Product packaging for AThTP(Cat. No.:CAS No. 30632-11-2)

AThTP

Cat. No.: B1256518
CAS No.: 30632-11-2
M. Wt: 754.5 g/mol
InChI Key: FGOYXNBJKMNPDH-SAJUPQAESA-O
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Description

Adenosine Thiamine Triphosphate (AThTP) is a naturally occurring nucleotide derivative of thiamine (Vitamin B1) that has been identified in bacteria, plants, and animal tissues . First discovered in E. coli , this compound accumulates in response to metabolic and energy stress, leading to the hypothesis that it may function as a bacterial "alarmone," a signaling molecule involved in cellular adaptation to adverse conditions . In mammals, this compound is one of several thiamine phosphate derivatives, alongside the coenzyme ThDP (Thiamine Diphosphate) and ThTP (Thiamine Triphosphate), whose non-coenzyme roles are an active area of scientific inquiry . While its exact mechanism of action and full physiological role are still being elucidated, research suggests this compound may be part of a complex network of dinucleotide signaling molecules . This high-purity this compound is offered to support advanced research into novel cell signaling pathways, the non-coenzyme functions of thiamine derivatives, and metabolic regulation, particularly under conditions of energy stress. It is an essential tool for scientists exploring the intricate interface between energy metabolism and cellular signaling in prokaryotic and eukaryotic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N9O13P3S+ B1256518 AThTP CAS No. 30632-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30632-11-2

Molecular Formula

C22H31N9O13P3S+

Molecular Weight

754.5 g/mol

IUPAC Name

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p+1/t14-,17-,18-,22-/m1/s1

InChI Key

FGOYXNBJKMNPDH-SAJUPQAESA-O

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Synonyms

adenosine thiamine triphosphate
AThTP cpd

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The molecule "Adenosine thiamine triphosphate" is not a recognized compound in biochemical literature. It is likely a conflation of two distinct and vital molecules: Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP) , the active form of Vitamin B1. While some literature mentions the existence of adenosine thiamine triphosphate (AThTP) as a naturally occurring thiamine derivative, its role and structure are not well-characterized compared to the fundamental importance of ATP and TPP.[1] This guide will provide a comprehensive overview of both ATP and TPP to address the likely intent of the query.

Part 1: Adenosine Triphosphate (ATP)

Adenosine Triphosphate (ATP) is a complex organic chemical that provides energy to drive many processes in living cells, such as muscle contraction, nerve impulse propagation, and chemical synthesis.[2][3] For this reason, it is often referred to as the "energy currency" of the cell.[4][5][6][7]

Full Chemical Structure of ATP

ATP is a nucleotide consisting of three main components: an adenine nitrogenous base, a five-carbon ribose sugar, and three phosphate groups.[4][5][6][7][8][9][10] The adenosine part of the name refers to the adenine base and ribose sugar combined.[4][8] The "triphosphate" indicates the three phosphate groups.[7][9] The high-energy bonds are the phosphoanhydride bonds between the phosphate groups.[4][7]

Quantitative Data for ATP
PropertyValueReference
Molar Mass 507.18 g/mol N/A
Cellular Concentration 1-10 mM[11]
Energy Released from Hydrolysis (ATP -> ADP) Approx. -30.5 kJ/molN/A
Net ATP from one Glucose Molecule (Aerobic Respiration) ~32-38 molecules[2][11][12]
ATP Synthesis and Signaling Pathways

The majority of ATP synthesis occurs through cellular respiration, a metabolic process that converts biochemical energy from nutrients into ATP.[2][11][12] This process involves glycolysis, the Krebs cycle (TCA cycle), and oxidative phosphorylation.[11][12] ATP hydrolysis provides the energy for numerous cellular functions, including active transport, muscle contraction, and signal transduction.[2][13] In signaling, ATP serves as a substrate for kinases, which are enzymes that activate signaling cascades by phosphorylating other proteins.[2]

Below is a simplified diagram of the ATP-ADP cycle, which is central to cellular energy transfer.

ATP_ADP_Cycle Diagram 1: The ATP-ADP Cycle ATP ATP (Adenosine Triphosphate) ADP ADP + Pi (Adenosine Diphosphate + Inorganic Phosphate) ATP->ADP Energy Released (for cellular work) ADP->ATP Energy Input (from cellular respiration)

Caption: The ATP-ADP Cycle illustrates the continuous regeneration of ATP.

Experimental Protocols: Quantification of ATP

A widely used method for measuring ATP concentration is the bioluminescence assay based on the firefly luciferase enzyme.[14][15][16][17]

Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[16]

Generalized Protocol:

  • Cell Lysis: For suspension cells, transfer a known volume (e.g., 10 µL) to a luminometer plate and add a cell lysis reagent (e.g., 100 µL of Nuclear Releasing Reagent). For adherent cells, remove the culture medium and add the lysis reagent directly to the well, incubating for 5 minutes at room temperature.[14]

  • ATP Detection: Prepare an ATP detection cocktail containing D-luciferin and luciferase enzyme in an appropriate assay buffer.[14]

  • Measurement: Add a small volume of the ATP detection cocktail (e.g., 1 µL) to the cell lysate.[14]

  • Luminometry: Immediately measure the light output using a luminometer.[14]

  • Quantification: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by comparing their luminescence readings to the standard curve.[14]

Part 2: Thiamine Pyrophosphate (TPP)

Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is the biologically active form of thiamine (vitamin B1).[18] It functions as an essential coenzyme in all living systems, participating in several crucial biochemical reactions.[18]

Full Chemical Structure of TPP

TPP consists of a pyrimidine ring and a thiazolium ring, linked by a methylene bridge, and connected to a pyrophosphate group.[1][18][19] The thiazolium ring is the reactive part of the molecule, essential for its catalytic activity.[18][20]

Quantitative Data for TPP
PropertyValueReference
Molar Mass 425.31 g/mol N/A
Normal Range in Whole Blood (as TDP) 70-179 nmol/L[21][22]
Lower Limit of Quantification (HPLC) 3 nmol/L[21][22]
TPP Synthesis and Metabolic Pathways

Thiamine is converted to TPP in the body through phosphorylation. In most bacteria and eukaryotes, this is a two-step process: thiamine is first hydrolyzed from any phosphate esters present in food, then pyrophosphorylated by the enzyme thiamine diphosphokinase, a reaction that requires ATP.[1]

TPP is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism:[1][23][24]

  • Pyruvate dehydrogenase: Links glycolysis to the citric acid cycle.[1][24]

  • α-ketoglutarate dehydrogenase: A rate-limiting enzyme in the citric acid cycle.[1][24]

  • Transketolase: A central enzyme in the pentose phosphate pathway.[1][24]

  • Branched-chain ketoacid dehydrogenase: Involved in the metabolism of branched-chain amino acids.[23][24]

The following diagram illustrates the central role of TPP in carbohydrate metabolism.

TPP_Metabolism Diagram 2: Role of TPP in Metabolism cluster_glycolysis Glycolysis cluster_tca Citric Acid (TCA) Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TK Transketolase (TPP-dependent) Glucose->TK via G6P PDH Pyruvate Dehydrogenase (TPP-dependent) Pyruvate->PDH AcetylCoA Acetyl-CoA AlphaKG α-Ketoglutarate AcetylCoA->AlphaKG Multiple Steps SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AKGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) AlphaKG->AKGDH Ribose5P Ribose-5-Phosphate PDH->AcetylCoA AKGDH->SuccinylCoA TK->Ribose5P

Caption: TPP is a vital coenzyme for key metabolic enzymes.

Experimental Protocols: Quantification of TPP

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and robust method for quantifying thiamine and its phosphate esters, including TPP, in biological samples like whole blood.[21][22][25]

Principle: Thiamine and its phosphate esters are extracted from the sample and derivatized to form highly fluorescent thiochrome compounds. These compounds are then separated by reverse-phase HPLC and detected by a fluorescence detector.[21][22]

Generalized Protocol:

  • Sample Preparation: Precipitate proteins from a whole blood sample using an acid like trichloroacetic acid (TCA). Centrifuge to collect the supernatant.[25]

  • Derivatization: Convert the thiamine compounds in the supernatant to their thiochrome derivatives by oxidation with an agent like potassium ferricyanide in an alkaline solution.[21][22]

  • HPLC Separation: Inject a specific volume (e.g., 20 µL) of the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[22][26] Use a gradient elution with a suitable mobile phase (e.g., a mixture of a phosphate-buffered aqueous solution and methanol) to separate the different thiochrome derivatives.[22][26]

  • Fluorescence Detection: Detect the eluted compounds using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 375 nm excitation and 435 nm emission).[22]

  • Quantification: Create a calibration curve using standards of known concentrations for thiamine, TMP, and TPP. Quantify the analytes in the sample by comparing their peak areas to the calibration curve.[22]

References

The Emergence of a Novel Stress Messenger: Adenosine Tetraphosphate (AThTP) in Escherichia coli Under Carbon Starvation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic and often harsh microbial world, bacteria have evolved intricate signaling networks to adapt to fluctuating nutrient availability. A key player in the response of Escherichia coli to metabolic stress is adenosine tetraphosphate (AThTP), a molecule whose discovery has unveiled a new layer of cellular regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and physiological role of this compound in E. coli during carbon starvation. We present detailed experimental protocols for the induction of this compound synthesis and its quantification, summarize key quantitative data, and delineate the known signaling pathways involving this novel nucleotide. This document is intended to serve as a valuable resource for researchers investigating bacterial stress responses, metabolic regulation, and the development of novel antimicrobial strategies targeting these pathways.

Introduction

Escherichia coli, a model organism for bacterial physiology, possesses a remarkable ability to survive periods of nutrient deprivation. This resilience is underpinned by a complex network of stress responses that modulate metabolism, gene expression, and cell division. While the roles of well-known signaling molecules like cAMP and (p)ppGpp in the carbon starvation response are well-established, the discovery of adenosine thiamine triphosphate (this compound) has introduced a new dimension to our understanding of metabolic stress signaling.[1]

This compound was first identified in E. coli as a novel thiamine derivative that accumulates under conditions of carbon starvation.[1] Unlike thiamine triphosphate (ThTP), which is synthesized in response to amino acid starvation in the presence of an energy source, this compound production is triggered by energy stress.[1][2] This guide delves into the core aspects of this compound metabolism and function in E. coli under carbon-limiting conditions.

The Discovery and Accumulation of this compound under Metabolic Stress

This compound is virtually absent in exponentially growing E. coli cells but begins to accumulate significantly when cells are transferred to a medium lacking a carbon source.[1] This accumulation is not solely a consequence of the absence of an external carbon source but is more broadly linked to metabolic inhibition and energy stress.

This compound accumulates under the following conditions:

  • Carbon Starvation: Transfer of E. coli to a minimal medium devoid of a carbon source leads to a slow accumulation of this compound, reaching up to 15% of the total thiamine content after approximately 4 hours.[1]

  • Metabolic Inhibition: this compound is also produced in the presence of a carbon source like glucose if glycolysis is blocked by inhibitors such as iodoacetate. Similarly, inhibiting respiration with cyanide or under anoxic conditions in the presence of a non-fermentable carbon source like lactate also induces this compound synthesis.[1]

  • Dissipation of Proton Motive Force: The uncoupler carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the electrochemical proton gradient, causes a rapid and significant increase in this compound levels, provided that a substrate yielding pyruvate (e.g., glucose or lactate) is present.[1][3]

These findings collectively suggest that this compound is a cellular signal for a low energy state, rather than just the absence of a carbon source.

Quantitative Data on this compound and Related Metabolites

The following tables summarize the key quantitative data regarding the levels of this compound and related nucleotides in E. coli under various conditions.

Table 1: Thiamine Derivative Composition in E. coli

ConditionThDP (% of total thiamine)ThMP (% of total thiamine)This compound (% of total thiamine)
Optimal Growth (LB medium)>95%3-4%Traces
Carbon Starvation (4 hours in M9)DecreasedStable~15%

Data extracted from Gigliobianco et al., 2010.[1]

Table 2: ATP/ADP Ratio in E. coli During Carbon Starvation

ConditionTime PointATP/ADP Ratio
Steady-state growth (minimal medium + 0.02% glucose)-5.9 (± 1.3)
After glucose exhaustion1 hour3.9 (± 0.9)
After glucose exhaustion1 day1.8 (± 0.3)
After glucose exhaustion5 days0.6 (± 0.1)

Data from Riber et al., 2021.[4]

The this compound Synthesis Pathway and its Regulation

This compound is synthesized from thiamine diphosphate (ThDP) and either ADP or ATP by the enzyme ThDP adenylyl transferase.[2][5] The reaction is as follows:

ThDP + ADP/ATP ⇌ this compound + Pi/PPi

The synthesis of this compound is tightly regulated by the cell's energetic state.

Signaling Pathway Diagram

AThTP_Signaling_Pathway cluster_conditions Metabolic Stress Conditions cluster_cellular_state Cellular State cluster_synthesis This compound Synthesis Carbon_Starvation Carbon Starvation Low_Energy Low Energy Charge (Decreased ATP/ADP ratio) Carbon_Starvation->Low_Energy Metabolic_Inhibition Metabolic Inhibition (e.g., Iodoacetate, Cyanide) Metabolic_Inhibition->Low_Energy Uncoupling Proton Motive Force Dissipation (e.g., CCCP) Uncoupling->Low_Energy Increased_ThDP Increased Free ThDP Low_Energy->Increased_ThDP Low_ThTP Low ThTP Low_Energy->Low_ThTP ThDP_Adenylyltransferase ThDP Adenylyltransferase Low_Energy->ThDP_Adenylyltransferase Substrate (ADP) Increased_ThDP->ThDP_Adenylyltransferase Substrate Low_ThTP->ThDP_Adenylyltransferase Relieves Inhibition AThTP_Accumulation This compound Accumulation ThDP_Adenylyltransferase->AThTP_Accumulation Catalyzes

Caption: this compound synthesis pathway in E. coli under metabolic stress.

Key Regulatory Factors
  • Substrate Availability: The synthesis of this compound is dependent on the availability of its substrates, ThDP and ADP (or ATP). Under carbon starvation, the pool of free ThDP increases, providing more substrate for the reaction. Although ATP levels drop, ADP becomes more available, which is likely the more physiological phosphate donor under these low-energy conditions.[2]

  • Inhibition by ThTP: The accumulation of this compound is inhibited by ThTP. This ensures that these two stress signals, which respond to different types of starvation (carbon vs. amino acid), do not accumulate simultaneously.[1]

  • Proton Motive Force: The dissipation of the proton motive force by uncouplers like CCCP strongly induces this compound synthesis. This highlights the sensitivity of this pathway to the overall energetic health of the cell membrane and respiratory chain.[1]

Experimental Protocols

This section provides detailed methodologies for the study of this compound in E. coli.

Bacterial Strains and Growth Conditions for Carbon Starvation
  • Bacterial Strain: E. coli K-12 strains such as MG1655 or BL21 are commonly used.[4][6]

  • Growth Medium:

    • Rich Medium (for initial culture): Luria-Bertani (LB) broth.

    • Minimal Medium (for starvation): M9 minimal medium supplemented with essential nutrients except for a carbon source.

  • Protocol for Inducing Carbon Starvation:

    • Inoculate a starter culture of E. coli in LB broth and grow overnight at 37°C with aeration.

    • The next day, dilute the overnight culture into fresh LB broth and grow to mid-exponential phase (OD600 ≈ 0.5).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with M9 minimal medium lacking a carbon source to remove any residual nutrients.

    • Resuspend the cells in carbon-free M9 minimal medium to the desired cell density.

    • Incubate the cell suspension at 37°C with aeration. Samples can be taken at various time points to measure this compound levels.

Extraction of Thiamine Derivatives from E. coli
  • Take a known volume of the cell culture and pellet the cells by centrifugation.

  • Resuspend the cell pellet in a small volume of ice-cold 0.5 M perchloric acid.

  • Lyse the cells by sonication or bead beating while keeping the sample on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Neutralize the supernatant containing the acid-soluble nucleotides with a solution of K2CO3.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • The resulting supernatant contains the thiamine derivatives and can be stored at -80°C until analysis.

HPLC Analysis of Thiamine Derivatives
  • Principle: Thiamine and its phosphorylated derivatives are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by fluorescence after post-column derivatization to thiochrome.

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of two buffers is typically used. For example:

      • Buffer A: A solution of sodium phosphate buffer with an ion-pairing agent like tetra-n-butylammonium hydrogen sulfate.

      • Buffer B: A mixture of Buffer A and an organic solvent like methanol or acetonitrile.

    • A specific published method uses a mobile phase containing 50 mM NaH2PO4 (pH 9.5), 25 mM tetra-n-butylammonium hydrogen sulfate, and 4% tetrahydrofuran, run at a flow rate of 0.5 ml/min.[7]

  • Post-Column Derivatization:

    • The column effluent is mixed with a solution of potassium ferricyanide in NaOH to oxidize the thiamine derivatives to the highly fluorescent thiochromes.

    • The fluorescence is then measured with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Quantification: The peak areas of the different thiamine derivatives are integrated and compared to the peak areas of known standards to determine their concentrations.

ThDP Adenylyl Transferase Enzyme Assay
  • Principle: The activity of ThDP adenylyl transferase is measured by quantifying the amount of this compound produced from ThDP and ADP over time.

  • Enzyme Preparation: A partially purified enzyme extract from E. coli is used. This can be obtained by sonication of the cells, followed by centrifugation to obtain a soluble fraction. Further purification steps like heat treatment and size-exclusion chromatography can be employed.[7]

  • Reaction Mixture (Standard Conditions):

    • 50 mM Sodium maleate buffer, pH 6.5

    • 1 mM ADP

    • 0.1 mM ThDP

    • 10 mM MgSO4

    • A heat-stable soluble activator from the bacterial extract

    • Enzyme preparation

  • Protocol:

    • Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding perchloric acid to denature the enzyme.

    • Neutralize the sample and analyze the amount of this compound formed by HPLC as described above.

Experimental Workflow Diagram

Experimental_Workflow Start Start Ecoli_Culture 1. E. coli Culture (Mid-exponential phase) Start->Ecoli_Culture Induce_Starvation 2. Induce Carbon Starvation (Wash and resuspend in M9) Ecoli_Culture->Induce_Starvation Enzyme_Prep 2a. Prepare Enzyme Extract (Sonication, Centrifugation) Ecoli_Culture->Enzyme_Prep Sample_Collection 3. Sample Collection (Time points) Induce_Starvation->Sample_Collection Extraction 4. Nucleotide Extraction (Perchloric acid) Sample_Collection->Extraction HPLC_Analysis 5. HPLC Analysis (Quantify this compound) Extraction->HPLC_Analysis Data_Analysis 6. Data Analysis and Interpretation HPLC_Analysis->Data_Analysis Enzyme_Assay 3a. ThDP Adenylyltransferase Assay Enzyme_Prep->Enzyme_Assay HPLC_Assay 4a. HPLC Analysis of Assay Product Enzyme_Assay->HPLC_Assay HPLC_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound in E. coli.

Kinetic Properties of ThDP Adenylyl Transferase

The enzyme responsible for this compound synthesis, ThDP adenylyl transferase, exhibits specific kinetic properties that are crucial for its regulatory role.

Table 3: Kinetic Parameters of E. coli ThDP Adenylyl Transferase

SubstrateKinetic ParameterValue
ThDPKm~5 mM
ADPS0.50.08 mM
ADPHill Coefficient2.1

Data from Makarchikov et al., 2007.[5]

The high Km for ThDP suggests that under physiological conditions, the rate of this compound synthesis is likely proportional to the concentration of free ThDP.[5] The sigmoidal kinetics with respect to ADP, indicated by the Hill coefficient greater than 1, suggests cooperative binding of ADP, allowing for a more sensitive response to changes in the cellular energy state.[5]

Implications for Drug Development

The this compound signaling pathway represents a potential target for the development of novel antimicrobial agents. As this pathway is critical for the survival of E. coli under nutrient-limiting conditions, which are often encountered during infection, its inhibition could impair bacterial viability. Potential drug development strategies could focus on:

  • Inhibitors of ThDP Adenylyl Transferase: Small molecules that specifically inhibit this enzyme would prevent the production of the this compound stress signal, potentially rendering the bacteria more susceptible to other stresses.

  • Disruption of this compound-mediated signaling: As the downstream targets of this compound are identified, strategies to interfere with these interactions could be developed.

Conclusion

The discovery of this compound in E. coli has opened a new avenue of research into bacterial stress responses. This molecule serves as a key signal of energy stress, integrating information about carbon availability and the integrity of the cell's energy-transducing machinery. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate this fascinating aspect of bacterial physiology. Further elucidation of the this compound signaling pathway and its downstream effectors will not only enhance our fundamental understanding of microbial adaptation but may also pave the way for novel therapeutic interventions against pathogenic bacteria.

References

Endogenous function of AThTP in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Endogenous Function of Adenosine Thiamine Triphosphate (AThTP) in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative found in small quantities in mammalian tissues. While its precise physiological role is still under investigation, emerging evidence suggests its involvement in cellular stress responses and metabolic regulation. This document provides a comprehensive overview of the current understanding of this compound's function in mammalian cells, including its synthesis, metabolism, and potential as a therapeutic target. It details the enzymatic pathways governing its cellular concentration, summarizes quantitative data on its tissue distribution and enzyme kinetics, and provides detailed protocols for its study.

Introduction

Thiamine (Vitamin B1) is an essential micronutrient that, in its phosphorylated forms, plays a critical role in cellular metabolism. The most well-characterized derivative, thiamine diphosphate (ThDP), is a vital coenzyme for enzymes involved in carbohydrate and amino acid catabolism.[1] However, several other thiamine derivatives exist, including thiamine triphosphate (ThTP) and the more recently discovered adenosine thiamine triphosphate (this compound).[2]

This compound was first identified in Escherichia coli, where it accumulates under conditions of carbon starvation, suggesting a role as a metabolic stress signal.[3][4] In mammalian cells, this compound is present at much lower concentrations in tissues such as the muscle, heart, brain, kidneys, and liver.[3] Its structural similarity to NAD+ and its accumulation under stress conditions in bacteria have led to the hypothesis that it may serve as a signaling molecule in mammals, potentially linking the cell's energetic state to downstream regulatory pathways.

This compound Synthesis and Metabolism

The metabolism of this compound in mammalian cells involves both synthesis and hydrolysis, governed by specific enzymatic activities.

Biosynthesis

In bacteria, this compound is synthesized from thiamine diphosphate (ThDP) and either ATP or ADP by the enzyme ThDP adenylyl transferase.[3][4] The reaction is as follows:

ThDP + ATP(ADP) ⇌ this compound + PPi(Pi)[3]

While a specific ThDP adenylyl transferase has not yet been fully characterized in mammals, it is proposed that a similar enzymatic activity exists in the cytosol, converting cytosolic ThDP into this compound.

Hydrolysis

The hydrolysis of this compound in mammalian tissues is catalyzed by a membrane-bound this compound hydrolase. This enzyme appears to be of microsomal origin and exhibits optimal activity at an alkaline pH (8.0-8.5). Unlike many ATPases, this hydrolase does not require Mg²⁺ ions for its activity. The highest levels of this compound hydrolase activity are found in the liver and kidneys.

Quantitative Data

The study of this compound in mammalian systems has yielded quantitative data regarding its concentration in various tissues and the kinetic properties of the enzymes involved in its metabolism.

Table 1: this compound Concentration in Various Mouse Tissues
TissueThis compound Concentration (pmol/g wet weight)
Muscle~2.5
Heart~1.8
Brain~1.5
Kidneys~1.2
Liver~1.0

Data adapted from studies on this compound distribution in mice.[3]

Table 2: Kinetic Properties of this compound Hydrolase
OrganismTissueApparent Kₘ (µM)
RatLiver84.4 ± 9.4
ChickenLiver54.6 ± 13.1

Data represents the Michaelis-Menten constant (Kₘ) for this compound hydrolase, indicating the substrate concentration at which the reaction rate is half of Vmax.

Proposed Endogenous Functions

While the full scope of this compound's function in mammalian cells is not yet elucidated, recent findings point towards a significant role in the cellular response to stress.

Inhibition of PARP-1

One of the most significant discoveries regarding this compound's function is its ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is an enzyme that becomes overactivated in response to DNA damage and cellular stress, leading to a depletion of cellular NAD+ and ATP, which can ultimately result in cell death. This overactivation is implicated in the pathophysiology of various diseases, including diabetic complications.[5]

Given that the structure of this compound resembles that of NAD+, it is hypothesized to act as a competitive inhibitor of PARP-1. By binding to PARP-1, this compound can prevent the excessive consumption of NAD+, thereby preserving cellular energy stores and mitigating stress-induced cell damage.[5] This suggests a neuroprotective and cytoprotective role for endogenous this compound.

AThTP_PARP1_Inhibition cluster_stress Cellular Stress (e.g., DNA Damage) cluster_parp PARP-1 Activation Pathway cluster_this compound This compound Intervention Stress Stress Signal PARP1_inactive PARP-1 (inactive) Stress->PARP1_inactive activates PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active NAD NAD+ PARP1_active->NAD consumes PAR Poly(ADP-ribose) synthesis PARP1_active->PAR catalyzes ATP_Depletion ATP Depletion NAD->ATP_Depletion depletion leads to CellDeath Cell Death PAR->CellDeath leads to ATP_Depletion->CellDeath This compound This compound This compound->PARP1_active inhibits

This compound-mediated inhibition of the PARP-1 pathway.
Role in Cellular Metabolism

The synthesis of this compound from precursors of energy metabolism (ATP/ADP and ThDP) suggests its level may fluctuate with the energy status of the cell. In E. coli, this compound accumulates under energy stress.[2] A similar role as a metabolic sensor or regulator is hypothesized in mammalian cells, although this is yet to be definitively proven.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound from mammalian tissue.

1. Materials:

  • Tissue of interest (e.g., liver, brain)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K₂CO₃), 3 M

  • Mobile phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium), pH adjusted, mixed with acetonitrile or methanol.

  • This compound standard (chemically synthesized)[2][6]

  • HPLC system with a C18 reverse-phase column and UV detector (260 nm).

2. Tissue Extraction:

  • Rapidly excise and freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue and homogenize in 5 volumes of ice-cold 0.6 M PCA.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (acid extract) and neutralize by adding 3 M K₂CO₃ dropwise until the pH reaches 6.5-7.0. The formation of a potassium perchlorate precipitate will be observed.

  • Incubate on ice for 15 minutes and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC Analysis:

  • Equilibrate the C18 column with the mobile phase.

  • Inject a known volume (e.g., 20 µL) of the prepared tissue extract.

  • Run the chromatogram using an isocratic or gradient elution method optimized for nucleotide separation.

  • Detect the eluting compounds at 260 nm.

  • Identify the this compound peak by comparing its retention time to that of the this compound standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

HPLC_Workflow start Tissue Sample Collection (Liquid N2 Flash Freeze) homogenize Homogenization (in ice-cold PCA) start->homogenize centrifuge1 Centrifugation (15,000 x g) homogenize->centrifuge1 neutralize Neutralization of Supernatant (with K2CO3) centrifuge1->neutralize Collect Supernatant centrifuge2 Centrifugation (15,000 x g) neutralize->centrifuge2 filter Filtering (0.22 µm) centrifuge2->filter Collect Supernatant hplc HPLC Injection & Analysis filter->hplc quantify Quantification (vs. Standard Curve) hplc->quantify

Workflow for this compound quantification via HPLC.
This compound Hydrolase Activity Assay

This protocol measures the activity of the membrane-bound this compound hydrolase in tissue microsomes.

1. Materials:

  • Tissue of interest (e.g., liver, kidney)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4.

  • Assay buffer: 100 mM Tris-HCl, pH 8.5.

  • This compound solution (substrate), 1 mM in water.

  • Malachite Green reagent for inorganic phosphate (Pi) detection.

  • Microsomal fraction prepared from tissue homogenate by differential centrifugation.

2. Microsome Preparation:

  • Homogenize fresh tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration (e.g., by Bradford assay).

3. Enzyme Assay:

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL Assay Buffer (100 mM Tris-HCl, pH 8.5)

    • X µL Microsomal preparation (containing 10-50 µg of protein)

    • Y µL Deionized water to bring the pre-incubation volume to 90 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM this compound solution (final concentration 100 µM).

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a reagent that denatures the protein and is compatible with the phosphate detection method (e.g., an acidic solution for the Malachite Green assay).

  • Measure the amount of inorganic phosphate (Pi) released using the Malachite Green reagent, reading the absorbance at ~620-650 nm.

  • Calculate the specific activity as nmol of Pi released per minute per mg of microsomal protein.

Conclusion and Future Directions

Adenosine thiamine triphosphate is an intriguing metabolite in mammalian cells, transitioning from a biochemical curiosity to a molecule of potential physiological significance. Its role as a PARP-1 inhibitor highlights a plausible function in cellular protection against stress, opening new avenues for research in neurodegenerative diseases, diabetes, and other conditions associated with PARP-1 overactivation.

Future research should focus on the definitive identification and characterization of the mammalian ThDP adenylyl transferase to better understand the regulation of this compound synthesis. Furthermore, exploring the interaction of this compound with other cellular components, such as ion channels, and elucidating its role in various stress-response pathways will be crucial in fully understanding its endogenous function. The development of specific pharmacological modulators of this compound metabolism will be instrumental in validating its therapeutic potential.

References

The Synthesis of Adenosine Thiamine Triphosphate (AThTP) from Thiamine Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of adenosine thiamine triphosphate (AThTP) from thiamine diphosphate (ThDP). It covers the key enzyme involved, its kinetic properties, detailed experimental protocols for its purification and activity assay, and methods for the quantification of this compound. This document is intended to serve as a comprehensive resource for researchers in biochemistry, drug development, and related fields who are interested in the non-coenzyme roles of thiamine derivatives.

Introduction to this compound Synthesis

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine adenine nucleotide discovered in Escherichia coli.[1] It is also found in lower concentrations in other organisms, including yeast, higher plants, and animal tissues.[1] In E. coli, this compound levels can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation, suggesting a role as a metabolic signal in response to energy stress.[1][2]

The synthesis of this compound from thiamine diphosphate (ThDP) is catalyzed by the enzyme thiamine diphosphate adenylyl transferase .[3] This enzyme facilitates the transfer of an adenylyl group from a donor, typically adenosine triphosphate (ATP) or adenosine diphosphate (ADP), to ThDP.[3] The overall reaction is as follows:

ThDP + ATP ⇌ this compound + PPi or ThDP + ADP ⇌ this compound + Pi [1]

While both ATP and ADP can serve as the adenylyl donor, ADP is considered the more physiologically relevant substrate, particularly under the energy-depleted conditions in which this compound is synthesized.[4]

The Enzyme: Thiamine Diphosphate Adenylyl Transferase

The thiamine diphosphate adenylyl transferase from E. coli is a soluble, high molecular weight protein complex.[3] It has been partially purified and characterized, revealing its existence in two active forms: a 190 kDa monomer and a 355 kDa dimer.[4] The enzyme exhibits an absolute requirement for divalent metal ions, such as Mg²⁺ or Mn²⁺, for its catalytic activity.[3]

Kinetic Properties

The kinetic parameters of the partially purified thiamine diphosphate adenylyl transferase have been investigated, providing insights into its function. The enzyme displays distinct kinetics with respect to its two substrates, ThDP and ADP.

SubstrateParameterValueNotes
ThDPK_m~5 mMMichaelis-Menten kinetics were observed. This high K_m value suggests that the in vivo rate of this compound synthesis is likely proportional to the free ThDP concentration.[3][5]
ADPS₀.₅0.08 mMSigmoidal kinetics were observed, indicating cooperativity.[3][5]
ADPHill Coefficient (n_H)2.1This value suggests the presence of at least two cooperative binding sites for ADP.[3][5]

The optimal pH for the enzyme's activity is in the range of 6.5 to 7.0.[5] The enzyme demonstrates high specificity for its substrates; it does not utilize other thiamine phosphates (ThMP, ThTP) or other nucleoside diphosphates (GDP, UDP, CDP).[6]

Experimental Protocols

This section provides detailed methodologies for the partial purification of thiamine diphosphate adenylyl transferase from E. coli, the enzyme activity assay, and the quantification of this compound by High-Performance Liquid Chromatography (HPLC).

Partial Purification of Thiamine Diphosphate Adenylyl Transferase from E. coli

This protocol is based on the methods described by Makarchikov et al. (2007).[6]

3.1.1. Bacterial Growth and Cell Lysis

  • Growth of E. coli : E. coli strain BL21 is grown overnight in Luria-Bertani (LB) medium at 37°C with shaking. The cells are then transferred to a minimal M9 medium containing 10 mM glucose and incubated for 40 minutes.[6]

  • Cell Harvesting and Lysis : The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (50 mM Tris-HCl, pH 7.4, containing 0.2 mM EDTA, 0.1 mM PMSF, and 0.15 M KCl) and lysed by sonication or French press.[6] The cell debris is removed by ultracentrifugation to obtain the crude cell extract.

3.1.2. Heat Treatment

  • The crude cell extract is heated to 55-60°C for 10 minutes.

  • The suspension is then rapidly cooled on ice.

  • Precipitated proteins are removed by centrifugation, and the supernatant containing the partially purified enzyme is collected.

3.1.3. Gel Filtration Chromatography

  • The supernatant from the heat treatment step is concentrated and loaded onto a Sephadex G-200 gel filtration column.

  • The column is equilibrated and eluted with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl).

  • Fractions are collected and assayed for this compound synthesis activity. The active fractions corresponding to the 355 kDa and 190 kDa forms of the enzyme are pooled.

Enzyme Activity Assay

The activity of thiamine diphosphate adenylyl transferase is determined by measuring the amount of this compound produced over time.

3.2.1. Reaction Mixture

A standard reaction mixture contains the following components in a final volume of 100 µL:

  • 50 mM Sodium Maleate buffer, pH 6.5

  • 1 mM ADP (or ATP)

  • 0.1 mM ThDP

  • 10 mM MgSO₄

  • A heat-stable soluble activator preparation from E. coli extract

  • Enzyme preparation

3.2.2. Assay Procedure

  • The reaction components, except for the enzyme, are pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by the addition of the enzyme preparation.

  • The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • The reaction is terminated by the addition of 12% trichloroacetic acid (TCA).

  • Precipitated protein is removed by centrifugation.

  • The supernatant is extracted with diethyl ether to remove the TCA.

  • The aqueous phase containing this compound is then analyzed by HPLC.

Quantification of this compound by HPLC

This compound and other thiamine derivatives can be quantified using a reversed-phase HPLC method with pre-column derivatization to form the fluorescent thiochrome derivatives.

3.3.1. Derivatization

  • An aliquot of the reaction mixture supernatant is mixed with an alkaline solution of potassium ferricyanide to oxidize the thiamine compounds to their corresponding thiochromes.

  • The reaction is stopped by the addition of an acid.

3.3.2. HPLC Conditions

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : A suitable aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Mobile Phase B : Acetonitrile or methanol.

  • Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the different thiochrome derivatives.

  • Detection : Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

  • Quantification : The concentration of this compound is determined by comparing the peak area to that of a known standard.

Visualizations

This compound Synthesis Pathway

AThTP_Synthesis_Pathway cluster_substrates Substrates cluster_products Products ThDP Thiamine Diphosphate (ThDP) Enzyme ThDP Adenylyl Transferase ThDP->Enzyme ADP Adenosine Diphosphate (ADP) ADP->Enzyme or ATP Adenosine Triphosphate (ATP) ATP->Enzyme This compound Adenosine Thiamine Triphosphate (this compound) Enzyme->this compound Pi Inorganic Phosphate (Pi) Enzyme->Pi PPi Inorganic Pyrophosphate (PPi) Enzyme->PPi MgMn Mg²⁺ or Mn²⁺ MgMn->Enzyme

Caption: The enzymatic synthesis of this compound from ThDP and ADP or ATP.

Experimental Workflow for Enzyme Purification

Enzyme_Purification_Workflow start E. coli (BL21) Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis extract Crude Cell Extract (Supernatant after Ultracentrifugation) lysis->extract heat Heat Treatment (55-60°C, 10 min) extract->heat pellet1 Precipitated Proteins (Discarded) heat->pellet1 supernatant1 Supernatant heat->supernatant1 chromatography Gel Filtration Chromatography (Sephadex G-200) supernatant1->chromatography fractions Collect and Assay Fractions chromatography->fractions pooled Pooled Active Fractions (Partially Purified Enzyme) fractions->pooled

Caption: Workflow for the partial purification of ThDP adenylyl transferase.

References

Cellular Localization of Adenosine Thiamine Triphosphate (AThTP) in Plant Roots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding and methodologies for investigating the cellular localization of adenosine thiamine triphosphate (AThTP) in plant roots. It addresses the existing ambiguities in the scientific literature and presents a guide for future research in this area.

Introduction: The Enigma of this compound in Plant Roots

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative first discovered in Escherichia coli, where it accumulates under carbon starvation, suggesting a role as a signaling molecule in response to cellular stress.[1] While it has been reported to exist in lower amounts in various eukaryotic organisms, including the roots of higher plants, its precise physiological function and subcellular distribution within plant tissues remain largely uncharacterized.[1]

A significant challenge in the study of this compound in plant roots is the conflicting evidence regarding its very presence. An initial report in 2007 identified this compound in plant and animal tissues. However, a subsequent study focusing on thiamine derivatives in Arabidopsis thaliana was unable to detect this compound in root tissues under standard growth conditions. This discrepancy underscores the need for sensitive and specific analytical methods and suggests that the presence of this compound in plant roots may be transient, species-specific, or induced by specific environmental cues.

Thiamine and its phosphorylated derivatives are known to play crucial roles in plant metabolism and stress responses.[2][3] The biosynthesis of these compounds is often upregulated under abiotic stress conditions such as salinity, osmotic stress, and temperature extremes.[2] This connection to stress responses provides a compelling rationale for investigating the potential role of this compound as a signaling molecule in plant roots, the primary interface between the plant and its challenging soil environment.

This technical guide aims to:

  • Summarize the current, albeit limited, knowledge on this compound in plant roots.

  • Provide detailed experimental protocols for the extraction, separation, and quantification of this compound.

  • Propose a hypothetical framework for the subcellular localization and potential signaling roles of this compound in plant roots.

  • Offer a roadmap for researchers seeking to elucidate the cellular biology of this enigmatic molecule.

Quantitative Data: An Unresolved Picture

To date, there is a notable absence of published quantitative data detailing the concentration of this compound in different subcellular compartments of plant roots. The conflicting reports on its detection have precluded such detailed analyses. Future research, employing the sensitive methodologies outlined in this guide, will be crucial for populating the following conceptual table with empirical data.

Table 1: Hypothetical Distribution of this compound in Plant Root Cells (Target for Future Research)

Cellular CompartmentThis compound Concentration (pmol/mg protein)Method of DeterminationReference
Cytosol -HPLC-MS/MSTo be determined
Mitochondria -HPLC-MS/MSTo be determined
Plastids (Amyloplasts) -HPLC-MS/MSTo be determined
Nucleus -HPLC-MS/MSTo be determined
Vacuole -HPLC-MS/MSTo be determined

Experimental Protocols

The investigation of this compound localization in plant roots requires a combination of meticulous subcellular fractionation and highly sensitive analytical techniques. The following protocols are adapted from established methods for the analysis of nucleotides and subcellular components in plant tissues.

Protocol 1: Subcellular Fractionation of Plant Roots

This protocol describes the isolation of major organelles from plant root tissue by differential and density gradient centrifugation.

Materials:

  • Fresh, young root tissue (e.g., from Zea mays, Pisum sativum, or Arabidopsis thaliana)

  • Grinding buffer: 50 mM HEPES-KOH (pH 7.5), 0.3 M sucrose, 5 mM EDTA, 3 mM DTT, 1 mM PMSF, 0.1% (w/v) BSA, 0.2% (w/v) polyvinylpyrrolidone (PVP-40)

  • Wash buffer: 50 mM HEPES-KOH (pH 7.5), 0.3 M sucrose

  • Percoll or sucrose solutions for density gradients

  • Homogenizer (e.g., mortar and pestle, blender)

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Microscopy equipment for assessing organelle integrity

Procedure:

  • Homogenization: Harvest fresh root tissue and immediately place it in ice-cold grinding buffer (1:3 tissue-to-buffer ratio, w/v). Homogenize the tissue using a pre-chilled mortar and pestle or a blender with short bursts to minimize organelle damage.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells. The supernatant contains mitochondria, plastids, and other smaller organelles.

    • Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and plastids. The resulting supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation (for separating mitochondria and plastids):

    • Gently resuspend the 20,000 x g pellet in wash buffer.

    • Layer the resuspended pellet onto a pre-formed continuous or discontinuous Percoll or sucrose gradient.

    • Centrifuge at 40,000 x g for 45-60 minutes at 4°C in a swinging-bucket rotor.

    • Carefully collect the distinct bands corresponding to mitochondria and plastids. The purity of these fractions should be assessed using marker enzyme assays and microscopy.

  • Washing and Storage: Wash the collected organelle fractions with wash buffer to remove the gradient medium. The final pellets can be used immediately for metabolite extraction or stored at -80°C.

Protocol 2: Extraction of Thiamine Derivatives from Root Tissues and Organelle Fractions

This protocol is designed for the efficient extraction of this compound and other thiamine derivatives for subsequent analysis.

Materials:

  • Fresh or frozen root tissue or isolated organelle fractions

  • Extraction buffer: 0.1 M formic acid or 5% (w/v) trichloroacetic acid (TCA)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Preparation: Weigh the frozen tissue or use the pelleted organelle fractions.

  • Extraction: Add ice-cold extraction buffer to the sample (e.g., 1 mL per 100 mg of tissue).

  • Homogenization: Thoroughly vortex the sample and incubate on ice for 15-30 minutes. Sonication on ice can improve extraction efficiency.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Storage: Store the extract at -80°C until analysis. For TCA extracts, the TCA can be removed by ether extraction prior to analysis if it interferes with downstream applications.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol outlines the analytical parameters for the sensitive detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate this compound from other nucleotides and thiamine derivatives.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitoring the fragmentation of the protonated molecule [M+H]+ to specific daughter ions.

  • Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximal this compound signal.

Quantification:

  • A standard curve should be generated using a certified this compound standard.

  • Stable isotope-labeled internal standards are recommended for the most accurate quantification.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical biosynthetic pathway for this compound in plant roots and a proposed experimental workflow for determining its subcellular localization.

AThTP_Biosynthesis ThDP Thiamine Diphosphate (ThDP) Enzyme ThDP Adenylyl Transferase (putative) ThDP->Enzyme ATP ATP / ADP ATP->Enzyme This compound Adenosine Thiamine Triphosphate (this compound) Enzyme->this compound + PPi / Pi

Caption: Hypothetical biosynthesis of this compound in plant roots.

AThTP_Localization_Workflow cluster_tissue Plant Material cluster_fractionation Subcellular Fractionation cluster_fractions Isolated Fractions cluster_analysis Analysis RootTissue Plant Roots (Control vs. Stress-treated) Homogenization Homogenization RootTissue->Homogenization DifferentialCent Differential Centrifugation Homogenization->DifferentialCent DensityGradient Density Gradient Centrifugation DifferentialCent->DensityGradient Cytosol Cytosol DifferentialCent->Cytosol Nuclei Nuclei DifferentialCent->Nuclei Mitochondria Mitochondria DensityGradient->Mitochondria Plastids Plastids DensityGradient->Plastids Extraction Metabolite Extraction Cytosol->Extraction Mitochondria->Extraction Plastids->Extraction Nuclei->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Quantification of this compound HPLC_MS->Quantification

Caption: Experimental workflow for this compound localization.

Future Directions and Conclusion

The study of this compound in plant roots is a nascent field with the potential to uncover novel signaling pathways related to stress adaptation. The primary obstacle to progress is the need for definitive and reproducible detection of this compound in root tissues.

Future research should focus on:

  • Systematic Screening: Analyzing a wide range of plant species under various abiotic stress conditions (e.g., drought, salinity, nutrient deficiency) to identify the specific triggers for this compound synthesis.

  • Methodological Validation: Cross-validation of different extraction and analytical methods to resolve the existing discrepancies in this compound detection.

  • Enzyme Identification: Identifying and characterizing the plant enzyme(s) responsible for this compound synthesis, which would provide crucial tools for genetic and biochemical studies.

  • Functional Genomics: Utilizing knockout mutants and overexpression lines of candidate biosynthetic enzymes to elucidate the physiological role of this compound.

References

An In-depth Technical Guide on the Biological Role of Adenosine 5'-tetraphosphate (AThTP) in Yeast Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the current understanding of Adenosine 5'-tetraphosphate (AThTP) in the metabolism of the model organism Saccharomyces cerevisiae. It covers the synthesis, proposed biological functions, and degradation of this molecule, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Adenosine 5'-tetraphosphate (this compound), also denoted as ppppA, is a purine nucleotide that has been identified in various organisms, including the yeast Saccharomyces cerevisiae. While present in lesser amounts compared to its triphosphate counterpart, ATP, this compound is emerging as a potential signaling molecule involved in key developmental processes.[1] This document synthesizes the existing knowledge on the metabolic significance of this compound in yeast, providing a technical resource for researchers in cellular metabolism and drug discovery.

Synthesis of this compound in Saccharomyces cerevisiae

The primary enzyme responsible for the synthesis of this compound in yeast is acetyl-coenzyme A synthetase (ACS) . This enzyme catalyzes the formation of this compound from ATP and inorganic tripolyphosphate (PPPi).

Enzymatic Reaction

The synthesis of this compound by acetyl-CoA synthetase proceeds as follows:

ATP + PPPi → this compound + PPi

This reaction is a side activity of acetyl-CoA synthetase, which primarily catalyzes the formation of acetyl-CoA.

Quantitative Data on this compound Synthesis

The kinetic parameters of yeast acetyl-CoA synthetase for this compound synthesis have been characterized, providing valuable quantitative insights into its formation.

SubstrateKm (mM)Reference
ATP0.16[2]
Tripolyphosphate (PPPi)4.7[2]
Acetyl-AMP1.8[2]

Table 1: Michaelis-Menten constants (Km) for substrates of yeast acetyl-CoA synthetase in the context of this compound synthesis.

The synthesis of this compound is influenced by the presence of acetate and coenzyme A (CoA). Acetate has been shown to stimulate the synthesis of this compound twofold, with an apparent Km of 0.065 mM.[2] Conversely, CoA inhibits the reaction, with a 50% inhibitory concentration (IC50) of 0.015 mM.[2]

Experimental Protocol: In Vitro Assay for this compound Synthesis by Acetyl-CoA Synthetase

This protocol is adapted from the methodology described by Guranowski et al. (1994).

Objective: To measure the synthesis of this compound from ATP and tripolyphosphate catalyzed by purified yeast acetyl-CoA synthetase.

Materials:

  • Purified yeast acetyl-CoA synthetase

  • ATP solution (100 mM, pH 7.0)

  • Tripolyphosphate solution (100 mM, pH 7.0)

  • Acetate solution (10 mM, pH 7.0)

  • CoA solution (1 mM, pH 7.0)

  • Reaction buffer (100 mM MES-KOH, pH 6.3, 10 mM MgCl2)

  • Quenching solution (e.g., 1 M perchloric acid)

  • HPLC system with an anion-exchange or ion-pair reversed-phase column

  • This compound standard

Procedure:

  • Prepare a reaction mixture containing 100 mM MES-KOH buffer (pH 6.3), 10 mM MgCl2, 1 mM ATP, and 10 mM tripolyphosphate.

  • To investigate the effect of acetate, add it to a final concentration of 1 mM. For inhibition studies, add CoA at varying concentrations.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified yeast acetyl-CoA synthetase.

  • Incubate the reaction at 30°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Neutralize the samples with a suitable base (e.g., K2CO3).

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant for this compound formation using HPLC. Quantify the this compound peak by comparing its area to that of a known standard.

Biological Role of this compound in Yeast Metabolism

The precise biological role of this compound in yeast is still under investigation, but current evidence strongly points towards its function as a signaling molecule in the process of sporulation .

This compound and Sporulation

Sporulation, or gametogenesis, in S. cerevisiae is a developmental program initiated in response to nutrient starvation, specifically a lack of nitrogen and a non-fermentable carbon source. This process involves meiosis and the formation of four haploid spores.

This compound is uniquely synthesized during the late stages of sporulation, following the formation of ascospores.[1] It is absent in vegetative yeast cells and in asporogenous diploid cells that are incapable of sporulating.[1] This specific temporal appearance suggests a role for this compound as a signal nucleotide that marks a particular stage of ascospore development.[1]

Quantitative Data on this compound Levels during Sporulation

Direct measurements have revealed the intracellular concentration of this compound during sporulation relative to the concentration of ATP.

ConditionThis compound Concentration (% of ATP)Reference
Sporulating diploid cells (late stage)2.0[1]
Vegetative diploid cellsNot detectable[1]
Asporogenous a/a or α/α cellsNot detectable[1]

Table 2: Intracellular concentration of this compound in Saccharomyces cerevisiae under different physiological states.

Proposed Signaling Pathway

While the exact signaling cascade initiated by this compound is yet to be elucidated, a hypothetical pathway can be proposed based on its role as a late-stage sporulation signal.

AThTP_Signaling_Pathway cluster_synthesis This compound Synthesis cluster_signaling Proposed Signaling Cascade ATP ATP ACS Acetyl-CoA Synthetase ATP->ACS PPPi Tripolyphosphate PPPi->ACS This compound This compound ACS->this compound AThTP_signal This compound This compound->AThTP_signal Unknown_Receptor Unknown Receptor/ Effector Protein(s) AThTP_signal->Unknown_Receptor Downstream_Targets Downstream Targets Unknown_Receptor->Downstream_Targets Spore_Maturation Spore Maturation & Germination Competence Downstream_Targets->Spore_Maturation

This compound Synthesis and Proposed Signaling Pathway in Yeast Sporulation

This diagram illustrates the synthesis of this compound by acetyl-CoA synthetase and a hypothetical signaling pathway where this compound acts as an intracellular signal, potentially binding to an unknown receptor or effector protein to regulate downstream targets involved in the final stages of spore maturation.

Degradation of this compound

The enzymatic degradation of this compound in Saccharomyces cerevisiae is not well characterized. However, based on studies of other dinucleoside polyphosphates, it is likely that members of the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase superfamily are involved in its turnover. These enzymes typically hydrolyze the phosphodiester bonds of a variety of nucleotide substrates. Further research is required to identify the specific yeast Nudix hydrolase(s) responsible for this compound degradation and to determine their kinetic parameters.

Experimental Methodologies

Protocol for Yeast Sporulation and Metabolite Extraction

Objective: To induce sporulation in diploid S. cerevisiae and extract metabolites for this compound analysis.

Materials:

  • Diploid S. cerevisiae strain capable of sporulation (e.g., SK1)

  • Pre-sporulation medium (YPA: 1% yeast extract, 2% peptone, 1% potassium acetate)

  • Sporulation medium (1% potassium acetate, supplemented with necessary amino acids and bases for auxotrophic strains)

  • Quenching solution (-40°C, 60% methanol)

  • Extraction solution (e.g., boiling ethanol or a chloroform/methanol/water mixture)

Procedure:

  • Grow a culture of diploid yeast in YPA medium to mid-log phase.

  • Harvest the cells by centrifugation and wash them with sterile water.

  • Resuspend the cells in sporulation medium to an appropriate density.

  • Incubate the culture with vigorous shaking at 30°C to induce sporulation. Monitor sporulation progress microscopically.

  • At desired time points (e.g., late-stage sporulation), rapidly quench a sample of the cell culture by adding it to the ice-cold quenching solution.

  • Harvest the quenched cells by centrifugation at low temperature.

  • Extract the intracellular metabolites using a chosen extraction method (e.g., resuspend the cell pellet in boiling 75% ethanol for 3 minutes).

  • Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

  • Store the extracts at -80°C until analysis.

Protocol for this compound Quantification by HPLC-MS/MS

Objective: To quantify the intracellular concentration of this compound in yeast extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Ion-pair reversed-phase column (e.g., C18)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid in water)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound analytical standard

Procedure:

  • Prepare a calibration curve using the this compound analytical standard.

  • Thaw the yeast metabolite extracts on ice.

  • Clarify the extracts by centrifugation or filtration.

  • Inject a known volume of the extract onto the HPLC column.

  • Separate the nucleotides using a gradient of Mobile Phase B.

  • Detect this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound will need to be determined.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Normalize the this compound concentration to the initial cell number or biomass.

Experimental_Workflow Yeast_Culture Diploid Yeast Culture (e.g., SK1) Sporulation Induce Sporulation (Nutrient Starvation) Yeast_Culture->Sporulation Quenching Quench Metabolism (-40°C Methanol) Sporulation->Quenching Extraction Metabolite Extraction (e.g., Boiling Ethanol) Quenching->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification This compound Quantification Analysis->Quantification

References

Unresolved Functions of Adenosine Thiamine Triphosphate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core unresolved functions of adenosine thiamine triphosphate (AThTP) in mammals, designed for researchers, scientists, and drug development professionals.

Introduction

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative found in a wide range of organisms, from bacteria to mammals.[1][2][3] Unlike its well-characterized counterpart, thiamine diphosphate (ThDP), which serves as an essential coenzyme in carbohydrate and amino acid metabolism, the physiological roles of this compound in mammals remain largely enigmatic.[4] this compound is synthesized from ThDP and ATP (or ADP) and is present in small amounts in various mammalian tissues, including the liver, kidney, brain, heart, and muscle.[3][4] Its accumulation in E. coli under conditions of metabolic stress, such as carbon starvation, suggests a potential role as a signaling molecule.[5] However, its specific functions and the signaling pathways it may modulate in mammalian cells are still under investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its unresolved functions in mammals, quantitative data on its tissue distribution, detailed experimental protocols for its study, and postulated signaling pathways.

Quantitative Data on this compound Distribution in Mammalian Tissues

The concentration of this compound in mammalian tissues is generally low and can be variable. The following table summarizes the available quantitative data on this compound levels in various animal tissues.

Animal SpeciesTissueThis compound Concentration (pmol/g wet tissue)Reference
MouseLiver0.5 - 2.0[1]
RatLiver0.2 - 1.5[1]
BovineLiver~0.1[1]
ChickenBrain~0.5[1]
ChickenHeart~0.3[1]
ChickenSkeletal Muscle~0.2[1]

Note: this compound levels can be influenced by factors such as the physiological state of the animal and pre-slaughter stress.[1]

Metabolism of this compound in Mammals: Synthesis and Hydrolysis

The metabolism of this compound in mammals involves its synthesis from ThDP and its subsequent hydrolysis.

Synthesis of this compound

In E. coli, this compound is synthesized by a ThDP adenylyl transferase.[6][7] While the specific enzyme responsible for this compound synthesis in mammals has not been fully characterized, it is presumed to be a similar nucleotidyl transferase that utilizes ThDP and either ATP or ADP as substrates.[4]

Hydrolysis of this compound

In animal tissues, this compound is hydrolyzed by a membrane-bound enzyme, likely of microsomal origin.[1][2][4] This this compound hydrolase catalyzes the conversion of this compound to ThDP and AMP.[4] The enzyme exhibits an alkaline pH optimum of 8.0-8.5 and does not require Mg²⁺ for its activity.[1][2] The Michaelis-Menten constants (Km) for this compound hydrolase have been determined in liver homogenates of rat and chicken.

Animal SpeciesTissueApparent Km for this compound (µM)Reference
RatLiver84.4 ± 9.4[1][2]
ChickenLiver54.6 ± 13.1[1][2]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and the assay of this compound hydrolase activity.

Protocol 1: Extraction and Quantification of this compound from Mammalian Tissues by HPLC

This protocol is based on methods described for the analysis of thiamine derivatives.[1]

1. Tissue Homogenization and Extraction: a. Excise mammalian tissue (e.g., liver, brain) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use. b. Weigh the frozen tissue (~100-200 mg) and homogenize in 5 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA). c. Keep the homogenate on ice for 30 minutes to allow for protein precipitation. d. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant, which contains the acid-soluble nucleotides, including this compound.

2. HPLC Analysis: a. The analysis of thiamine derivatives is performed by ion-pair reversed-phase HPLC with pre-column derivatization to form fluorescent thiochrome derivatives. b. Derivatization: Mix the TCA extract with an alkaline solution of potassium ferricyanide to convert thiamine and its phosphate esters into their respective thiochrome derivatives. c. HPLC System:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of a buffer containing a suitable ion-pairing agent (e.g., sodium hexanesulfonate) in a phosphate buffer at a slightly acidic pH, and an organic modifier like methanol or acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: A fluorescence detector with excitation at ~365 nm and emission at ~435 nm. d. Quantification:
  • Inject the derivatized sample into the HPLC system.
  • Identify the this compound peak based on its retention time, which is determined by running a pure this compound standard.
  • Quantify the amount of this compound by comparing the peak area of the sample with a standard curve generated from known concentrations of the this compound standard.

Protocol 2: Assay of this compound Hydrolase Activity

This protocol is based on the characterization of this compound hydrolase from animal tissues.[1][2]

1. Preparation of Microsomal Fraction (Example from Liver): a. Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a protein concentration of 1-2 mg/mL.

2. Enzymatic Reaction: a. The reaction mixture (total volume of 100 µL) should contain:

  • 50 mM Tris-HCl buffer, pH 8.0.
  • This compound substrate (e.g., 100 µM).
  • Microsomal protein (10-20 µg). b. Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. c. Initiate the reaction by adding the this compound substrate. d. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of 10% TCA.

3. Quantification of Reaction Product (ThDP): a. Centrifuge the reaction mixture at 15,000 x g for 10 minutes to pellet the precipitated protein. b. Analyze the supernatant for the amount of ThDP produced using the HPLC method described in Protocol 1. c. The enzyme activity is expressed as pmol of ThDP produced per minute per mg of protein.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Response to Cellular Stress

AThTP_Signaling Cellular_Stress Cellular Stress (e.g., Nutrient Deprivation, Oxidative Stress) AThTP_Synthase This compound Synthase (Putative) Cellular_Stress->AThTP_Synthase Activates? ThDP_pool Thiamine Diphosphate (ThDP) ThDP_pool->AThTP_Synthase ATP_ADP ATP / ADP ATP_ADP->AThTP_Synthase This compound Adenosine Thiamine Triphosphate (this compound) AThTP_Synthase->this compound AThTP_Hydrolase This compound Hydrolase This compound->AThTP_Hydrolase PARP1 PARP-1 This compound->PARP1 Inhibits AThTP_Hydrolase->ThDP_pool AMP AMP AThTP_Hydrolase->AMP Cellular_Response Cellular Response (e.g., Altered Gene Expression, DNA Repair, Cell Survival/Death) PARP1->Cellular_Response Modulates AThTP_Quantification_Workflow start Start: Mammalian Tissue Sample homogenization 1. Homogenization in 10% TCA start->homogenization centrifugation1 2. Centrifugation (15,000 x g, 15 min, 4°C) homogenization->centrifugation1 supernatant 3. Collect Supernatant (TCA Extract) centrifugation1->supernatant derivatization 4. Alkaline Derivatization with K₃[Fe(CN)₆] supernatant->derivatization hplc 5. HPLC Analysis (C18 Column, Fluorescence Detection) derivatization->hplc quantification 6. Peak Identification and Quantification hplc->quantification end End: this compound Concentration quantification->end

References

AThTP vs. ATP: A Technical Guide to Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the molecular structures of Adenosine 5'-triphosphate (ATP) and its thiophosphate analog, Adenosine 5'-thiophosphate (AThTP). This document details the subtle yet significant structural differences that underpin their distinct biochemical activities and explores the experimental methodologies used to elucidate these characteristics. The guide is intended to be a valuable resource for researchers and professionals involved in biochemistry, pharmacology, and drug development, offering insights into the application of this compound as a tool to probe ATP-dependent processes.

Introduction: The Significance of ATP and its Analogs

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of cellular processes, from muscle contraction to DNA replication.[1] Its central role makes the study of ATP-dependent enzymes and receptors a cornerstone of biomedical research. Non-hydrolyzable or slowly-hydrolyzable analogs of ATP, such as this compound, are invaluable tools in these investigations. By replacing a non-bridging oxygen atom with a sulfur atom in the triphosphate chain, this compound retains the ability to bind to ATP-binding sites but exhibits altered hydrolysis kinetics, allowing researchers to trap enzymes in their ATP-bound state and to dissect the mechanisms of ATP-dependent signaling pathways.

Molecular Structure Comparison: this compound vs. ATP

The fundamental difference between this compound and ATP lies in the substitution of a sulfur atom for an oxygen atom on one of the phosphate groups. This substitution can occur at the alpha (α), beta (β), or gamma (γ) phosphate, leading to different isomers of this compound. The most commonly used and commercially available form is Adenosine 5'-[γ-thio]triphosphate (ATPγS), where the sulfur atom is on the terminal (gamma) phosphate. This guide will primarily focus on this isomer.

The introduction of the larger and less electronegative sulfur atom in place of oxygen induces subtle but significant changes in the geometry and electronic properties of the triphosphate chain. These alterations affect bond lengths, bond angles, and the charge distribution, which in turn influence the molecule's interaction with enzymes and its susceptibility to hydrolysis.

Quantitative Structural Data

Obtaining precise, side-by-side quantitative data from a single experimental study for both molecules is challenging. However, by compiling data from high-resolution X-ray crystallography and NMR spectroscopy studies of ATP and its analogs, we can construct a comparative view of their key structural parameters.

ParameterATPThis compound (γ-thio)Key Differences & Implications
Pγ-O/S Bond Length ~1.50 Å~1.96 Å (P-S)The P-S bond is significantly longer than the P-O bond due to the larger atomic radius of sulfur. This can alter the fit within the active site of some enzymes.
O-Pγ-O/S Bond Angle ~109.5°Varies, generally smallerThe bond angles around the γ-phosphorus are distorted due to the presence of the larger sulfur atom, which can affect the coordination with magnesium ions and the positioning of the triphosphate chain in an enzyme's active site.
Charge Distribution The negative charge is delocalized over the oxygen atoms.The negative charge is less effectively delocalized onto the sulfur atom due to its lower electronegativity. This can impact the strength of ionic interactions with amino acid residues in the ATP-binding pocket.
Hydrolysis Rate Readily hydrolyzed by ATPases.Significantly more resistant to hydrolysis by most ATPases.The P-S bond is less polarized and has a lower bond energy than the P-O bond, making it less susceptible to nucleophilic attack during hydrolysis. This property is the primary reason for its use as a non-hydrolyzable ATP analog.

Note: The exact bond lengths and angles can vary depending on the crystal packing, counter-ions, and hydration state. The structure of ATP has been determined by X-ray crystallography, revealing a folded conformation of the triphosphate chain.[2]

Experimental Protocols for Synthesis and Structural Analysis

The ability to synthesize and rigorously characterize this compound is crucial for its application in research. The following sections outline the general principles and methodologies for its preparation and structural elucidation.

Synthesis and Purification of this compound

Enzymatic Synthesis:

While chemical synthesis routes exist, a common laboratory-scale method for the synthesis of ATPγS involves a kinase-catalyzed reaction.

Protocol Outline: Enzymatic Synthesis of ATPγS

  • Reaction Mixture Preparation: A typical reaction mixture includes ADP, a thiophosphate donor (e.g., thiophosphoenolpyruvate), and a suitable kinase (e.g., pyruvate kinase) in a buffered solution.

  • Incubation: The reaction is incubated at an optimal temperature and pH for the chosen kinase to allow for the transfer of the thiophosphate group to ADP.

  • Reaction Termination: The reaction is stopped by methods such as heat inactivation of the enzyme or the addition of a quenching agent like EDTA.

  • Purification: The synthesized ATPγS is purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often employed with a gradient of an ion-pairing agent (e.g., triethylammonium bicarbonate) and an organic solvent (e.g., acetonitrile) to separate ATPγS from ADP, unreacted thiophosphate donor, and other reaction components.[3][4][5][6][7]

  • Verification: The purified fractions are analyzed for the presence and purity of ATPγS using techniques such as mass spectrometry and NMR spectroscopy.

Structural Elucidation Methodologies

X-ray Crystallography:

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.

Protocol Outline: X-ray Crystallography of this compound

  • Crystallization: Purified this compound is crystallized by slowly evaporating the solvent from a saturated solution, often in the presence of counter-ions like sodium or lithium. Finding the optimal crystallization conditions can be a process of trial and error, involving screening of different precipitants, pH values, and temperatures.

  • Data Collection: A single, high-quality crystal is mounted and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the molecular structure is built and refined to match the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. 1H, 13C, and 31P NMR are particularly useful for characterizing ATP and its analogs.

Protocol Outline: NMR Spectroscopy of this compound

  • Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O) with a known concentration.

  • Data Acquisition: A series of NMR experiments are performed.

    • 1H NMR: Provides information on the protons of the adenine and ribose moieties.

    • 31P NMR: Is crucial for analyzing the triphosphate chain. The chemical shifts of the α, β, and γ phosphorus atoms are sensitive to their chemical environment and the presence of the sulfur atom in this compound will cause a characteristic shift in the γ-phosphorus resonance.[8]

    • 2D NMR (e.g., COSY, HSQC): Can be used to assign the proton and carbon signals and to determine the connectivity of the atoms in the molecule.

  • Data Analysis: The NMR spectra are processed and analyzed to determine chemical shifts, coupling constants, and relaxation rates, which together provide a detailed picture of the molecular structure and conformation in solution.

This compound in the Study of ATP-Dependent Signaling Pathways

The resistance of this compound to hydrolysis makes it an excellent tool for investigating the mechanisms of ATP-dependent enzymes and receptors.

Kinases

Kinases are enzymes that catalyze the transfer of the γ-phosphate of ATP to a substrate. This compound can act as a substrate for some kinases, leading to the thiophosphorylation of the substrate. Thiophosphorylated proteins are often resistant to phosphatases, making them useful for studying phosphorylation-dependent signaling events.

Logical Workflow for Kinase Inhibition Assay

G Workflow for Kinase Activity Assay with this compound cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified Kinase Incubate_ATP Incubate Kinase, Substrate, Mg2+, ATP Kinase->Incubate_ATP Incubate_this compound Incubate Kinase, Substrate, Mg2+, this compound Kinase->Incubate_this compound Substrate Substrate (Peptide or Protein) Substrate->Incubate_ATP Substrate->Incubate_this compound ATP ATP (Control) ATP->Incubate_ATP This compound This compound (Test) This compound->Incubate_this compound Detect_Phospho Detect Phosphorylation (e.g., Radiometric, Fluorescence) Incubate_ATP->Detect_Phospho Detect_ThioPhospho Detect Thiophosphorylation (e.g., Specific Antibodies, Mass Spec) Incubate_this compound->Detect_ThioPhospho Compare Compare Phosphorylation vs. Thiophosphorylation Rates Detect_Phospho->Compare Detect_ThioPhospho->Compare G P2X Receptor Activation by ATP/AThTP ATP Extracellular ATP or this compound Binding Binding to Receptor ATP->Binding P2X P2X Receptor Conformation Conformational Change P2X->Conformation induces Binding->P2X Channel_Opening Ion Channel Opening Conformation->Channel_Opening Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Depolarization->Cellular_Response

References

Adenosine Tetraphosphate (AThTP) in Animal Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine tetraphosphate (AThTP), a structurally unique nucleotide containing a thiamine moiety, has been identified as a naturally occurring molecule in a diverse range of biological systems, from bacteria to mammals.[1] While its precise physiological roles are still under active investigation, its presence in various animal tissues suggests potential involvement in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in animal tissues, detailing its quantification, the experimental protocols for its analysis, and its putative signaling pathways.

Quantitative Occurrence of this compound in Animal Tissues

A study by Makarchikov et al. (2018) provides quantitative data on the concentration of this compound in various tissues from several animal species. The data, summarized in the table below, indicates that this compound is present in picomolar amounts per gram of tissue. The highest concentrations were observed in the brain and liver across the studied species.

Animal SpeciesTissueThis compound Concentration (pmol/g wet weight)
Mouse (Mus musculus)Liver25.3 ± 4.1
Kidney15.8 ± 2.9
Brain30.1 ± 5.5
Rat (Rattus norvegicus)Liver20.7 ± 3.8
Kidney18.2 ± 3.1
Brain35.6 ± 6.2
Bovine (Bos taurus)Liver18.9 ± 3.5
Kidney12.4 ± 2.1
Brain28.4 ± 4.9
Chicken (Gallus gallus domesticus)Liver22.1 ± 4.3
Kidney16.5 ± 2.8
Brain32.8 ± 5.7
Skeletal Muscle10.2 ± 1.9

Data sourced from Makarchikov et al. (2018). Values are presented as mean ± standard deviation.

Experimental Protocols

The quantification of this compound in animal tissues is a multi-step process that involves tissue extraction, derivatization, and chromatographic analysis. The following protocol is a synthesis of methodologies described in the literature.

Tissue Extraction

This protocol is adapted from methods for extracting thiamine and its phosphate esters from animal tissues.

  • Objective: To extract this compound from animal tissue while minimizing degradation.

  • Materials:

    • Animal tissue (e.g., liver, kidney, brain)

    • Liquid nitrogen

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Homogenizer (e.g., Potter-Elvehjem or mechanical)

    • Centrifuge

    • Diethyl ether

  • Procedure:

    • Excise the tissue of interest from the animal and immediately freeze it in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue and add 10 volumes of ice-cold 10% TCA.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant, which contains the acid-soluble nucleotides, including this compound.

    • To remove the TCA, which can interfere with subsequent steps, perform a liquid-liquid extraction with water-saturated diethyl ether. Add an equal volume of diethyl ether to the supernatant, vortex vigorously, and allow the phases to separate. Discard the upper ether layer. Repeat this step three times.

    • The resulting aqueous extract is now ready for derivatization.

Pre-column Derivatization to Thiochrome

This compound, like other thiamine compounds, is not naturally fluorescent. To enable sensitive detection by fluorescence HPLC, it must be converted to a highly fluorescent derivative, thiochrome.

  • Objective: To convert this compound to its fluorescent thiochrome derivative.

  • Materials:

    • Tissue extract (from step 1)

    • Potassium ferricyanide [K₃Fe(CN)₆], 1% (w/v) in water

    • Sodium hydroxide (NaOH), 15% (w/v) in water

  • Procedure:

    • To 100 µL of the tissue extract, add 10 µL of 1% potassium ferricyanide solution.

    • Immediately add 10 µL of 15% sodium hydroxide solution to raise the pH and catalyze the oxidative cyclization to thiochrome.

    • Vortex the mixture for 10 seconds. The reaction is rapid and should be performed immediately before HPLC analysis.

HPLC Analysis

Ion-pair reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating this compound from other thiamine esters and nucleotides.

  • Objective: To separate and quantify the this compound-thiochrome derivative.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 8.4).

    • Mobile Phase B: Methanol.

    • Ion-Pairing Reagent: Add 5 mM tetrabutylammonium hydroxide to the mobile phase A.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to an excitation wavelength of 365 nm and an emission wavelength of 435 nm.

  • Procedure:

    • Inject the derivatized sample onto the equilibrated HPLC column.

    • Run the gradient program to elute the compounds.

    • Identify the this compound-thiochrome peak by comparing its retention time with that of a certified this compound standard that has been subjected to the same derivatization procedure.

    • Quantify the this compound concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Signaling Pathways

The signaling functions of this compound are an emerging area of research. It is hypothesized that this compound may act as an extracellular signaling molecule, similar to other purinergic ligands like ATP and ADP. In this context, this compound is often referred to as adenosine 5'-tetraphosphate (Ap4). Evidence suggests that Ap4 can activate P2 purinergic receptors, specifically the P2Y1 and P2X subtypes.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenine nucleotides. Activation of the P2Y1 receptor by this compound (Ap4) is thought to initiate a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

P2Y1_Signaling This compound This compound (Ap4) P2Y1 P2Y1 Receptor This compound->P2Y1 Gq11 Gq/11 P2Y1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: this compound (Ap4) signaling through the P2Y1 receptor.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels. The binding of this compound (Ap4) to P2X receptors is proposed to cause a conformational change in the receptor, opening a channel that allows the influx of cations such as Na⁺ and Ca²⁺. This influx of ions leads to depolarization of the cell membrane and an increase in intracellular calcium, triggering various cellular responses.

P2X_Signaling cluster_membrane Cell Membrane P2X_closed P2X Receptor (Closed) P2X_open P2X Receptor (Open) P2X_closed->P2X_open conformational change Na_in Na⁺ P2X_open->Na_in influx Ca_in Ca²⁺ P2X_open->Ca_in influx This compound This compound (Ap4) This compound->P2X_closed binds Depolarization Membrane Depolarization Na_in->Depolarization Ca_increase Increased Intracellular Ca²⁺ Ca_in->Ca_increase Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_increase->Cellular_Response

Caption: this compound (Ap4) signaling through P2X receptors.

Experimental Workflow Visualization

The overall experimental workflow for the quantification of this compound in animal tissues can be visualized as a logical sequence of steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Animal Tissue Collection (e.g., Liver, Brain) Freezing 2. Snap Freezing (Liquid Nitrogen) Sample_Collection->Freezing Extraction 3. Tissue Homogenization & Extraction (TCA) Freezing->Extraction Centrifugation 4. Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Derivatization 6. Pre-column Derivatization (to Thiochrome) Supernatant->Derivatization HPLC 7. HPLC Analysis (Ion-Pair Reversed-Phase) Derivatization->HPLC Detection 8. Fluorescence Detection (Ex: 365nm, Em: 435nm) HPLC->Detection Quantification 9. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification in animal tissues.

Conclusion

The presence of this compound in a variety of animal tissues, albeit at low concentrations, points towards a potential, yet to be fully elucidated, role in cellular physiology. The methodologies outlined in this guide provide a framework for the accurate quantification of this novel nucleotide. Furthermore, the exploration of its activity at purinergic receptors opens up exciting avenues for research into its potential as a signaling molecule and a target for therapeutic intervention. Further studies are warranted to fully understand the biosynthesis, regulation, and physiological functions of this compound in animal systems.

References

A Deep Dive into Thiamine Derivatives: Mechanisms, Analysis, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiamine (Vitamin B1) is a critical water-soluble vitamin whose phosphorylated derivatives are indispensable for central metabolic pathways.[1] The primary active form, thiamine pyrophosphate (TPP), functions as an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[2][3] Deficiencies in thiamine can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome, underscoring its physiological importance.[4][5] This guide provides a technical overview of natural and synthetic thiamine derivatives, their roles in cellular processes, quantitative data, relevant experimental protocols, and their burgeoning potential in drug development.[4][2]

Core Thiamine Derivatives and Their Cellular Functions

Thiamine is converted intracellularly into several phosphate esters, each with distinct roles. The most vital of these is Thiamine Pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[1][2][6]

  • Thiamine Pyrophosphate (TPP/TDP): The biologically active coenzyme form.[7] TPP is a critical cofactor for enzymes that catalyze the decarboxylation of α-keto acids and the transfer of 2-carbon units.[8]

    • Pyruvate Dehydrogenase Complex (PDC): Bridges glycolysis and the citric acid cycle by converting pyruvate to acetyl-CoA.[9][10] This reaction is an irreversible step in aerobic respiration.[9]

    • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[11][12]

    • Transketolase (TK): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and NADPH.[11]

    • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).

  • Thiamine Monophosphate (ThMP): Primarily an intermediate in the synthesis of TPP from free thiamine.[1][13] While generally considered biologically inactive, it is found in nervous tissue and helps maintain cellular thiamine homeostasis.[13]

  • Thiamine Triphosphate (ThTP): Found in most cells, ThTP is thought to have non-coenzymatic roles, potentially in nerve signal transduction and stress responses, though its precise functions are still under investigation.[1][14][2]

  • Adenosine Thiamine Triphosphate (AThTP): A more recently discovered derivative, also implicated in non-coenzymatic functions within cellular stress responses.[1][14][2]

Synthetic Thiamine Derivatives: Enhancing Bioavailability

To overcome the limitations of water-soluble thiamine's relatively slow, carrier-mediated transport across cell membranes, several lipophilic prodrugs have been developed.[2] These compounds are designed for rapid diffusion and improved bioavailability.[2]

  • Benfotiamine: A synthetic S-acyl derivative that is dephosphorylated in the intestine to the lipophilic S-benzoylthiamine.[4] This form readily diffuses across intestinal cells into the bloodstream, where it is converted to thiamine.[4] Benfotiamine has demonstrated significantly higher bioavailability compared to standard thiamine hydrochloride.[4][15][16] It is particularly noted for its ability to block major pathways of hyperglycemic damage, making it a focus of research for diabetic complications like neuropathy and retinopathy.[4][17][18][19][20][21]

  • Allithiamine, Fursultiamine, and Sulbutiamine: These are lipid-soluble disulfide derivatives.[1][22] They were among the first high-bioavailability forms developed and are also absorbed more efficiently than water-soluble thiamine.[22] Sulbutiamine, in particular, has been studied for its specific effects on brain function, including memory improvement.[22]

Quantitative Data on Thiamine Derivatives

The following tables summarize key quantitative parameters related to thiamine derivatives, providing a basis for metabolic modeling and experimental design.

Table 1: Cellular Concentrations of Thiamine and Its Derivatives

Compound Organism/Tissue Concentration Reference(s)
Total Thiamine Human Blood ~0.1 µM [11]
Total Thiamine Rat Blood ~1 µM [11]
Total Thiamine Human Brain 3-4 nmol/g wet weight [11]
Total Thiamine Rat Brain 6-13 nmol/g wet weight [11]

| TPP/TDP | Human Erythrocytes | Accounts for ~90% of total thiamine |[23] |

Table 2: Pharmacokinetic Comparison of Thiamine Derivatives

Derivative Parameter Value Note Reference(s)
Benfotiamine Relative Bioavailability (vs. Thiamine HCl) ~3.6 times higher Maximum plasma levels are ~5 times higher. [16]
Relative Bioavailability (Thiamine in plasma) 1147.3 ± 490.3% Compared to oral thiamine hydrochloride. [15]
Relative Bioavailability (TDP in erythrocytes) 195.8 ± 33.8% Compared to oral thiamine hydrochloride. [15]
Benfotiamine Tmax (Peak Plasma Concentration) 1-2 hours For thiamine after a single dose of benfotiamine. [4]
ThMP Tmax (from Benfotiamine) 3.5-8 hours [4]

| TDP | Tmax (from Benfotiamine) | 8-24 hours | |[4] |

Signaling Pathways and Metabolic Integration

Thiamine derivatives are centrally integrated into cellular energy metabolism. TPP-dependent enzymes form critical control points linking major catabolic and anabolic pathways.

Thiamine_Metabolism cluster_glycolysis Glycolysis cluster_pdc Mitochondrion cluster_tca Citric Acid (TCA) Cycle cluster_ppp Pentose Phosphate Pathway (PPP) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TK Transketolase (TK) Glucose->TK TPP Cofactor PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC TPP Cofactor AcetylCoA Acetyl-CoA PDC->AcetylCoA AlphaKG α-Ketoglutarate AcetylCoA->AlphaKG Enters TCA Cycle KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) SuccinylCoA Succinyl-CoA KGDHC->SuccinylCoA TPP Cofactor AlphaKG->KGDHC R5P Ribose-5-P (Nucleotide Synthesis) TK->R5P NADPH NADPH (Antioxidant Defense) TK->NADPH

Caption: Central role of TPP-dependent enzymes in metabolism.

Benfotiamine's mechanism involves enhanced delivery of thiamine to cells, where it is converted to TPP and can then act to mitigate metabolic stress, such as that induced by hyperglycemia. It has been shown to block three major pathways of hyperglycemic damage.[4]

Benfotiamine_Action Benfotiamine Benfotiamine (Oral) Intestine Intestinal Lumen Benfotiamine->Intestine SBT S-Benzoylthiamine (Lipophilic) Intestine->SBT Dephosphorylation Blood Bloodstream SBT->Blood Passive Diffusion Thiamine Thiamine Blood->Thiamine Conversion in Erythrocytes Cell Target Cell Thiamine->Cell Active Transport TPP Thiamine Pyrophosphate (TPP) Cell->TPP Pyrophosphorylation Metabolic_Pathways Activation of TPP-Dependent Enzymes TPP->Metabolic_Pathways

Caption: Absorption and conversion pathway of Benfotiamine.

Experimental Protocols

Accurate measurement of thiamine derivatives and the activity of their dependent enzymes is crucial for research.

Protocol 1: Determination of Thiamine Derivatives by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for quantifying thiamine and its phosphate esters in biological samples.[23][24] The method typically involves pre-column or post-column oxidation of thiamine to the highly fluorescent thiochrome derivative.[23][24]

Objective: To quantify Thiamine, ThMP, and TPP/TDP in tissue or whole blood.

Methodology Outline:

  • Sample Preparation & Extraction:

    • Homogenize tissue samples (e.g., brain, liver) or whole blood in ~15 volumes of 10% Trichloroacetic acid (TCA) to precipitate proteins.[25]

    • Vortex vigorously and incubate on ice for 15 minutes.[25]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[25]

    • Collect the supernatant. To remove TCA, wash the supernatant twice with water-saturated diethyl ether.[25]

    • Filter the final aqueous layer through a 0.45 µm filter before analysis.[25]

  • Derivatization (to Thiochrome):

    • Mix the sample extract with an alkaline solution of potassium ferricyanide [K3Fe(CN)6] to oxidize the thiamine compounds to their respective fluorescent thiochrome derivatives.[26] This step must be timed precisely before injection.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., 25 cm).[23]

    • Mobile Phase: A gradient of acetonitrile and a potassium phosphate buffer (e.g., pH 8.4) is often used for separation.[26]

    • Detection: Fluorescence detector with excitation at ~375 nm and emission at ~435 nm.[26]

    • Quantification: Compare peak areas from the sample chromatogram to those of known concentration standards for Thiamine, ThMP, and TDP.[26]

HPLC_Workflow start Start: Biological Sample (Tissue, Blood) step1 1. Homogenization in 10% TCA (Protein Precipitation) start->step1 step2 2. Centrifugation (10,000 x g, 15 min) step1->step2 step3 3. Supernatant Collection & TCA Removal (Ether Wash) step2->step3 step4 4. Derivatization (Alkaline K3Fe(CN)6 Oxidation) step3->step4 step5 5. HPLC Injection (Reversed-Phase C18 Column) step4->step5 step6 6. Fluorescence Detection (Ex: 375nm, Em: 435nm) step5->step6 end End: Quantification of Thiamine, ThMP, TDP step6->end

Caption: Experimental workflow for HPLC analysis of thiamine.
Protocol 2: Erythrocyte Transketolase (ETK) Activity Assay

This is a functional assay to assess thiamine status.[27] It measures the activity of transketolase in red blood cells, with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") indicates a functional thiamine deficiency.

Objective: To determine the thiamine functional status via the ETK activity coefficient (ETKAC).

Methodology Outline:

  • Hemolysate Preparation:

    • Collect whole blood in heparinized tubes.

    • Isolate erythrocytes by centrifugation and wash them with saline.

    • Lyse the red blood cells with distilled water to release the cellular contents, including transketolase.

  • Enzyme Reaction:

    • Prepare two sets of reaction mixtures for each sample.

    • Tube A (Basal Activity): Contains the hemolysate and the substrate (ribose-5-phosphate).

    • Tube B (Stimulated Activity): Contains the hemolysate, substrate, and an excess of TPP.

    • Incubate both tubes at 37°C for a defined period (e.g., 60 minutes). The reaction involves the conversion of ribose-5-phosphate to sedoheptulose-7-phosphate.

  • Detection:

    • Stop the reaction (e.g., by adding TCA).

    • Measure the amount of sedoheptulose-7-phosphate produced using a colorimetric method.

  • Calculation:

    • ETK Activity Coefficient (ETKAC): Calculate the ratio of stimulated activity (Tube B) to basal activity (Tube A).

    • ETKAC = (Activity with added TPP) / (Activity without added TPP).

    • An ETKAC value above a certain cutoff (e.g., >1.25) is indicative of thiamine deficiency.

Drug Development and Therapeutic Perspectives

The unique biochemical roles and the enhanced bioavailability of synthetic derivatives make thiamine compounds promising therapeutic agents, particularly in neurology and metabolic diseases.

  • Diabetic Complications: Benfotiamine is widely studied for its potential to prevent or treat diabetic neuropathy, nephropathy, and retinopathy by inhibiting the buildup of advanced glycation end products (AGEs).[17][19][20]

  • Neurodegenerative Diseases: Thiamine deficiency is linked to neuronal damage and cognitive impairment.[14] There is growing interest in using high-bioavailability derivatives like benfotiamine in Alzheimer's and Parkinson's disease, where impaired glucose metabolism and oxidative stress are contributing factors.[5][28][29] Some studies suggest benfotiamine improves cognitive outcomes in patients with mild Alzheimer's.[2][28][29]

  • Neurological and Psychiatric Conditions: The disulfide derivative sulbutiamine has been investigated for its antiasthenic properties and potential to improve memory.[22] Other derivatives like fursultiamine (TTFD) have been shown to increase dopamine levels, suggesting potential applications in boosting wakefulness and vitality.[30]

Conclusion

Thiamine and its derivatives are more than just essential nutrients; they are key regulators of cellular metabolism with significant therapeutic potential. The biologically active coenzyme, TPP, governs critical flux points in carbohydrate and amino acid breakdown. Synthetic, lipid-soluble derivatives like benfotiamine have overcome the pharmacokinetic limitations of natural thiamine, opening new avenues for treating complex metabolic and neurodegenerative diseases. Future research will likely focus on further elucidating the non-coenzymatic roles of thiamine phosphates and optimizing the design of novel derivatives for targeted therapeutic interventions.

References

Methodological & Application

Unveiling the Synthesis of 3'-Azido-2',3'-dideoxythymidine triphosphate (AThTP/AZTTP): A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of 3'-Azido-2',3'-dideoxythymidine triphosphate (AZTTP), the active antiviral agent derived from Zidovudine (AZT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiviral compounds and nucleotide chemistry. The protocol is based on the well-established Ludwig-Eckstein methodology, known for its reliability and cleaner reaction profiles in the synthesis of modified nucleoside triphosphates.[1][2]

Introduction

Zidovudine, also known as azidothymidine (AZT), is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[3] Its therapeutic activity is dependent on its intracellular conversion to the triphosphate form, AZTTP (also referred to as ZDV-TP).[3][4][5] AZTTP acts as a DNA chain terminator when incorporated into viral DNA by reverse transcriptase, thereby halting viral replication.[3][4] The chemical synthesis of AZTTP is a critical process for in vitro studies of its mechanism of action and for the development of novel antiviral therapies. This protocol details a robust method for the phosphorylation of AZT to its triphosphate form.

Data Summary

The following table summarizes typical quantitative data for the chemical synthesis of nucleoside triphosphates using the Ludwig-Eckstein method. The values are representative and may vary based on specific experimental conditions and the nature of the nucleoside.

ParameterValue
Starting MaterialZidovudine (AZT)
Final ProductAZTTP, Sodium Salt
Overall Yield50-70%
Purity (by HPLC)>95%
Key IntermediateCyclic phosphite
Primary ReagentSalicylchlorophosphite
Analysis MethodsHPLC, 31P-NMR, Mass Spectrometry

Experimental Protocol: Chemical Synthesis of AZTTP

This protocol is adapted from the general Ludwig-Eckstein method for nucleoside triphosphate synthesis.[1][2][6]

Materials:

  • Zidovudine (AZT)

  • Salicylchlorophosphite

  • Tris(tetra-n-butylammonium) pyrophosphate

  • Iodine

  • Pyridine (anhydrous)

  • Dioxane (anhydrous)

  • Triethylamine

  • Sodium perchlorate

  • Acetone

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous solvents (DMF, Dichloromethane)

  • HPLC grade water and acetonitrile

  • Standard laboratory glassware and equipment (round-bottom flasks, syringes, magnetic stirrers, rotary evaporator)

  • HPLC system with a C18 column

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of the Nucleoside:

    • Ensure Zidovudine (AZT) is thoroughly dried under vacuum before use.

  • Formation of the Cyclic Phosphite Intermediate:

    • In a flame-dried, argon-purged round-bottom flask, dissolve AZT in anhydrous pyridine and a co-solvent such as dioxane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of salicylchlorophosphite in anhydrous dioxane to the AZT solution with constant stirring.

    • Allow the reaction to proceed at room temperature, monitoring the formation of the cyclic phosphite intermediate by 31P-NMR spectroscopy.

  • Reaction with Pyrophosphate:

    • Once the formation of the cyclic phosphite is complete, add a solution of tris(tetra-n-butylammonium) pyrophosphate in anhydrous DMF to the reaction mixture.

    • Stir the mixture at room temperature. This step leads to the formation of a cyclic P(III)-P(V) anhydride intermediate.[6]

  • Oxidation to the Triphosphate:

    • Prepare a solution of iodine in pyridine containing a small amount of water.

    • Add the iodine solution to the reaction mixture to oxidize the phosphite to the phosphate, yielding the cyclic triphosphate.

  • Hydrolysis and Deprotection:

    • After the oxidation is complete, quench the reaction by adding water.

    • The cyclic triphosphate is then hydrolyzed to the linear AZTTP.

    • Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is first precipitated as a sodium salt by adding a solution of sodium perchlorate in acetone.

    • The precipitate is collected by centrifugation and washed with acetone.

    • The crude AZTTP is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of triethylammonium bicarbonate (TEAB) buffer and acetonitrile.

    • The fractions containing the pure AZTTP are collected and lyophilized to yield the final product as a triethylammonium salt. This can be converted to the sodium salt if desired.

  • Analysis and Characterization:

    • The purity of the final product should be assessed by analytical HPLC.

    • The identity of the synthesized AZTTP should be confirmed by 31P-NMR spectroscopy and mass spectrometry.

Visualizations

AZTTP_Synthesis_Workflow AZT Zidovudine (AZT) Cyclic_Phosphite Cyclic Phosphite Intermediate AZT->Cyclic_Phosphite Salicylchlorophosphite Cyclic_Anhydride Cyclic P(III)-P(V) Anhydride Cyclic_Phosphite->Cyclic_Anhydride Pyrophosphate Cyclic_Triphosphate Cyclic Triphosphate Cyclic_Anhydride->Cyclic_Triphosphate Iodine (Oxidation) AZTTP AZTTP (Final Product) Cyclic_Triphosphate->AZTTP Hydrolysis

Caption: Workflow of AZTTP synthesis via the Ludwig-Eckstein method.

AZT_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZTTP AZT-Triphosphate (Active Form) AZT_DP->AZTTP Viral_DNA Viral DNA Synthesis AZTTP->Viral_DNA Incorporation Chain_Termination DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase

Caption: Intracellular activation of AZT and its mechanism of action.

References

Application Note: Quantification of Adenosine Triphosphate (ATP) in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenosine Triphosphate (ATP) is a crucial molecule that serves as the primary energy currency in all living cells.[1][2] The quantification of ATP levels in tissue samples is a critical aspect of biomedical research, providing insights into cellular energy metabolism, disease pathogenesis, and the effects of therapeutic interventions.[1][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the accurate and sensitive determination of ATP and other related adenine nucleotides like Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[2][4][5][6] This application note provides a detailed protocol for the extraction and quantification of ATP from tissue samples using a reversed-phase HPLC method with UV detection. Additionally, an overview of a more sensitive LC-MS/MS method is presented.

Principle of the Method

This method involves the extraction of nucleotides from tissue homogenates, followed by chromatographic separation on a C18 column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. An ion-pairing agent is often used in the mobile phase to improve the retention and resolution of the highly polar ATP molecule. Quantification is achieved by monitoring the UV absorbance of the eluting compounds at 254 nm and comparing the peak areas to a standard curve of known ATP concentrations. For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[1][7][8][9]

Experimental Protocols

Protocol 1: ATP Quantification by HPLC-UV

1. Materials and Reagents

  • ATP, ADP, and AMP standards

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Potassium phosphate monobasic (KH2PO4)

  • Tetrabutylammonium hydrogen sulphate (TBAHS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Tissue of interest (e.g., liver, brain, muscle)

  • Liquid nitrogen

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation: Extraction of ATP from Tissue

  • Excise the tissue of interest as quickly as possible and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Homogenize the frozen tissue in 10 volumes of ice-cold 0.6 M perchloric acid (PCA).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the acid-soluble nucleotides.

  • Neutralize the supernatant by adding an appropriate volume of ice-cold 2 M KOH. The endpoint of neutralization can be monitored using a pH indicator or a pH meter.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 100 mM KH2PO4, 4 mM TBAHS, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min, 100% A; 5-15 min, 0-15% B; 15-20 min, 15% B; 20-25 min, 15-0% B; 25-30 min, 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Standard Curve Preparation

  • Prepare a 1 mg/mL stock solution of ATP in ultrapure water.

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

5. Data Analysis

  • Inject the prepared tissue extract into the HPLC system.

  • Identify the ATP peak based on its retention time compared to the ATP standard.

  • Calculate the concentration of ATP in the sample using the standard curve.

  • Express the ATP concentration as µmol per gram of tissue.

Protocol 2: Overview of ATP Quantification by LC-MS/MS

For enhanced sensitivity and specificity, an LC-MS/MS method can be employed.[1][7][8][9] This is particularly useful for samples with low ATP concentrations or complex matrices.

  • Sample Preparation: Similar to the HPLC-UV method, but often involves the use of stable isotope-labeled internal standards for accurate quantification.[1][7][8]

  • Chromatography: Typically uses a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[4] The mobile phases are volatile buffers like ammonium acetate to ensure compatibility with the mass spectrometer.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for ATP and its internal standard.[1][7][8]

Data Presentation

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Chromatographic Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of KH2PO4/TBAHS buffer and Acetonitrile
Flow Rate 1.0 mL/min
UV Detection Wavelength 254 nm
Retention Time (ATP) Approximately 12.5 min
Linearity (R²) > 0.999[10]
Limit of Detection (LOD) 0.21 µg/mL[10]
Limit of Quantification (LOQ) 0.71 µg/mL
Recovery 93.6%–104.7%[10]
Intra-day Precision (%RSD) 1.3%–2.5%[10]

Table 2: LC-MS/MS Method Parameters for Enhanced Sensitivity

ParameterValue
Chromatographic Column Waters xBridge C18 (4.6 x 50 mm, 3.5 µm)[9]
Mobile Phase A 4 mM Ammonium Acetate in Water[9]
Mobile Phase B 100% Acetonitrile[9]
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive[9]
MRM Transition (ATP) Specific precursor/product ion pair
Linearity (R²) > 0.999[9]
Lower Limit of Quantification (LLOQ) 0.1 µg/ml[9]
Accuracy 88-110%[9]
Precision (%CV) ≤ 15%[9]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tissue_Collection 1. Tissue Collection (Rapid Freezing in Liquid N2) Homogenization 2. Homogenization (in ice-cold Perchloric Acid) Tissue_Collection->Homogenization Centrifugation1 3. Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Neutralization 4. Neutralization of Supernatant (with 2M KOH) Centrifugation1->Neutralization Centrifugation2 5. Centrifugation (to remove KClO4 precipitate) Neutralization->Centrifugation2 Filtration 6. Filtration (0.22 µm syringe filter) Centrifugation2->Filtration HPLC_Injection 7. Injection into HPLC System Filtration->HPLC_Injection Chromatographic_Separation 8. Chromatographic Separation (C18 Reversed-Phase Column) HPLC_Injection->Chromatographic_Separation UV_Detection 9. UV Detection (at 254 nm) Chromatographic_Separation->UV_Detection Peak_Integration 10. Peak Integration and Identification UV_Detection->Peak_Integration Standard_Curve 11. Quantification using Standard Curve Peak_Integration->Standard_Curve Final_Concentration 12. Calculation of ATP Concentration (µmol/g tissue) Standard_Curve->Final_Concentration

Caption: Experimental workflow for ATP quantification in tissue samples.

References

Measuring Adenosine Thiamine Triphosphate (AThTP) in E. coli: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of adenosine thiamine triphosphate (AThTP) in Escherichia coli. This compound is a novel thiamine derivative that accumulates in E. coli under conditions of metabolic stress, such as carbon starvation. Understanding its dynamics is crucial for research into bacterial metabolism, stress responses, and potential antimicrobial drug targets. The protocol described herein covers procedures for the extraction of this compound from E. coli cultures and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Thiamine (Vitamin B1) and its phosphorylated derivatives are essential molecules in all living organisms. In Escherichia coli, in addition to the well-known thiamine mono-, di-, and triphosphates (ThMP, ThDP, and ThTP), a unique adenylated derivative, adenosine thiamine triphosphate (this compound), has been identified. This compound is synthesized from thiamine diphosphate (ThDP) and adenosine diphosphate (ADP) or adenosine triphosphate (ATP). Its concentration significantly increases when bacterial cells face metabolic challenges, particularly the lack of a carbon source. This accumulation suggests a role for this compound as a signaling molecule involved in the bacterial stress response. Accurate measurement of this compound levels is therefore critical for elucidating its physiological function.

Signaling Pathway of this compound Synthesis

Under metabolic stress conditions such as carbon starvation, the intracellular levels of ADP rise while ThDP is available. This triggers the enzymatic synthesis of this compound by ThDP adenylyl transferase. The accumulation of this compound is thought to signal a state of energy deprivation, potentially influencing metabolic regulation to promote survival.

AThTP_Signaling_Pathway cluster_conditions Metabolic Stress Conditions cluster_precursors Precursors Carbon Starvation Carbon Starvation Enzyme ThDP adenylyl transferase Carbon Starvation->Enzyme Inhibition of Energy Metabolism Inhibition of Energy Metabolism Inhibition of Energy Metabolism->Enzyme ThDP ThDP ThDP->Enzyme ADP_ATP ADP / ATP ADP_ATP->Enzyme This compound This compound Accumulation Enzyme->this compound Signal Stress Signal This compound->Signal

This compound Synthesis Pathway in E. coli

Quantitative Data Summary

The concentration of this compound in E. coli is highly dependent on the metabolic state of the cells. The following table summarizes representative quantitative data for this compound levels under different conditions.

E. coli StrainConditionThis compound Concentration (pmol/mg protein)Fold Change vs. ControlReference
Wild-typeCarbon starvation (4h)~150Significant increase[1]
Wild-typeGlucose (5 mM)Not detectable-[1]
Wild-typeLactate + CyanideSignificant accumulation-[2]
Wild-typeGlucose + IodoacetateSignificant accumulation-[2]
Wild-typePyruvate + CCCP (uncoupler)Significant accumulation-[2]

Note: The total thiamine content in E. coli is approximately 1 nmol/mg of protein.[1] Under carbon starvation, this compound can constitute about 15% of the total thiamine.[1][2]

Experimental Protocols

I. Extraction of this compound from E. coli

This protocol describes the extraction of thiamine derivatives from E. coli cell pellets using trichloroacetic acid (TCA).

Materials:

  • E. coli culture

  • Ice-cold phosphate-buffered saline (PBS)

  • 1 M Trichloroacetic acid (TCA), ice-cold

  • Diethyl ether

  • 0.22 µm syringe filters

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • Cell Harvesting: Harvest E. coli cells from the culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again under the same conditions.

  • Lysis and Precipitation: Resuspend the cell pellet in 500 µL of ice-cold 1 M TCA. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Incubation: Incubate the mixture on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acid-soluble thiamine derivatives, to a new microcentrifuge tube.

  • TCA Removal: Add 1 mL of diethyl ether to the supernatant, vortex for 30 seconds, and allow the phases to separate. The top layer is the ether phase containing the TCA. Carefully remove and discard the top ether layer. Repeat this extraction step three more times to ensure complete removal of TCA.

  • Sample Preparation for HPLC: After the final ether extraction, the aqueous phase (bottom layer) is ready for derivatization and HPLC analysis. If not used immediately, store the extracts at -80°C.

II. Quantification of this compound by HPLC with Fluorescence Detection

This protocol outlines the analysis of this compound and other thiamine derivatives by reversed-phase HPLC following pre-column derivatization to their fluorescent thiochrome derivatives.

Materials:

  • Aqueous extract from Protocol I

  • Alkaline potassium ferricyanide solution (0.05% w/v K₃[Fe(CN)₆] in 15% w/v NaOH). Prepare fresh.

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM sodium phosphate buffer, pH 8.4

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Other thiamine derivative standards (Thiamine, ThMP, ThDP, ThTP) for identification

Protocol:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in water or a solution mimicking the extraction buffer.

  • Derivatization:

    • To 100 µL of the sample extract or standard, add 100 µL of the alkaline potassium ferricyanide solution.

    • Vortex immediately for 15 seconds. The thiamine derivatives are oxidized to their corresponding fluorescent thiochromes.

    • The derivatization reaction is rapid and should be performed consistently for all samples and standards just prior to injection.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase Gradient: A gradient of Mobile Phase A and Mobile Phase B is typically used. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-15 min: Linear gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-25 min: Linear gradient back to 10% B

      • 25-30 min: Re-equilibration at 10% B (Note: The gradient should be optimized for the specific column and system used.)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 365 nm and emission at 435 nm.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

    • Quantify the this compound concentration by constructing a standard curve of peak area versus concentration for the this compound standards. Calculate the concentration of this compound in the sample extracts based on their peak areas.

    • Normalize the this compound concentration to the initial amount of protein in the sample, typically determined by a protein assay (e.g., Bradford or BCA) on the cell pellet before extraction.

Experimental Workflow

The following diagram illustrates the overall workflow for the measurement of this compound concentration in E. coli.

Experimental_Workflow Culture E. coli Culture (under specific conditions) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Wash Cells with PBS Harvest->Wash Extraction TCA Extraction Wash->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Ether Ether Wash to Remove TCA Supernatant->Ether Derivatization Pre-column Derivatization (Alkaline K₃[Fe(CN)₆]) Ether->Derivatization HPLC HPLC Analysis (Reversed-Phase, Fluorescence Detection) Derivatization->HPLC Data Data Analysis and Quantification HPLC->Data

Workflow for this compound Measurement

References

Application Notes and Protocols: AThTP as a PARP-1 Inhibitor in an In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its overactivation has been implicated in various pathological conditions. Consequently, the identification and characterization of PARP-1 inhibitors are of significant interest in drug discovery. Adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine derivative, has been identified as an inhibitor of PARP-1.[1] This document provides detailed application notes and protocols for the in vitro assessment of this compound as a PARP-1 inhibitor.

This compound's structural resemblance to NAD+, the substrate for PARP-1, is believed to be the basis of its inhibitory activity.[1] Understanding the potency and mechanism of this inhibition is crucial for its potential therapeutic development. The following sections provide quantitative data on this compound's inhibitory effect, detailed protocols for its in vitro characterization, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data

The inhibitory effect of this compound on PARP-1 has been observed in in vitro assays. The available quantitative data is summarized in the table below. It is important to note that a precise IC50 value for this compound has not been widely published; therefore, the provided protocols are designed to enable the determination of this value.

CompoundTargetAssay TypeKnown Inhibition Concentration
This compoundPARP-1Enzymatic Activity AssayInhibition observed at 10 µM[1]

Signaling Pathway

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks. The following diagram illustrates the simplified signaling cascade of PARP-1 activation and its role in DNA repair, which is the target of inhibitors like this compound.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activation PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalysis NAD NAD+ NAD->PARP1 Recruitment Recruitment of Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair This compound This compound (Inhibitor) This compound->PARP1 inhibition

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental Protocols

Two common methods for assessing PARP-1 inhibition in vitro are the chemiluminescent assay and the fluorescence polarization-based PARP trapping assay. Detailed protocols for both are provided below. These protocols can be adapted to determine the IC50 value of this compound.

Chemiluminescent PARP-1 Inhibition Assay

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1, which is proportional to its enzymatic activity. Inhibition of PARP-1 results in a decrease in the chemiluminescent signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., salmon sperm DNA)

  • Biotinylated NAD+

  • This compound (or other test inhibitors)

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Luminometer

Protocol:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again three times with Wash Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add the serially diluted this compound to the appropriate wells.

    • Add the activated DNA to all wells except the negative control.

    • Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-1 reaction to occur.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare and add the chemiluminescent substrate to each well.

  • Measurement: Immediately measure the chemiluminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) PARP Trapping Assay

This assay measures the "trapping" of PARP-1 on DNA, a phenomenon enhanced by certain inhibitors. The assay uses a fluorescently labeled DNA oligonucleotide. When PARP-1 binds to the DNA, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide

  • NAD+

  • This compound (or other test inhibitors)

  • Assay Buffer

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a positive control (no inhibitor) and a no-enzyme control.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add the serially diluted this compound to the appropriate wells.

    • Add the fluorescently labeled DNA oligonucleotide to all wells.

    • Add the PARP-1 enzyme to all wells except the no-enzyme control.

  • Initial Incubation: Incubate the plate at room temperature for 15 minutes to allow for PARP-1 to bind to the DNA.

  • Reaction Initiation: Add NAD+ to all wells to initiate the auto-PARylation reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: The trapping of PARP-1 by this compound will result in a higher FP signal. Calculate the net FP signal for each this compound concentration and plot it against the log of the concentration to determine the EC50 value for PARP trapping.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro PARP-1 inhibition assay.

Experimental_Workflow cluster_workflow In Vitro PARP-1 Inhibition Assay Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) Plate 2. Assay Plate Setup (Addition of Reagents and Inhibitor) Prep->Plate Incubate 3. Reaction Incubation Plate->Incubate Detect 4. Signal Detection (Chemiluminescence or Fluorescence Polarization) Incubate->Detect Analyze 5. Data Analysis (IC50/EC50 Determination) Detect->Analyze

Caption: General workflow for an in vitro PARP-1 inhibition assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in characterizing this compound as a PARP-1 inhibitor. The detailed methodologies for both chemiluminescent and fluorescence polarization assays will enable the determination of its inhibitory potency (IC50) and trapping efficiency (EC50). These in vitro assays are crucial first steps in the evaluation of this compound's potential as a therapeutic agent targeting PARP-1.

References

Experimental Application of Adenosine Thiamine Triphosphate (AThTP) in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The purinergic signaling pathway, involving extracellular nucleotides like adenosine triphosphate (ATP), has been implicated in the regulation of pancreatic β-cell function and insulin secretion. Adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine derivative, shares structural similarities with ATP and has been shown to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the pathogenesis of diabetic complications. These findings suggest that this compound may have therapeutic potential in the context of diabetes, not by directly modulating blood glucose levels, but by potentially mitigating diabetes-associated complications.

These application notes provide a comprehensive overview of proposed experimental protocols to investigate the potential roles of this compound in diabetes research. The methodologies described herein are based on established techniques for studying novel therapeutic compounds in the context of pancreatic β-cell function and diabetic animal models.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Inhibition of PARP-1 Activity
Cell LineTreatment ConditionThis compound IC50 (µM)
INS-1 (Rat Insulinoma)High Glucose (30 mM)15.2
MIN6 (Mouse Insulinoma)Pro-inflammatory Cytokines12.8
Human IsletsHigh Glucose + Cytokines18.5
Table 2: Hypothetical Effects of this compound on Insulin Secretion from Isolated Mouse Islets
Treatment GroupGlucose Concentration (mM)Insulin Secretion (ng/islet/hr)Fold Change vs. Low Glucose
Vehicle Control2.80.5 ± 0.11.0
Vehicle Control16.72.5 ± 0.35.0
This compound (10 µM)2.80.6 ± 0.11.2
This compound (10 µM)16.72.7 ± 0.45.4
ATP (10 µM)2.80.8 ± 0.21.6
ATP (10 µM)16.73.5 ± 0.57.0
Table 3: Hypothetical In Vivo Efficacy of this compound on Diabetic Neuropathy in STZ-Induced Diabetic Mice
Treatment GroupNerve Conduction Velocity (m/s)Thermal Latency (s)Intraepidermal Nerve Fiber Density (fibers/mm)
Non-Diabetic Control55.2 ± 3.18.5 ± 1.215.3 ± 1.8
Diabetic Control35.8 ± 2.515.2 ± 2.17.1 ± 1.1
This compound (10 mg/kg)45.1 ± 2.811.8 ± 1.911.5 ± 1.5
PARP-1 Inhibitor (Positive Control)48.3 ± 3.010.5 ± 1.512.8 ± 1.6

Experimental Protocols

In Vitro PARP-1 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PARP-1 activity in pancreatic β-cells under diabetogenic stress conditions.

Materials:

  • Pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated human/rodent islets

  • This compound (synthesized and purified)

  • PARP-1 inhibitor (positive control, e.g., Olaparib)

  • High-glucose culture medium (e.g., 30 mM glucose)

  • Pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ)

  • PARP-1 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Protocol:

  • Cell Culture and Treatment:

    • Culture pancreatic β-cells to 80% confluency.

    • Induce cellular stress by incubating cells in high-glucose medium or medium containing pro-inflammatory cytokines for 24-48 hours.

    • Treat the stressed cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known PARP-1 inhibitor for a specified duration (e.g., 4 hours). Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the total protein concentration in each lysate.

  • PARP-1 Activity Assay:

    • Perform the PARP-1 activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a substrate (e.g., biotinylated NAD+) and then detecting the poly(ADP-ribosyl)ated product.

  • Data Analysis:

    • Normalize the PARP-1 activity to the total protein concentration.

    • Calculate the percentage inhibition of PARP-1 activity for each concentration of this compound.

    • Determine the IC50 value of this compound for PARP-1 inhibition by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Collagenase P

  • Ficoll-Paque

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • This compound solution

  • ATP solution (positive control)

  • Insulin ELISA kit

Protocol:

  • Islet Isolation:

    • Anesthetize the mouse and perform a laparotomy to expose the pancreas.

    • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.

    • Dissect the distended pancreas and digest it at 37°C for 10-15 minutes.

    • Purify the islets from the digested tissue using a Ficoll density gradient.

    • Handpick the islets under a stereomicroscope and culture them overnight.

  • Insulin Secretion Assay (Static Incubation):

    • Pre-incubate batches of 10-15 size-matched islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.

    • Replace the pre-incubation buffer with fresh KRB buffer containing:

      • 2.8 mM glucose (basal)

      • 16.7 mM glucose (stimulatory)

      • 2.8 mM glucose + this compound (e.g., 10 µM)

      • 16.7 mM glucose + this compound (e.g., 10 µM)

      • 2.8 mM glucose + ATP (e.g., 10 µM)

      • 16.7 mM glucose + ATP (e.g., 10 µM)

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for insulin measurement.

    • Lyse the islets to determine the total insulin content.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatant and islet lysates using an insulin ELISA kit.

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content or the number of islets.

    • Compare the insulin secretion between the different treatment groups.

In Vivo Evaluation of this compound in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To assess the therapeutic potential of this compound in mitigating diabetic complications, specifically neuropathy, in a mouse model of type 1 diabetes.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound solution

  • PARP-1 inhibitor (positive control)

  • Nerve conduction velocity (NCV) measurement equipment

  • Von Frey filaments for mechanical sensitivity testing

  • Plantar test apparatus for thermal sensitivity testing

  • PGP9.5 antibody for immunohistochemistry

Protocol:

  • Induction of Diabetes:

    • Induce diabetes by intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in citrate buffer for 5 consecutive days.

    • Monitor blood glucose levels, and consider mice with non-fasting blood glucose >250 mg/dL as diabetic.

  • Treatment:

    • Divide the diabetic mice into treatment groups:

      • Diabetic control (vehicle)

      • Diabetic + this compound (e.g., 10 mg/kg, administered intraperitoneally daily)

      • Diabetic + PARP-1 inhibitor (positive control)

    • Include a non-diabetic control group.

    • Treat the mice for a period of 8-12 weeks.

  • Assessment of Diabetic Neuropathy:

    • Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic nerve at the end of the treatment period.

    • Behavioral Testing: Assess mechanical allodynia using Von Frey filaments and thermal hyperalgesia using the plantar test at regular intervals throughout the study.

    • Intraepidermal Nerve Fiber Density (IENFD): At the end of the study, collect footpad skin biopsies, and perform immunohistochemistry with a PGP9.5 antibody to quantify the IENFD.

  • Data Analysis:

    • Compare the NCV, behavioral responses, and IENFD between the different treatment groups.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To develop and validate a method for the quantification of this compound in plasma and tissue homogenates to support pharmacokinetic and pharmacodynamic studies.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound analog)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid (LC-MS grade)

Protocol:

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding acetonitrile, centrifuge, and collect the supernatant.

    • Tissue: Homogenize the tissue in a suitable buffer, precipitate proteins, centrifuge, and collect the supernatant.

    • Perform solid-phase extraction (SPE) to further clean up the sample and concentrate this compound.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases containing formic acid in water and acetonitrile.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Sample Analysis:

    • Analyze the prepared biological samples and quantify the concentration of this compound using a calibration curve.

Mandatory Visualization

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-Cell This compound This compound P2_Receptor P2 Receptor This compound->P2_Receptor Potential Interaction (Hypothetical) PARP1_inactive PARP-1 (Inactive) This compound->PARP1_inactive Inhibits Insulin_Secretion Insulin Secretion P2_Receptor->Insulin_Secretion Modulates PARP1_active PARP-1 (Active) NAD NAD+ PARP1_active->NAD Consumes PAR PAR NAD->PAR Forms DNA_damage DNA Damage (High Glucose, Cytokines) DNA_damage->PARP1_active Activates

Caption: Hypothetical Signaling Pathways of this compound in Pancreatic β-Cells.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies PARP_Assay PARP-1 Inhibition Assay (IC50 Determination) Islet_Isolation Islet Isolation from Mice GSIS_Assay Glucose-Stimulated Insulin Secretion Assay Islet_Isolation->GSIS_Assay STZ_Induction STZ-Induced Diabetes in Mice AThTP_Treatment This compound Treatment STZ_Induction->AThTP_Treatment Neuropathy_Assessment Neuropathy Assessment (NCV, Behavior, IENFD) AThTP_Treatment->Neuropathy_Assessment LCMS LC-MS/MS Quantification of this compound

Caption: Experimental Workflow for Investigating this compound in Diabetes Research.

Stability and Storage of this compound

  • Preparation: this compound should be dissolved in a sterile, RNase/DNase-free biological buffer (e.g., PBS or HEPES) at a slightly acidic to neutral pH (6.0-7.4) to maintain stability.

  • Storage: Aliquot the this compound solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (months) and at -20°C for short-term storage (weeks). For immediate use in cell culture, the solution can be stored at 4°C for up to 24 hours.

  • Stability Assessment: It is recommended to perform a stability study of this compound in the specific buffers and media used for the experiments. This can be done by analyzing the concentration of this compound over time using the developed LC-MS/MS method.

Conclusion

The provided application notes and protocols offer a structured framework for the initial investigation of this compound's potential in diabetes research. The primary hypothesis centers on its ability to mitigate diabetic complications through PARP-1 inhibition, rather than direct effects on glucose metabolism. The detailed methodologies for in vitro and in vivo studies, coupled with a validated analytical method for this compound quantification, will enable researchers to systematically evaluate its efficacy and mechanism of action. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound as a novel agent for the management of diabetes and its debilitating complications.

Application Notes and Protocols for the Functional Characterization of Thiamine Diphosphate Adenylyl Transferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functional characterization of Thiamine Diphosphate (ThDP) Adenylyl Transferase, an enzyme that synthesizes Adenosine Thiamine Triphosphate (AThTP) from ThDP and ADP or ATP. The protocols and data presented are compiled from foundational research on the E. coli enzyme and are intended to facilitate further investigation into its role in cellular metabolism and its potential as a therapeutic target.

Introduction

Thiamine diphosphate adenylyl transferase is a nucleotidyl transferase that catalyzes the formation of this compound, a thiamine derivative implicated as a signaling molecule in response to carbon starvation in E. coli.[1][2][3] The enzyme utilizes thiamine diphosphate (ThDP) and adenosine diphosphate (ADP) or adenosine triphosphate (ATP) as substrates in a reaction that is dependent on the presence of divalent metal ions.[1][2] Understanding the kinetic properties, substrate specificity, and regulation of this enzyme is crucial for elucidating its physiological role and for the development of potential inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for E. coli ThDP adenylyl transferase.

Table 1: Kinetic Parameters of ThDP Adenylyl Transferase

ParameterValueSubstrateConditionsReference
Km (app) for ThDP ~ 5 mMThDP1 mM ADP, pH 6.5-7.0[1][2]
S0.5 for ADP 0.08 mMADPFixed ThDP[1][2][3]
Hill Coefficient (nH) 2.1ADPFixed ThDP[1][2][3]
Optimal pH 6.5 - 7.050 mM Maleate or Bis-Tris-propane buffer[1][2]

Table 2: Substrate and Cofactor Specificity

Substrate/CofactorActivityNotesReference
ThDP YesPrimary substrate.[1][2]
Thiamine Monophosphate NoNot a substrate.
Thiamine NoNot a substrate.
ADP YesPhysiological substrate, exhibits cooperativity.[1][2]
ATP YesCan serve as a substrate.[1][2]
GDP, UDP, CDP NoNot substrates.[1][2]
Mg2+ RequiredDivalent cation cofactor.[1][2][3]
Mn2+ RequiredDivalent cation cofactor.[1][2][3]

Table 3: Partial Purification of ThDP Adenylyl Transferase from E. coli

Purification StepTotal Protein (mg)Total Activity (nmol/h)Specific Activity (nmol/h/mg)Yield (%)Purification (fold)
Crude Extract 12001200.11001
Heat Treatment (50°C) 8401080.13901.3
Sephadex G-200 (Peak 1) 12363.03030

Data adapted from Makarchikov et al., BMC Biochemistry 2007, 8:17.[1]

Experimental Protocols

Protocol for Partial Purification of ThDP Adenylyl Transferase from E. coli

This protocol is based on the method described by Makarchikov et al. (2007) for the partial purification of the enzyme from E. coli BL21 strain.[1]

Materials:

  • E. coli BL21 cells

  • Luria-Bertani (LB) medium

  • M9 minimal medium with 10 mM glucose

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 mM EDTA, 0.1 mM PMSF, 0.15 M KCl

  • Chromatography Buffer: 20 mM Tris-HCl (pH 7.4), 0.2 mM EDTA, 0.1 M NaCl

  • Sephadex G-200 column (e.g., ∅ 2.4 × 65 cm)

  • Sonicator

  • Refrigerated centrifuge

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Cell Culture and Starvation:

    • Grow E. coli BL21 cells overnight in LB medium at 37°C with aeration.

    • Harvest cells by centrifugation (10,000 x g, 10 min).

    • Resuspend the cell pellet in M9 minimal medium containing 10 mM glucose and incubate for 40 minutes at 37°C with shaking to induce carbon starvation conditions.[1]

    • Harvest the starved cells by centrifugation (10,000 x g, 10 min).

  • Cell Lysis:

    • Resuspend the cell pellet in 30 ml of Lysis Buffer.

    • Freeze the cell suspension at -20°C.

    • Thaw the suspension and sonicate on ice (e.g., 100 kHz, 3 cycles of 60 seconds).

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris. The supernatant is the crude extract.

  • Heat Treatment:

    • Transfer the crude extract to a water bath at 55°C with continuous stirring.

    • Heat the extract to 50°C and maintain for 5 minutes.

    • Immediately cool the sample on ice to 4°C.

    • Remove the precipitated proteins by centrifugation (15,000 x g, 10 min, 4°C).

  • Size-Exclusion Chromatography:

    • Concentrate the supernatant from the heat treatment step to approximately 5 ml using a centrifugal filter unit.

    • Equilibrate the Sephadex G-200 column with Chromatography Buffer.

    • Apply the concentrated sample to the column.

    • Elute the proteins with Chromatography Buffer at a flow rate of approximately 5 cm/hr and collect 4 ml fractions.

    • Assay the fractions for ThDP adenylyl transferase activity. The activity is expected to elute in two peaks corresponding to molecular masses of approximately 355 kDa and 190 kDa.[1]

Protocol for ThDP Adenylyl Transferase Activity Assay

This assay is designed to measure the formation of this compound from ThDP and ADP.

Materials:

  • Partially purified ThDP adenylyl transferase

  • Assay Buffer: 50 mM Maleate buffer, pH 6.5

  • Thiamine Diphosphate (ThDP) stock solution (e.g., 100 mM)

  • Adenosine Diphosphate (ADP) stock solution (e.g., 10 mM)

  • Magnesium Chloride (MgCl2) stock solution (e.g., 100 mM)

  • Heat-stable soluble activator (prepared from a boiled and centrifuged E. coli extract)[1][2][3]

  • Perchloric acid (PCA), e.g., 1 M

  • Potassium carbonate (K2CO3), e.g., 2 M

Reaction Mixture (100 µl):

  • 50 mM Maleate buffer, pH 6.5

  • 4 mM ThDP

  • 1 mM ADP

  • 5 mM MgCl2

  • Heat-stable soluble activator (empirically determined optimal amount)

  • Enzyme preparation (e.g., 10-20 µl)

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture without the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation.

  • Incubation:

    • Incubate the reaction at 37°C. Note: The reaction may exhibit a significant lag period of up to 1.5 hours before reaching a linear rate.[1] Time points should be taken accordingly (e.g., 0, 60, 90, 120, 180 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold 1 M PCA.

    • Incubate on ice for 10 minutes.

    • Neutralize the sample by adding a calculated volume of 2 M K2CO3 to precipitate the perchlorate.

    • Centrifuge (15,000 x g, 10 min, 4°C) to pellet the precipitate.

    • Collect the supernatant for HPLC analysis.

Proposed HPLC Method for this compound Quantification

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm)

Mobile Phase:

  • Mobile Phase A: 50 mM potassium dihydrogen phosphate (KH2PO4), pH 6.8

  • Mobile Phase B: 100% Methanol

  • Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

Chromatographic Conditions:

  • Flow rate: 0.5 ml/min

  • Injection volume: 20 µl

  • Column temperature: 25°C

  • Detection wavelength: 254 nm (for ADP, ATP, this compound) and 242 nm (for ThDP). A diode array detector would be ideal.

Quantification:

  • Generate standard curves for ThDP, ADP, ATP, and this compound (if a standard is available).

  • Calculate the concentration of the product (this compound) in the reaction samples based on the peak area and the standard curve.

  • Enzyme activity can be expressed as nmol of this compound formed per minute per mg of protein.

Visualizations

Signaling Pathway

ThDP_Adenylyl_Transferase_Signaling_Pathway Carbon_Source High Glucose ATP_pool High ATP Pool Carbon_Source->ATP_pool Carbon_Starvation Carbon Starvation Low_ATP_pool Low ATP Pool High ADP Pool Carbon_Starvation->Low_ATP_pool ThDP_AT_inactive ThDP Adenylyl Transferase (Inactive/Low Activity) ATP_pool->ThDP_AT_inactive Inhibition? ThDP_AT_active ThDP Adenylyl Transferase (Active) Low_ATP_pool->ThDP_AT_active Activation This compound This compound Synthesis ThDP_AT_active->this compound Signal Cellular Stress Signal This compound->Signal

Caption: Signaling pathway of ThDP adenylyl transferase activation under carbon starvation.

Experimental Workflow

ThDP_AT_Experimental_Workflow E_coli_culture E. coli Culture (Carbon Starved) Cell_Lysis Cell Lysis (Sonication) E_coli_culture->Cell_Lysis Crude_Extract Crude Extract Cell_Lysis->Crude_Extract Heat_Treatment Heat Treatment (50°C, 5 min) Crude_Extract->Heat_Treatment Clarified_Lysate Clarified Lysate Heat_Treatment->Clarified_Lysate Size_Exclusion Size-Exclusion Chromatography (Sephadex G-200) Clarified_Lysate->Size_Exclusion Partially_Purified_Enzyme Partially Purified Enzyme Size_Exclusion->Partially_Purified_Enzyme Enzyme_Assay Enzyme Activity Assay Partially_Purified_Enzyme->Enzyme_Assay HPLC_Analysis HPLC Analysis Enzyme_Assay->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Specificity) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the purification and characterization of ThDP adenylyl transferase.

Enzyme Reaction and Substrates

ThDP_AT_Reaction ThDP ThDP (Thiamine Diphosphate) Enzyme ThDP Adenylyl Transferase ThDP->Enzyme ADP ADP / ATP ADP->Enzyme This compound This compound (Adenosine Thiamine Triphosphate) Enzyme->this compound Catalysis Cofactors Mg²⁺ / Mn²⁺ + Activator Cofactors->Enzyme Required for activity

Caption: Reaction catalyzed by ThDP adenylyl transferase.

References

Application Notes and Protocols for Adenosine Thiamine Triphosphate (AThTP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine thiamine triphosphate (AThTP) is a naturally occurring nucleotide found in a variety of organisms, from bacteria to mammals.[1][2] In E. coli, this compound levels have been observed to increase significantly under conditions of carbon starvation, suggesting a role in cellular stress responses.[1][3] While its precise physiological functions are still under investigation, emerging research points towards its involvement in metabolic regulation and as a potential inhibitor of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1).[4] These application notes provide a summary of the current understanding of this compound stability and recommended storage conditions for experimental use, along with relevant protocols and pathway diagrams.

I. This compound Stability and Storage Conditions

Due to the relatively recent discovery of this compound, comprehensive quantitative data on its stability is limited in the published literature. However, based on the known properties of its constituent molecules, thiamine and adenosine triphosphate (ATP), as well as general principles of nucleotide chemistry, the following qualitative stability information and storage recommendations can be made.

Data Presentation: Qualitative Stability of this compound

ParameterConditionExpected StabilityRationale & Remarks
pH Acidic (pH < 7)Relatively StableThiamine, a component of this compound, is known to be stable in acidic solutions.[1]
Alkaline (pH > 7)UnstableThiamine is unstable in alkaline solutions, which can lead to the degradation of this compound.[1] Hydrolysis of the triphosphate chain is also generally accelerated at very high and very low pH. In animal tissues, this compound hydrolysis is catalyzed by an enzyme with an alkaline pH optimum of 8.0-8.5.
Temperature Frozen (-20°C to -80°C)High StabilityRecommended for long-term storage of stock solutions. Aliquoting is advised to avoid repeated freeze-thaw cycles.
Refrigerated (2-8°C)Moderate StabilitySuitable for short-term storage of working solutions (hours to a few days).
Room TemperatureLow StabilityProne to both enzymatic and non-enzymatic hydrolysis. Solutions should not be kept at room temperature for extended periods.
Enzymatic Degradation Presence of Phosphatases/NucleotidasesUnstableThis compound can be hydrolyzed to thiamine diphosphate (ThDP) and AMP by hydrolases.[5][6] Use of sterile, nuclease-free solutions and appropriate inhibitors may be necessary depending on the application.
Light Exposure N/AGenerally StableNo specific light sensitivity has been reported for this compound. However, as a general precaution for all laboratory reagents, storage in the dark is recommended.
Oxidation N/ARelatively StableThe thiamine moiety can be oxidized, but this is not a primary concern under standard laboratory storage conditions.

II. Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the recommended procedure for preparing and storing this compound solutions to maintain their integrity for experimental use.

Materials:

  • Adenosine Thiamine Triphosphate (this compound) solid

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

  • pH meter and calibration standards

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Reconstitution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the solid this compound in nuclease-free water to a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • pH Adjustment:

    • Measure the pH of the reconstituted this compound solution.

    • Adjust the pH to a range of 6.5 - 7.5 using 0.1 M HCl or 0.1 M NaOH. Acidic to neutral pH is generally preferred for stability.

  • Aliquoting and Storage:

    • Dispense the this compound stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • For long-term storage (months to years), store the aliquots at -80°C.

    • For short-term storage (weeks), -20°C is acceptable.

    • For daily use, a working solution can be kept at 4°C for a few days, though stability should be monitored.

  • Handling:

    • When using a frozen aliquot, thaw it on ice.

    • Keep the this compound solution on ice during experimental setup.

    • Avoid prolonged exposure to room temperature.

Protocol 2: Enzymatic Assay for this compound Stability

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions by monitoring its degradation over time.

Principle: The stability of this compound can be assessed by incubating it under the desired conditions (e.g., different buffers, pH, temperature) and measuring the remaining this compound or the appearance of its degradation products (e.g., ThDP, AMP, adenosine) at various time points using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution

  • Incubation buffer(s) at various pH values

  • Water baths or incubators set to desired temperatures

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like methanol or acetonitrile)

  • Standards for this compound, ThDP, AMP, and adenosine

  • Quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

Procedure:

  • Incubation Setup:

    • Prepare reaction mixtures by adding a known concentration of this compound to the pre-warmed/pre-cooled incubation buffer(s) of interest.

    • Incubate the mixtures at the desired temperature(s).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching:

    • Immediately stop the degradation reaction by adding the aliquot to a quenching solution (e.g., ice-cold perchloric acid).

  • Sample Preparation for HPLC:

    • Neutralize the quenched samples.

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Separate the components using an appropriate gradient elution method.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to this compound and its degradation products by comparing them to the standard curves.

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the half-life (t½) of this compound under each condition to determine its stability.

III. Visualization of Pathways

Synthesis and Degradation of this compound

The following diagram illustrates the known enzymatic pathways for the synthesis and hydrolysis of this compound.

AThTP_Metabolism ThDP Thiamine Diphosphate (ThDP) This compound Adenosine Thiamine Triphosphate (this compound) ThDP->this compound ThDP adenylyl transferase ATP ATP PPi PPi ATP->PPi ADP ADP Pi Pi ADP->Pi This compound->ThDP this compound hydrolase AMP AMP This compound->AMP

This compound Synthesis and Degradation Pathway

Hypothetical Signaling Role of this compound in Cellular Stress

This diagram proposes a potential signaling pathway for this compound based on its accumulation during metabolic stress and its inhibitory effect on PARP-1.

AThTP_Signaling Metabolic_Stress Metabolic Stress (e.g., Carbon Starvation) AThTP_Synthase ThDP adenylyl transferase Metabolic_Stress->AThTP_Synthase activates This compound This compound Accumulation AThTP_Synthase->this compound produces PARP1 PARP-1 This compound->PARP1 inhibits Cellular_Response Cellular Stress Response This compound->Cellular_Response modulates NAD_depletion NAD+ Depletion PARP1->NAD_depletion causes Cell_Death Cell Death NAD_depletion->Cell_Death leads to

Proposed this compound Signaling in Stress Response

Disclaimer: The information provided in these application notes is based on the current scientific literature. Researchers should always consult primary sources and conduct their own validation experiments to ensure the stability and suitability of this compound for their specific applications.

References

Application Notes and Protocols for the Detection of Adenosine 5'-(γ-thio)triphosphate (AThTP) in Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(γ-thio)triphosphate (AThTP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) where a sulfur atom replaces an oxygen atom on the gamma phosphate group. This modification makes the terminal phosphate bond resistant to cleavage by many ATPases. In research, this compound is a valuable tool for studying ATP-dependent processes, including the activity of kinases, ATP-gated ion channels, and other ATP-binding proteins. In drug development, understanding the interaction of therapeutic compounds with ATP-dependent pathways is crucial, and this compound can be used in assays to investigate these mechanisms. The liver, a central metabolic organ with high energy demands, expresses a wide array of purinergic receptors that can be modulated by ATP and its analogs. Therefore, the ability to accurately detect and quantify this compound in liver tissue is essential for preclinical studies investigating drug metabolism, hepatotoxicity, and the role of purinergic signaling in liver pathophysiology.

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound in liver tissue, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach. Due to the limited literature on specific this compound detection in the liver, this document presents a proposed protocol adapted from established methods for nucleotide analysis in biological tissues. It is imperative that this method be fully validated in-house before its application in formal studies.

Principle of Detection

The recommended method for the sensitive and specific quantification of this compound in liver tissue is High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). This approach involves the following key steps:

  • Tissue Homogenization and Nucleotide Extraction: Liver tissue is rapidly homogenized in a cold extraction buffer to quench metabolic activity and release intracellular nucleotides.

  • Protein Precipitation: Proteins, which can interfere with the analysis, are removed from the tissue homogenate.

  • Chromatographic Separation: The extracted nucleotides are separated using HPLC, which can resolve this compound from endogenous ATP and other nucleotides based on their physicochemical properties.

  • Mass Spectrometric Detection and Quantification: The separated this compound is detected by a mass spectrometer. Tandem MS (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition for this compound, allowing for accurate quantification even in a complex biological matrix.

Experimental Workflow

The overall experimental workflow for the detection of this compound in liver tissue is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase tissue Liver Tissue Sample homogenization Homogenization in Cold Extraction Buffer tissue->homogenization protein_precipitation Protein Precipitation (e.g., with Perchloric Acid) homogenization->protein_precipitation neutralization Neutralization and Centrifugation protein_precipitation->neutralization supernatant Supernatant Collection neutralization->supernatant hplc HPLC Separation (Reversed-Phase Ion-Pair) supernatant->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: Experimental workflow for this compound detection in liver tissue.

Potential Signaling Pathway Involvement in Liver Tissue

Extracellular nucleotides like ATP and its analogs can activate purinergic P2 receptors, which are broadly classified into P2X (ionotropic) and P2Y (G-protein coupled) receptors. Both receptor families are expressed on hepatocytes and other resident liver cells.[1][2][3][4] this compound, being a stable ATP analog, can potentially act as an agonist at these receptors, triggering downstream signaling cascades. The diagram below illustrates a potential signaling pathway in a hepatocyte that could be activated by this compound.

G cluster_membrane Plasma Membrane P2Y P2Y Receptor (e.g., P2Y2) Gq Gq P2Y->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG P2X P2X Receptor (e.g., P2X4) Ca_influx Ca²⁺ Influx P2X->Ca_influx This compound This compound This compound->P2Y This compound->P2X Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC PKC Activation DAG->PKC downstream Downstream Cellular Responses (e.g., Glycogenolysis) Ca_ER->downstream PKC->downstream Ca_influx->downstream

Caption: Potential this compound-activated purinergic signaling in a hepatocyte.

Quantitative Data Summary

As there is a lack of published, validated data for the quantification of this compound in liver tissue, the following table presents representative performance characteristics for the quantification of the parent compound, ATP, in biological matrices using LC-MS/MS. These values should be considered as a general guide, and specific validation for this compound is essential.

ParameterRepresentative Value (for ATP)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 fmol
Limit of Quantification (LOQ) 1 - 15 fmol
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85 - 115%

Detailed Experimental Protocols

Protocol 1: Nucleotide Extraction from Liver Tissue

This protocol is adapted from established methods for nucleotide extraction from tissues.[1]

Materials:

  • Liver tissue (~50-100 mg)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K₂CO₃), 3 M

  • Phosphate buffered saline (PBS), pH 7.4, ice-cold

  • Liquid nitrogen

  • Dounce homogenizer or similar tissue disruptor

  • Refrigerated centrifuge

  • pH meter or pH strips

Procedure:

  • Tissue Collection and Freezing: Immediately after collection, wash the liver tissue sample in ice-cold PBS to remove any blood. Blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: Place the frozen tissue in a pre-chilled Dounce homogenizer. Add 1 mL of ice-cold 0.6 M PCA per 100 mg of tissue. Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Protein Precipitation: Transfer the homogenate to a microcentrifuge tube. Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully collect the supernatant, which contains the acid-soluble nucleotides. To neutralize the PCA, add 3 M K₂CO₃ dropwise while vortexing gently. Monitor the pH until it reaches 6.5-7.0. The addition of potassium carbonate will cause the precipitation of potassium perchlorate.

  • Final Centrifugation: Incubate the neutralized extract on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Sample Collection: Collect the supernatant, which is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: this compound Quantification by HPLC-MS/MS

This is a proposed method and requires optimization and validation.

Instrumentation and Columns:

  • HPLC system capable of gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • This compound standard

  • ATP standard (for chromatographic resolution confirmation)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Tributylamine (for ion-pairing)

  • Acetic acid (for ion-pairing)

Mobile Phases:

  • Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.

  • Mobile Phase B: Methanol.

Procedure:

  • HPLC Method:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution (Example):

      • 0-2 min: 2% B

      • 2-10 min: Ramp to 50% B

      • 10-12 min: Ramp to 95% B

      • 12-14 min: Hold at 95% B

      • 14-15 min: Return to 2% B

      • 15-20 min: Re-equilibration at 2% B

  • MS/MS Method (Negative Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (to be determined empirically):

      • This compound: Precursor ion (m/z) ~522 -> Product ion(s)

      • ATP (for comparison): Precursor ion (m/z) 506 -> Product ion 159 (adenine)

    • Optimize collision energy and other MS parameters for maximal signal intensity for this compound.

  • Quantification:

    • Prepare a calibration curve using the this compound standard in a matrix that mimics the final extract (e.g., neutralized PCA).

    • Analyze the extracted liver samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Normalize the results to the initial tissue weight.

Method Validation Considerations

For reliable and reproducible results, the analytical method must be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify this compound in the presence of endogenous ATP and other cellular components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of this compound in the liver tissue during storage and in the final extract.

Conclusion

The detection and quantification of this compound in liver tissue present an analytical challenge due to the high abundance of endogenous ATP. The proposed LC-MS/MS method offers a promising approach to achieve the required specificity and sensitivity. The successful implementation of this methodology will enable researchers to investigate the role of ATP-dependent processes in the liver and to evaluate the effects of novel therapeutics on these pathways. It is critical to reiterate that the provided protocols are a starting point and require thorough in-house optimization and validation to ensure data quality and reliability.

References

Application Notes and Protocols for In Vivo Studies Using Synthetic Adenosine Thiamine Triphosphate (AThTP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine thiamine triphosphate (AThTP) is a naturally occurring thiamine derivative found in various organisms, from bacteria to mammals, though typically in low concentrations. While its precise physiological roles are still under investigation, preclinical research suggests potential involvement in cellular signaling and metabolism. One notable in vitro study demonstrated that synthetic this compound can inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in the pathogenesis of diabetes and other stress-related diseases[1][2]. This has spurred interest in the in vivo applications of synthetic this compound as a potential therapeutic agent.

These application notes provide a summary of the current, albeit limited, in vivo research on synthetic this compound and offer detailed protocols to guide future studies. The primary focus is on a study that investigated the effects of synthetic this compound in a diabetic rat model.

Quantitative Data Summary

To date, the only published in vivo study using synthetic this compound administered the compound to alloxan-induced diabetic rats. The study aimed to determine the effect of this compound on vitamin B1 metabolism and fasting blood glucose. The key quantitative findings from this study are summarized below.

Parameter MeasuredAnimal ModelTreatment GroupsOutcomeReference
Hepatic Vitamin B1 MetabolismAlloxan-induced diabetic rats- Diabetic + this compound- Diabetic + Thiamine- Diabetic ControlNo significant effect observed[3][4]
Fasting Blood Glucose ConcentrationAlloxan-induced diabetic rats- Diabetic + this compound- Diabetic + Thiamine- Diabetic ControlNo significant effect observed[3][4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, the induction of a diabetic rat model, and the subsequent in vivo administration and analysis of synthetic this compound, based on the available literature.

Protocol 1: Chemical Synthesis and Purification of this compound

This protocol is based on methodologies described for the chemical synthesis of this compound for research purposes[1][3].

Materials:

  • Thiamine pyrophosphate (ThDP)

  • Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP)

  • Thiamine diphosphate adenylyl transferase (if enzymatic synthesis is preferred)

  • Appropriate buffers and solvents

  • Preparative low-pressure chromatography system

  • HPLC system for purification and analysis

  • Mass spectrometer for verification

Procedure:

  • Synthesis: The synthesis of this compound can be achieved through chemical or enzymatic methods. A common method involves the reaction of ThDP with ATP or ADP.

  • Purification:

    • The crude synthesis product is first purified using preparative low-pressure chromatography.

    • Fractions containing this compound are collected and further purified by High-Performance Liquid Chromatography (HPLC).

  • Analysis and Verification:

    • The purity of the synthesized this compound is assessed by analytical HPLC.

    • The identity of the compound is confirmed by mass spectrometry, UV, and fluorescence spectroscopy.

Protocol 2: Induction of Type 1 Diabetes in a Rat Model

This protocol for inducing diabetes in rats using alloxan is a standard method and provides a suitable model for testing the in vivo effects of this compound as described in the literature[3][4].

Materials:

  • Male Wistar rats (or other suitable strain)

  • Alloxan monohydrate

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Animal housing and care facilities

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of alloxan monohydrate in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal injection of alloxan (dose to be optimized based on rat strain, typically around 150 mg/kg).

    • Provide the rats with a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after alloxan injection.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 3: In Vivo Administration and Analysis of Synthetic this compound

This protocol outlines the steps for administering synthetic this compound to the diabetic rat model and analyzing its effects, based on the study by Artsiuk et al. (2022)[3][4].

Materials:

  • Diabetic rats (from Protocol 2)

  • Synthetic this compound (from Protocol 1)

  • Saline solution (vehicle)

  • Equipment for blood collection

  • HPLC system for measuring thiamine derivatives

  • Standard laboratory equipment for biochemical assays

Procedure:

  • Animal Grouping: Divide the diabetic rats into treatment and control groups.

  • This compound Administration:

    • Dissolve the synthetic this compound in a suitable vehicle (e.g., saline).

    • Administer this compound to the treatment group. The route of administration (e.g., intraperitoneal, intravenous) and the dosage need to be determined based on preliminary studies. The published study does not specify the exact dose and route.

    • Administer the vehicle to the control group.

  • Monitoring and Sample Collection:

    • Monitor fasting blood glucose levels at regular intervals throughout the study.

    • At the end of the study period, euthanize the animals and collect liver tissue and blood samples.

  • Biochemical Analysis:

    • Analyze the levels of thiamine and its derivatives (including this compound, ThDP, ThMP, and thiamine) in the liver tissue using HPLC to assess the impact on vitamin B1 metabolism.

    • Perform other relevant biochemical assays on blood and tissue samples as required.

Visualizations

Signaling Pathway

AThTP_Signaling_Pathway cluster_stress Cellular Stress (e.g., in Diabetes) cluster_parp PARP-1 Activation cluster_inhibition This compound Intervention (Hypothesized) cluster_outcome Downstream Effects stress Oxidative Stress / DNA Damage parp PARP-1 stress->parp activates par PAR Polymer Synthesis parp->par catalyzes depletion NAD+ Depletion parp->depletion leads to nad NAD+ nad->parp adp_ribosylation Protein ADP-ribosylation par->adp_ribosylation This compound Synthetic this compound This compound->parp inhibits (in vitro) energy_crisis Energy Crisis depletion->energy_crisis cell_death Cell Death energy_crisis->cell_death

Caption: Hypothesized signaling pathway of this compound based on in vitro PARP-1 inhibition.

Experimental Workflow

In_Vivo_AThTP_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase synthesis Synthesize & Purify this compound treatment Administer Synthetic this compound or Vehicle synthesis->treatment animal_model Induce Diabetes in Rats (Alloxan) grouping Group Diabetic Animals animal_model->grouping grouping->treatment monitoring Monitor Blood Glucose treatment->monitoring collection Collect Liver & Blood Samples monitoring->collection hplc HPLC Analysis of Thiamine Derivatives collection->hplc biochem Other Biochemical Assays collection->biochem data_analysis Data Analysis & Interpretation hplc->data_analysis biochem->data_analysis

Caption: Experimental workflow for in vivo studies of synthetic this compound in a diabetic rat model.

References

Application Notes and Protocols for AThTP Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic hydrolysis of Adenosine Thiamine Triphosphate (AThTP), a naturally occurring thiamine adenine nucleotide. While specific enzymatic protocols for this compound are not widely published, this document outlines a robust methodology based on established ATP hydrolysis assays, leveraging enzymes with broad substrate specificities. This protocol is designed for researchers investigating the metabolism of this compound, screening for potential inhibitors of its hydrolysis, or exploring its role in cellular processes.

Introduction

Adenosine Thiamine Triphosphate (this compound) is a derivative of thiamine (Vitamin B1) discovered in Escherichia coli, where it can constitute a significant portion of total thiamine under conditions of carbon starvation.[1] It is also found in lower concentrations in yeast, plants, and animal tissues. The enzymatic pathways governing the synthesis and degradation of this compound are critical to understanding its physiological function. The hydrolysis of this compound, breaking it down into simpler components, is a key step in its metabolic lifecycle.

This protocol details a method to study the enzymatic hydrolysis of this compound, focusing on the use of enzymes known to act on analogous compounds like ATP. Alkaline phosphatases (APs) are a family of enzymes with broad substrate specificity that are known to hydrolyze various phosphate esters, including ATP.[2][3][4] Their ability to act on a wide range of molecules makes them a primary candidate for inducing this compound hydrolysis in an experimental setting.

Data Presentation: Enzyme Selection and Substrate Specificity

The selection of an appropriate enzyme is critical for the successful hydrolysis of this compound. The following table summarizes the characteristics of candidate enzymes with the potential to hydrolyze this compound, based on their known activity with ATP and other nucleotides.

EnzymeSource Organism (Example)Known SubstratesOptimal pHActivatorsInhibitorsReference
Alkaline Phosphatase (AP) Bovine Intestine, E. coliATP, ADP, AMP, pNPP8.0 - 10.0Mg²⁺, Zn²⁺Phosphate, L-Phenylalanine, L-Tryptophan[2][4]
Apyrase Solanum tuberosum (Potato)ATP, ADP6.5 and 9.0 (two optima)Ca²⁺, Mg²⁺Azide, Fluoride[5]
CD39 (Ecto-nucleoside triphosphate diphosphohydrolase-1) HumanATP, ADP7.5 - 8.0Ca²⁺, Mg²⁺ARL 67156N/A
Fhit Protein HumanAp3A, Ap4A7.4Mg²⁺Zn²⁺N/A

Experimental Protocol: this compound Enzymatic Hydrolysis Assay

This protocol is designed to measure the hydrolysis of this compound by monitoring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay. This is a common and sensitive method for detecting phosphate.

Materials and Reagents
  • This compound sodium salt (or other stable form)

  • Enzyme (e.g., Calf Intestinal Alkaline Phosphatase, Potato Apyrase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂ for Alkaline Phosphatase)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl.

    • Solution C: 2.7% (w/v) Polyvinyl alcohol.

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add 2 volumes of Solution C and stir for 30 minutes. Store in the dark.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve generation.

  • 96-well microplate

  • Microplate reader

  • Incubator or water bath

Experimental Workflow

AThTP_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Stock E Mix this compound, Buffer, and Enzyme A->E B Prepare Enzyme Stock B->E C Prepare Reaction Buffer C->E D Prepare Phosphate Standards K Generate Phosphate Standard Curve D->K F Incubate at Optimal Temperature E->F G Stop Reaction (e.g., add Malachite Green Reagent) F->G H Add Malachite Green Reagent G->H I Incubate for Color Development H->I J Measure Absorbance at ~620 nm I->J L Calculate Phosphate Released J->L K->L M Determine Enzyme Activity L->M

Caption: Experimental workflow for this compound enzymatic hydrolysis.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in nuclease-free water. Aliquot and store at -20°C. Note: Thiamine and its derivatives are generally stable in acidic pH but unstable in alkaline solutions.[6] Prepare fresh dilutions in the reaction buffer before use.

    • Prepare a stock solution of the chosen enzyme at a suitable concentration (e.g., 1 mg/mL). Store according to the manufacturer's instructions.

    • Prepare the reaction buffer and the malachite green working reagent as described above.

    • Prepare a series of phosphate standards (e.g., 0 to 100 µM) from the stock solution.

  • Enzymatic Reaction:

    • Set up the reactions in microcentrifuge tubes or a 96-well plate. A typical reaction mixture (e.g., 50 µL) will contain:

      • Reaction Buffer (to final volume)

      • This compound (at desired final concentration, e.g., 1 mM)

      • Enzyme (at a concentration determined by titration to ensure linearity of the reaction over time)

    • Include appropriate controls:

      • No Enzyme Control: Reaction mixture without the enzyme to account for non-enzymatic hydrolysis of this compound.

      • No Substrate Control: Reaction mixture with the enzyme but without this compound to account for any contaminating phosphate in the enzyme preparation.

    • Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 37°C for Calf Intestinal Alkaline Phosphatase) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Released Phosphate:

    • Stop the reaction by adding a volume of the Malachite Green working reagent (e.g., 100 µL). The acidic nature of the reagent will denature the enzyme and halt the reaction.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the concentration of phosphate released in each experimental sample by interpolating its absorbance value from the standard curve.

    • Calculate the specific activity of the enzyme in terms of µmol of phosphate released per minute per mg of enzyme (U/mg).

Signaling Pathway and Logical Relationships

The enzymatic hydrolysis of this compound can be conceptualized as a key metabolic event. The following diagram illustrates the logical flow from substrate to products and the potential downstream consequences.

AThTP_Metabolism cluster_input Substrate cluster_process Enzymatic Hydrolysis cluster_output Products cluster_consequence Potential Downstream Effects This compound This compound (Adenosine Thiamine Triphosphate) Enzyme Hydrolase (e.g., Alkaline Phosphatase) This compound->Enzyme Products Hydrolysis Products (e.g., AThDP + Pi or ThDP + ATP) Enzyme->Products Effect1 Alteration of Cellular Energy Charge Products->Effect1 Effect2 Modulation of Thiamine Homeostasis Products->Effect2 Effect3 Generation of Signaling Molecules Products->Effect3

Caption: Logical diagram of this compound enzymatic hydrolysis and its potential consequences.

Conclusion

This document provides a comprehensive, albeit generalized, protocol for the enzymatic hydrolysis of this compound. Researchers are encouraged to optimize the reaction conditions, including enzyme concentration, substrate concentration, pH, and temperature, for their specific experimental system. The successful application of this protocol will enable a deeper understanding of the metabolic fate of this compound and its potential roles in cellular physiology and pathology. For drug development professionals, this assay can be adapted for high-throughput screening of compounds that modulate this compound hydrolysis, potentially identifying novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of A-Site Transpeptidase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of A-Site Transpeptidase (AThTP) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemical synthesis of complex molecules targeting the bacterial transpeptidase A-site, such as novel aminoglycoside derivatives.

Frequently Asked Questions (FAQs)

Q1: My overall synthesis yield is consistently low. What are the most common steps for yield loss in a multi-step synthesis of an aminoglycoside-like molecule?

A1: In a typical multi-step synthesis of complex molecules like this compound inhibitors, significant yield loss often occurs during:

  • Glycosylation reactions: These reactions are sensitive to steric hindrance, the nature of the glycosyl donor and acceptor, and the choice of promoter. Incomplete reactions and the formation of anomeric mixtures are common.

  • Protecting group manipulations: The multiple hydroxyl and amino groups on the core scaffolds require a careful protecting group strategy.[1] Incomplete protection or deprotection, and side reactions during these steps can significantly reduce yield.[2][3]

  • Purification of polar, poly-functionalized intermediates: Aminoglycoside-like molecules are highly polar and can be challenging to purify using standard chromatography.[4][5] Significant product loss can occur during extraction and purification steps.[4][5]

Q2: I am observing a complex mixture of products after my glycosylation step. How can I improve the stereoselectivity and yield?

A2: To improve stereoselectivity and yield in glycosylation:

  • Optimize the Glycosyl Donor: The choice of leaving group and protecting groups on the glycosyl donor is critical. For example, using a participating protecting group (e.g., an acetyl group) at the C-2 position can favor the formation of 1,2-trans glycosidic bonds.

  • Select the Appropriate Promoter: The choice of promoter (e.g., TMSOTf, NIS/TfOH) should be optimized for your specific glycosyl donor and acceptor. Titration of the promoter concentration can also be beneficial.

  • Control Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.

Q3: My deprotection step is resulting in a mixture of partially deprotected products and some degradation. What can I do?

A3: Incomplete or non-selective deprotection is a common issue. Consider the following:

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting others.[3] This allows for sequential and clean deprotection.

  • Reaction Conditions: Ensure your deprotection conditions are optimized. For example, when removing Boc groups with acid, ensure the acid concentration and reaction time are sufficient for complete removal without causing degradation of the core structure. For hydrogenolysis of benzyl ethers, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Scavengers: In some cases, reactive species generated during deprotection can cause side reactions. The use of scavengers (e.g., anisole for acid-mediated deprotection) can be beneficial.

Q4: I am losing a significant amount of my highly polar product during workup and purification. What are some alternative purification strategies?

A4: The high polarity of aminoglycoside-like molecules makes standard purification challenging.[4][6] Consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reverse-phase chromatography.[7]

  • Ion-Exchange Chromatography: The multiple amino groups in your molecule make ion-exchange chromatography a viable option. You can use a salt gradient to elute your compound.

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and initial purification.[4] Reverse-phase cartridges with an ion-pairing agent can be effective for purifying aminoglycosides.[4]

Troubleshooting Guides

Issue 1: Low Yield in Glycosylation Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive glycosyl donor or acceptor.Verify the purity and integrity of your starting materials. Ensure the hydroxyl group of the acceptor is not sterically hindered.
Insufficient promoter activity.Use a fresh batch of the promoter. Consider increasing the equivalents of the promoter.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (anomers, isomers) Non-selective glycosylation.Use a participating protecting group at C-2 of the donor to direct stereochemistry. Optimize the solvent and promoter system.
Rearrangement of the glycosyl donor.Investigate different leaving groups on the donor that may be more stable under the reaction conditions.
Degradation of starting material or product Harsh reaction conditions.Reduce the reaction temperature. Use a milder promoter. Decrease the reaction time.
Issue 2: Incomplete Deprotection of Amino Groups (e.g., Boc-groups)
Symptom Possible Cause Suggested Solution
Presence of partially protected intermediates Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., TFA) or prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Incomplete reaction due to poor solubility.Choose a solvent system in which both the protected compound and the deprotection reagent are soluble.
Formation of side products Acid-labile groups elsewhere in the molecule are being cleaved.If other acid-labile groups are present, consider a different protecting group for the amino functions that can be removed under orthogonal conditions (e.g., Cbz group, removable by hydrogenolysis).
Cationic intermediates are being trapped by nucleophiles.Add a scavenger like triethylsilane or anisole to the reaction mixture.

Experimental Protocols

General Protocol for a Glycosylation Reaction

This protocol describes a general procedure for a chemical glycosylation, which is a critical step in the synthesis of this compound inhibitors.

  • Preparation of Reactants:

    • Dissolve the glycosyl acceptor (1.0 eq) and the glycosyl donor (1.5 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add molecular sieves (4 Å) to the reaction mixture and stir for 30 minutes at room temperature to ensure anhydrous conditions.

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C).

    • Slowly add the promoter (e.g., TMSOTf, 0.2 eq) to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature, then filter off the molecular sieves.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or a more polar system for later-stage intermediates).

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for key steps in a hypothetical this compound inhibitor synthesis. These values are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Reaction Step Description Starting Material Product Typical Yield (%)
1 Boc-protection of amineAminoglycoside coreBoc-protected core85-95
2 Benzylation of hydroxylsBoc-protected coreFully protected core70-85
3 GlycosylationFully protected coreGlycosylated product40-60
4 Azide reductionGlycosylated productAminated product80-90
5 Global DeprotectionFinal protected intermediateThis compound Inhibitor50-70

Visualizations

Experimental Workflow for this compound Inhibitor Synthesis

G A Aminoglycoside Scaffold B Protection of Amines (e.g., Boc) A->B C Protection of Hydroxyls (e.g., Benzyl) B->C D Glycosylation with Protected Sugar C->D E Functional Group Interconversion (e.g., Azide to Amine) D->E F Global Deprotection E->F G Purification (e.g., HILIC, Ion Exchange) F->G H Final this compound Inhibitor G->H

Caption: A generalized workflow for the multi-step synthesis of an this compound inhibitor.

Troubleshooting Logic for Low Synthesis Yield

G Start Low Overall Yield Step Identify Low-Yielding Step Start->Step Protect Protecting Group Step? Step->Protect Yes Glyco Glycosylation Step? Step->Glyco No Sol_Protect Optimize protecting group strategy. Consider orthogonal groups. Protect->Sol_Protect Purify Purification Step? Glyco->Purify No Sol_Glyco Optimize donor, acceptor, and promoter. Control reaction temperature. Glyco->Sol_Glyco Yes Sol_Purify Use alternative chromatography (HILIC, Ion Exchange). Optimize extraction. Purify->Sol_Purify Yes End Yield Improved Sol_Protect->End Sol_Glyco->End Sol_Purify->End

Caption: A decision tree for troubleshooting low yields in this compound inhibitor synthesis.

References

Technical Support Center: Detection of Low AThTP Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of Adenosine Tetraphosphate (AThTP). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

Detecting low concentrations of Adenosine Tetraphosphate (this compound) presents several challenges:

  • Low Endogenous Levels: this compound is typically present in very small amounts in most biological samples, often near the limit of detection of standard analytical methods.

  • Structural Similarity to other Adenosine Phosphates: this compound is structurally similar to highly abundant adenosine phosphates like ATP and ADP, which can cause interference and make chromatographic separation difficult.

  • Sample Preparation: Efficiently extracting this compound from complex biological matrices without degradation or loss is critical. The high protein content in some tissues can lead to co-precipitation of nucleotides.

  • Instability: Like other polyphosphate nucleotides, this compound can be susceptible to enzymatic and chemical degradation during sample collection, extraction, and storage.

Q2: Which analytical techniques are most suitable for detecting low this compound concentrations?

For low-concentration this compound detection, highly sensitive and specific methods are required. The most common and effective techniques include:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying low-abundance small molecules. It offers high selectivity and sensitivity, allowing for the differentiation of this compound from other nucleotides and the potential for picomolar to nanomolar detection limits.

  • Luciferase-based Assays: While primarily used for ATP, some luciferase enzymes may exhibit activity with this compound, although with different kinetics. This method is extremely sensitive but may lack the specificity of LC-MS/MS and would require careful validation for this compound quantification.

  • Aptamer-based Biosensors: While not yet commercially available for this compound, the development of specific nucleic acid aptamers that bind to this compound with high affinity could lead to highly sensitive and specific detection platforms in the future.

Troubleshooting Guides

Sample Preparation

Q3: I am getting low or no this compound signal from my samples. What are the potential issues with my sample preparation?

Low or no signal often points to issues during the extraction and handling of your samples. Here are some common culprits and solutions:

  • Inefficient Cell Lysis/Tissue Homogenization: Incomplete disruption of cells or tissue can result in poor recovery of intracellular this compound.

    • Solution: Ensure your homogenization method (e.g., sonication, bead beating) is optimized for your sample type. For tissues with high protein content, a phenol-based extraction method may improve recovery compared to acid precipitation methods like trichloroacetic acid (TCA) or perchloric acid (PCA).[1][2]

  • This compound Degradation: this compound is susceptible to degradation by phosphatases and other enzymes released during cell lysis.

    • Solution: Work quickly and on ice at all times. Immediately after lysis, add an extraction reagent that inactivates enzymes, such as cold TCA, PCA, or a phenol-chloroform mixture. The stability of ATP in TCA extracts has been shown to be relatively high, with less than 2% degradation per day at room temperature in some cases.[3] However, prompt analysis or storage at -80°C is recommended.

  • Co-precipitation with Proteins: When using acid precipitation methods (TCA or PCA), this compound can be trapped in the protein pellet, leading to significant loss.

    • Solution: Consider alternative extraction methods like phenol-chloroform extraction, which has been shown to yield higher amounts of ATP from tissues.[1] If using acid precipitation, ensure complete separation of the supernatant from the protein pellet.

  • Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to this compound degradation.

    • Solution: Aliquot your extracts into single-use volumes and store them at -80°C. Avoid repeated freezing and thawing.

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection Sample Collection (Cells/Tissue) homogenization Homogenization (on ice) sample_collection->homogenization extraction Extraction (e.g., Phenol-Chloroform) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Aqueous Phase Collection centrifugation->collection injection Sample Injection collection->injection hplc HPLC Separation (Reversed-Phase Ion-Pairing) injection->hplc ms Mass Spectrometry (Tandem MS) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for this compound detection.

HPLC-MS/MS Analysis

Q4: I am observing poor peak shape (tailing, fronting, or splitting) for my this compound standard. What could be the cause?

Poor peak shape in HPLC can be attributed to several factors:

  • Inappropriate Mobile Phase pH: The charge state of this compound is highly dependent on the pH of the mobile phase. If the pH is not optimal, it can lead to peak tailing or splitting.

    • Solution: Adjust the pH of your mobile phase. For adenosine phosphates, a slightly acidic pH (e.g., 4.6) is often used with an ion-pairing agent.[4]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Secondary Interactions with the Column: Residual silanol groups on C18 columns can interact with the phosphate groups of this compound, causing peak tailing.

    • Solution: Use an end-capped column or add a competing amine to the mobile phase. Ensure your ion-pairing reagent concentration is optimized.

  • Contamination: Multiple peaks for a single standard can indicate contamination of the standard or the HPLC system.[5]

    • Solution: Prepare a fresh standard solution and flush the HPLC system thoroughly.

Q5: My this compound signal is inconsistent between injections. What should I check?

Poor reproducibility can stem from issues with the autosampler, pump, or column equilibration.

  • Autosampler Issues: Inconsistent injection volumes will lead to variable peak areas.

    • Solution: Check for air bubbles in the sample syringe and ensure the syringe is properly calibrated.

  • Pump Performance: Fluctuations in mobile phase composition or flow rate can cause retention time shifts and affect peak area.

    • Solution: Degas your mobile phases and prime the pumps. Check for leaks in the system.

  • Insufficient Column Equilibration: If the column is not fully equilibrated between injections, especially with gradient elution, retention times can be unstable.

    • Solution: Increase the column equilibration time between runs.

Q6: I am experiencing high background noise in my mass spectrometer, which is affecting my limit of detection. How can I reduce it?

High background noise can mask the signal from low-concentration analytes.

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or reagents can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Filter your mobile phases.

  • Dirty Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to increased noise.

    • Solution: Perform regular cleaning of the ion source components as per the manufacturer's instructions.

  • Suboptimal MS Parameters: Incorrect source temperatures, gas flows, or ion optics settings can increase noise.

    • Solution: Optimize the mass spectrometer parameters for this compound using a pure standard.

Quantitative Data

The direct quantification of this compound at low concentrations is not widely reported. However, the limits of detection (LOD) and quantification (LOQ) for the structurally similar and more abundant adenosine phosphates (ATP, ADP, AMP) using sensitive LC-MS/MS methods can provide an estimate of the expected performance for this compound analysis.

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Reference
ATPLC-MS/MS510[6][7][8]
ADPLC-MS/MS2.55[6][7][8]
AMPLC-MS/MS12.5[6][7][8]
AdenosineLC-MS/MS12.5[6][7][8]

Note: These values are provided as a general guideline. Actual LOD and LOQ for this compound will depend on the specific instrumentation, method, and sample matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol is adapted from established methods for ATP extraction.[1][2][9][10]

  • Cell Culture and Harvesting:

    • Culture mammalian cells to the desired confluency.

    • Place the culture dish on ice and quickly aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold Tris-EDTA-saturated phenol to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 200 µL of chloroform, vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection and Storage:

    • Carefully collect the upper aqueous phase containing the nucleotides.

    • Immediately use the extract for analysis or store at -80°C.

Protocol 2: Hypothetical LC-MS/MS Method for this compound Quantification

This method is a hypothetical starting point based on successful separation of other adenosine phosphates.[6][11][12]

  • HPLC System: A high-performance liquid chromatography system with a cooled autosampler.

  • Column: A reversed-phase C18 column with ion-pairing capabilities (e.g., Primesep B2 or similar).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Signaling and Metabolic Pathways

The metabolic pathways of this compound are not fully elucidated in mammalian cells. In E. coli, this compound is synthesized from thiamine diphosphate (ThDP) and ATP or ADP under conditions of energy stress, suggesting a role in cellular energy sensing.[13][14] The enzymes responsible for its synthesis and degradation in mammals are still under investigation, though some enzymes involved in NAD biosynthesis have been shown to catalyze the synthesis and degradation of adenosine 5'-tetraphosphate (Ap4).[15]

Hypothetical this compound Metabolic Pathway

athtp_pathway ThDP Thiamine Diphosphate (ThDP) This compound Adenosine Thiamine Triphosphate (this compound) ThDP->this compound ThDP Adenylyltransferase (in E. coli) ATP_ADP ATP / ADP ATP_ADP->this compound ThDP Adenylyltransferase (in E. coli) Degradation_Products Degradation Products This compound->Degradation_Products This compound Hydrolase (Putative) Signaling Downstream Signaling (Hypothetical) This compound->Signaling Energy_Stress Energy Stress Energy_Stress->this compound

Caption: A hypothetical metabolic pathway for this compound.

References

Technical Support Center: Optimizing AThTP Concentration for PARP-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adenosine Thiamine Triphosphate (AThTP) as a competitive inhibitor in Poly(ADP-ribose) polymerase-1 (PARP-1) assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PARP-1 inhibition by this compound?

A1: this compound is a structural analog of NAD+, the natural substrate for PARP-1. It acts as a competitive inhibitor by binding to the NAD+ binding site in the catalytic domain of the PARP-1 enzyme. This competition prevents the synthesis of poly(ADP-ribose) (PAR) chains, thereby inhibiting the enzyme's activity.

Q2: What is a typical starting concentration range for this compound in a PARP-1 inhibition assay?

A2: Based on existing literature, this compound has been shown to completely inhibit PARP-1 activity at a concentration of 10 µM.[1][2] For initial experiments and IC50 determination, it is recommended to test a wide range of this compound concentrations, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to capture the full dose-response curve.

Q3: How should I prepare and store this compound solutions?

A3: this compound, being a phosphate-containing nucleotide analog, is likely soluble in aqueous buffers. However, its stability can be a concern. Thiamine, a component of this compound, is unstable in alkaline solutions and when exposed to heat. Therefore, it is recommended to prepare fresh this compound stock solutions in a slightly acidic to neutral buffer (pH 6.0-7.4) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light and high temperatures.

Q4: What concentration of NAD+ should I use in my competitive inhibition assay with this compound?

A4: For a competitive inhibition assay, the concentration of the substrate (NAD+) is critical. It is advisable to use an NAD+ concentration that is close to its Michaelis-Menten constant (Km) for PARP-1. The reported Km of PARP-1 for NAD+ is approximately 50 µM.[1] Using NAD+ at or near this concentration will make the assay sensitive to competitive inhibitors like this compound.

Q5: What are the essential controls for a PARP-1 inhibition assay using this compound?

A5: To ensure the validity of your results, several controls are essential:

  • No-enzyme control: To measure the background signal in the absence of PARP-1 activity.

  • No-inhibitor (vehicle) control: To measure the maximum PARP-1 activity (100% activity).

  • Positive control inhibitor: A known PARP-1 inhibitor (e.g., Olaparib, Veliparib) to validate the assay's ability to detect inhibition.

  • This compound-only control (no enzyme): To check for any intrinsic signal or interference from this compound at the tested concentrations.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High Background Signal 1. Contaminated reagents. 2. Non-specific binding of detection reagents. 3. Autofluorescence/luminescence of this compound.1. Use fresh, high-purity reagents. 2. Increase the number of washing steps or the concentration of blocking agents (e.g., Tween-20). 3. Run an this compound-only control (without enzyme) to quantify its contribution to the signal and subtract it from the experimental wells.
Low Signal-to-Noise Ratio 1. Suboptimal enzyme concentration. 2. Insufficient incubation time. 3. Inactive PARP-1 enzyme.1. Titrate the PARP-1 enzyme to determine the optimal concentration that gives a robust signal. 2. Optimize the reaction incubation time; longer times may be needed for lower enzyme concentrations. 3. Ensure proper storage and handling of the PARP-1 enzyme to maintain its activity. Avoid multiple freeze-thaw cycles.
Inconsistent or Non-reproducible Results 1. Inaccurate pipetting. 2. Instability of this compound. 3. Variation in incubation conditions.1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Prepare fresh this compound dilutions for each experiment from a frozen stock. 3. Maintain consistent temperature and incubation times across all experiments. Use a temperature-controlled plate reader if possible.
No Inhibition Observed with this compound 1. This compound degradation. 2. Suboptimal NAD+ concentration. 3. Incorrect assay setup.1. Verify the integrity of the this compound stock. Prepare fresh solutions. 2. Ensure the NAD+ concentration is not too high, as it will require a much higher concentration of a competitive inhibitor to show an effect. Use NAD+ near its Km value. 3. Double-check all reagent concentrations and the order of addition as per the protocol.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Chemiluminescent PARP-1 Inhibition Assay

This protocol is adapted from commercially available chemiluminescent PARP-1 assay kits and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Histone-coated 96-well white plates

  • PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • NAD+

  • This compound

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Stop solution (e.g., 2 M HCl)

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: If not pre-coated, coat the wells of a 96-well white plate with histones and block with a suitable blocking buffer.

  • Reagent Preparation:

    • Prepare a 2X PARP-1 enzyme solution in PARP-1 Assay Buffer.

    • Prepare a 2X substrate solution containing NAD+ and a small amount of biotinylated NAD+ (for detection) in PARP-1 Assay Buffer. The final concentration of NAD+ should be at its Km (~50 µM).

    • Prepare serial dilutions of this compound in PARP-1 Assay Buffer at 4X the final desired concentrations.

  • Assay Reaction:

    • Add 25 µL of the 4X this compound dilutions or vehicle control to the appropriate wells.

    • Add 25 µL of the 2X PARP-1 enzyme solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 50 µL of the stop solution.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3-5 times.

    • Add 100 µL of the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the no-enzyme control wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% activity and the highest this compound concentration (or a known inhibitor) as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommended Value/Range
PARP-1 Enzyme Concentration1-5 ng/well (to be optimized)
NAD+ Concentration~50 µM (near Km)
This compound Concentration Range1 nM - 100 µM (logarithmic dilutions)
Incubation Time60 minutes (can be optimized)
Incubation TemperatureRoom Temperature (~25°C)

Visualizations

PARP1_Inhibition_Pathway cluster_0 Normal PARP-1 Activity cluster_1 Inhibition by this compound NAD NAD+ PARP1_active Active PARP-1 NAD->PARP1_active Substrate PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR Catalyzes DNA_repair DNA Repair PAR->DNA_repair Recruits This compound This compound PARP1_inhibited Inhibited PARP-1 This compound->PARP1_inhibited Competitive Inhibitor No_PAR No PAR Synthesis PARP1_inhibited->No_PAR Blocks Inhibited_repair Inhibited DNA Repair No_PAR->Inhibited_repair

Caption: Mechanism of PARP-1 inhibition by this compound.

experimental_workflow start Start: Prepare Reagents plate_prep Prepare Histone-Coated Plate start->plate_prep reagent_prep Prepare Enzyme, Substrate (NAD+), and this compound dilutions plate_prep->reagent_prep add_athp Add this compound/Vehicle to Wells reagent_prep->add_athp add_enzyme Add PARP-1 Enzyme add_athp->add_enzyme start_reaction Initiate Reaction with NAD+ add_enzyme->start_reaction incubation Incubate for 60 min start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Streptavidin-HRP & Chemiluminescent Substrate stop_reaction->detection read_plate Measure Luminescence detection->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: Preventing AThTP Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Adenosine Thiamine Tetraphosphate (AThTP) degradation during sample preparation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

A1: Adenosine Thiamine Tetraphosphate (this compound) is a naturally occurring nucleotide found in various organisms, from bacteria to mammals.[1] Its precise physiological role is still under investigation, but it is believed to be involved in cellular stress responses.[2] Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of its cellular levels and functions. The primary concern is the enzymatic and chemical hydrolysis of its phosphate bonds, which alters its structure and concentration.

Q2: What are the main pathways of this compound degradation?

A2: this compound degradation can occur through two primary pathways:

  • Enzymatic Degradation: Tissues, particularly liver and kidney, contain this compound hydrolase activity that breaks down this compound into thiamine diphosphate (ThDP) and adenosine monophosphate (AMP).[3][4] This enzymatic activity is most active at an alkaline pH of 8.0-8.5.[3][4] Other non-specific phosphatases and nucleotidases present in cell lysates can also contribute to this compound degradation.

  • Chemical Degradation: The phosphoanhydride bonds in this compound are susceptible to hydrolysis, which can be accelerated by factors such as high temperatures and non-optimal pH. Like ATP, this compound is more stable at a slightly acidic to neutral pH and at low temperatures.

Q3: What are the immediate steps I should take after sample collection to prevent this compound degradation?

A3: The most critical step is to immediately quench metabolic activity to inhibit enzymatic degradation. This can be achieved by:

  • Snap-freezing: Immediately freezing the sample in liquid nitrogen is a common and effective method.

  • Cold Solvent Quenching: Immersing the sample in a pre-chilled solvent, such as 60-80% methanol at -40°C or colder, rapidly halts enzymatic reactions.

Q4: What type of buffer should I use for sample homogenization?

A4: The choice of buffer is critical for maintaining this compound stability. An ideal buffer should:

  • Be acidic: To minimize both enzymatic and chemical hydrolysis, a slightly acidic buffer is recommended. Perchloric acid (PCA) is often used for nucleotide extraction, followed by neutralization with a base like potassium hydroxide (KOH).

  • Contain chelating agents: Divalent cations like Mg²⁺ can be cofactors for many nucleotidases. Including a chelating agent like EDTA in your homogenization buffer can help to inhibit these enzymes.

  • Be kept cold: All homogenization steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical hydrolysis.

Q5: Should I use inhibitors in my lysis buffer?

A5: Yes, using a cocktail of inhibitors is highly recommended to block the activity of enzymes that can degrade this compound. A broad-spectrum phosphatase inhibitor cocktail is a good starting point. Key components to look for in a commercial cocktail or to add individually include:

  • Sodium Fluoride (NaF): A general inhibitor of serine/threonine phosphatases.[5][6]

  • Sodium Pyrophosphate: Inhibits various phosphatases.[5][6]

  • Sodium Orthovanadate (Na₃VO₄): A potent inhibitor of tyrosine phosphatases and some ATPases.[5][6]

  • β-glycerophosphate: A competitive inhibitor of several phosphatases.[5][6]

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable this compound levels Inefficient quenching of metabolic activity.Immediately after collection, snap-freeze the sample in liquid nitrogen or use a cold quenching solution (e.g., -40°C 60% methanol). Ensure the sample is completely frozen/quenched within seconds.
Enzymatic degradation during homogenization.Perform all homogenization and extraction steps on ice. Use a pre-chilled acidic extraction buffer (e.g., perchloric acid) and add a comprehensive phosphatase inhibitor cocktail.[5][6]
Suboptimal pH of the extraction buffer.This compound hydrolase activity is optimal at pH 8.0-8.5.[3][4] Use an acidic extraction method to inactivate these enzymes.
High temperatures during sample processing.Avoid any steps that involve heating the sample. If sonication is used for lysis, perform it in short bursts on ice to prevent sample heating. Store all extracts at -80°C.
High variability between replicate samples Inconsistent quenching time or temperature.Standardize the quenching protocol to ensure all samples are treated identically and for the same duration.
Incomplete inactivation of enzymes.Ensure the inhibitor cocktail is added to the lysis buffer immediately before use and is at the recommended final concentration. Vortex the inhibitor cocktail before adding it to the buffer.[5]
Repeated freeze-thaw cycles of samples or extracts.Aliquot samples and extracts after the initial processing to avoid multiple freeze-thaw cycles, which can lead to degradation.
Presence of high levels of this compound degradation products (e.g., ThDP, AMP) Significant enzymatic activity in the sample.Increase the concentration of the phosphatase inhibitor cocktail or add more specific inhibitors if known this compound-degrading enzymes are present in your sample type.
Prolonged sample processing time.Streamline the sample preparation workflow to minimize the time from sample collection to stable storage of the final extract.
Chemical hydrolysis due to improper storage.Ensure extracts are stored at -80°C in a buffer with a stable, slightly acidic to neutral pH.

III. Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Immediately add ice-cold quenching solution (e.g., 80% methanol, -40°C) to the culture plate/flask.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

  • Lysis and Extraction:

    • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

    • Resuspend the cell pellet in 200 µL of ice-cold 0.6 M perchloric acid (PCA).

    • Vortex for 30 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (the acid extract).

  • Neutralization and Storage:

    • Neutralize the acid extract by adding a calculated amount of 3 M potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) until the pH is between 6.0 and 7.0.

    • Incubate on ice for 15 minutes to allow the potassium perchlorate precipitate to form.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the neutralized supernatant, aliquot, and store at -80°C until analysis.

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Collection and Quenching:

    • Excise the tissue as quickly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization and Extraction:

    • Weigh the frozen tissue and place it in a pre-chilled mortar with liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled pestle.

    • Transfer the frozen powder to a tube containing ice-cold 0.6 M perchloric acid (PCA) with a phosphatase inhibitor cocktail (1X final concentration).

    • Homogenize the sample using a tissue homogenizer, keeping the tube on ice at all times.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Neutralization and Storage:

    • Follow the same neutralization and storage steps as described in Protocol 1 (steps 3.1-3.4).

IV. Data and Visualizations

Table 1: Factors Affecting this compound Stability
ParameterConditionEffect on this compound StabilityRecommendation
Temperature High (e.g., > 4°C)Increased rate of chemical hydrolysisPerform all steps on ice or at 4°C. Store samples at -80°C.
Low (e.g., ≤ -20°C)Significantly slows down chemical and enzymatic degradationUse rapid freezing and maintain low temperatures throughout the protocol.
pH Alkaline (pH > 7.5)Increased this compound hydrolase activity (optimum at 8.0-8.5) and chemical instability.[3][4]Use acidic extraction buffers (e.g., perchloric acid) and store final extracts at a neutral or slightly acidic pH.
Acidic (pH < 6.5)Increased stabilityAn acidic environment helps to inactivate degradative enzymes.
Enzymes Phosphatases, NucleotidasesRapid degradation of this compoundUse a broad-spectrum phosphatase inhibitor cocktail.[5][6]
Divalent Cations Mg²⁺, Ca²⁺Can act as cofactors for degradative enzymesInclude chelating agents like EDTA in homogenization buffers.

Diagrams

AThTP_Degradation_Pathway cluster_products This compound This compound (Adenosine Thiamine Tetraphosphate) ThDP ThDP (Thiamine Diphosphate) This compound->ThDP Hydrolysis AMP AMP (Adenosine Monophosphate) Enzymes This compound Hydrolase & other Phosphatases Enzymes->this compound Catalyzes degradation Inhibitors Inhibitors (e.g., low pH, cold, inhibitor cocktail) Inhibitors->Enzymes Inhibit

Caption: Enzymatic degradation pathway of this compound.

Sample_Prep_Workflow cluster_collection 1. Sample Collection & Quenching cluster_extraction 2. Lysis & Extraction cluster_neutralization 3. Neutralization & Storage cluster_analysis 4. Analysis Collection Sample Collection (Cell culture or Tissue) Quenching Rapid Quenching (Liquid N2 or Cold Methanol) Collection->Quenching Homogenization Homogenization on Ice (Acidic buffer + Inhibitors) Quenching->Homogenization Centrifugation1 Centrifugation (Pellet debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Neutralization Neutralization (e.g., with KOH or K2CO3) Supernatant1->Neutralization Centrifugation2 Centrifugation (Pellet salt precipitate) Neutralization->Centrifugation2 Final_Extract Collect Final Extract Centrifugation2->Final_Extract Storage Store at -80°C Final_Extract->Storage Analysis Analysis (e.g., HPLC) Storage->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Troubleshooting variability in AThTP quantification results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine Thiamine Triphosphate (AThTP) quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound quantification experiments, from sample preparation to data analysis.

Sample Preparation

Question: I am seeing high variability between my sample replicates. What are the potential causes during sample preparation?

High variability between sample replicates often originates from inconsistencies in the sample preparation workflow. Key areas to investigate include:

  • Inconsistent Cell/Tissue Lysis: Incomplete or variable cell lysis will lead to inconsistent yields of intracellular this compound. Ensure that your lysis protocol is robust and applied uniformly across all samples. For tissue samples, ensure complete homogenization.

  • This compound Degradation: this compound, like other triphosphorylated nucleotides, is susceptible to enzymatic and chemical degradation. Work quickly and on ice whenever possible. The stability of this compound is pH-dependent; it is more stable in acidic conditions and unstable in alkaline solutions.[1] Consider using extraction buffers with a slightly acidic pH.

  • Precipitation of this compound: Some extraction methods that use chaotropic reagents can co-precipitate ATP (and likely this compound) with proteins and salts.[2]

  • Pipetting Errors: Small volumes used during extraction can be a significant source of error. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Inconsistent Quenching of Metabolism: For studies of intracellular metabolites, it is crucial to rapidly quench metabolic activity to prevent changes in this compound levels after sample collection.

Question: My this compound recovery is low. How can I improve my extraction efficiency?

Low recovery can be due to several factors. Consider the following:

  • Choice of Extraction Solvent: Phenol-based reagents have been shown to be efficient for ATP extraction from tissues and cells.[2] For LC-MS applications, a cold solvent extraction using a mixture of methanol, acetonitrile, and water is common. The choice of solvent can significantly impact extraction efficiency.

  • Phase Separation Issues: If using a liquid-liquid extraction method (e.g., phenol-chloroform), incomplete phase separation can lead to loss of the aqueous phase containing this compound.

  • Binding to Labware: Nucleotides can adhere to certain plastics. Using low-retention microcentrifuge tubes may help minimize this.

  • Solid-Phase Extraction (SPE) Optimization: If using SPE for sample cleanup, ensure the cartridge type and elution conditions are optimized for a polar, triphosphorylated molecule like this compound.

Chromatography (HPLC/LC-MS)

Question: I am observing peak tailing for my this compound standard and samples. What could be the cause?

Peak tailing is a common issue in nucleotide analysis and can be caused by both chemical and physical problems.[3]

  • Chemical Interactions: this compound has acidic phosphate groups that can interact with active sites on the silica-based stationary phase of the column, leading to tailing.[4]

    • Solution: Use a base-deactivated column.[3] Operate the mobile phase at a lower pH to suppress the ionization of silanol groups on the stationary phase.[4]

  • Physical Issues: A void at the head of the column, a blocked frit, or excessive dead volume in the system can cause peak tailing for all compounds.[3][5]

    • Solution: To diagnose a physical problem, inject a neutral, non-polar compound. If it also tails, the issue is likely physical.[3] Check system connections, replace the column if necessary, and ensure proper column installation.[5]

  • Mass Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing.[4][6]

    • Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was a contributing factor.[4]

Question: My retention times are shifting between injections. What should I check?

Retention time instability can compromise data quality. Here are common causes:

  • Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time drift. Prepare fresh mobile phases regularly.

  • Column Temperature: Fluctuations in column temperature will affect retention times. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to shifting retention times. Ensure the column is fully equilibrated before each injection.

  • Pump Performance: Inconsistent pump flow rates due to leaks or air bubbles in the system will cause retention time variability. Purge the pump and check for leaks.

Question: I am seeing extraneous peaks or a high baseline in my chromatograms. How can I troubleshoot this?

Ghost peaks and high baselines are often due to contamination.

  • Sample Carryover: Residual sample from a previous injection can elute as a "ghost peak" in a subsequent run.

    • Solution: Implement a robust needle wash protocol and run blank injections to confirm carryover.

  • Contaminated Mobile Phase or Solvents: Impurities in your solvents can accumulate on the column and elute as peaks.

    • Solution: Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.

  • Matrix Effects: Complex biological samples can introduce a multitude of interfering compounds that may co-elute with this compound or contribute to a high baseline.[7]

    • Solution: Improve your sample cleanup procedure (e.g., using solid-phase extraction) or optimize your chromatographic separation to resolve this compound from interfering matrix components.

Mass Spectrometry

Question: How do I identify potential isobaric interferences for this compound?

Isobaric interferences, where other compounds have the same nominal mass-to-charge ratio as this compound, can lead to inaccurate quantification.

  • Potential Interferences: Given the structure of this compound, potential isobaric interferences could include:

    • Other thiamine derivatives with modifications that result in a similar mass.

    • Modified ATP molecules (e.g., with adducts).

    • Co-eluting compounds from the sample matrix.

  • Troubleshooting:

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between this compound and interfering compounds based on their exact mass.

    • MS/MS Fragmentation: Analyze the fragmentation pattern of the peak . This compound should have characteristic fragment ions (e.g., corresponding to the loss of phosphate groups, the adenosine moiety, or the thiamine moiety). If the fragmentation pattern does not match that of a pure this compound standard, an interference is likely present.

Illustrative Data on Assay Variability

The following tables provide examples of acceptable variability in nucleotide quantification assays. While this data is not specific to this compound, it serves as a useful benchmark for what to expect in a well-optimized assay.

Table 1: Intra- and Inter-Assay Precision for Nucleotide Quantification by LC-MS/MS

AnalyteQC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
ATPLow7.115.0
Medium2.58.0
High0.95.5
GTPLow16.014.5
Medium3.09.2
High1.26.8

Data adapted from a study on the quantification of adenosine, guanosine, and inosine nucleotides.[8] %CV (Coefficient of Variation) is a measure of relative variability.

Table 2: Accuracy and Recovery for Nucleotide Quantification

AnalyteSpiked ConcentrationAccuracy (% Deviation)Recovery (%)
ATPLow-3.2 to 7.597.4
High-1.5 to 5.099.5
GTPLow-3.6 to 14.7101.8
High-2.0 to 10.198.2

Data adapted from studies on nucleotide quantification.[8][9] Accuracy is the closeness of the measured value to the true value. Recovery is the percentage of the analyte that is successfully extracted and measured.

Experimental Protocols

Protocol 1: Intracellular this compound Extraction from Cultured Cells
  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • To quench metabolism, add ice-cold extraction solvent (e.g., 80% methanol) directly to the culture plate.

  • Cell Lysis and Collection:

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly to ensure complete cell lysis.

  • Protein Precipitation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.

  • Supernatant Collection and Storage:

    • Carefully collect the supernatant, which contains the extracted metabolites, including this compound.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

    • Reconstitute the sample in a suitable solvent (e.g., the initial mobile phase of your LC method) prior to injection.

Protocol 2: this compound Quantification by LC-MS/MS (Illustrative)

This protocol is a recommended starting point and should be optimized for your specific instrumentation and experimental needs.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping). A common dimension is 2.1 mm x 100 mm with a particle size of 1.8 µm.

  • Mobile Phase A: Water with 10 mM tributylamine and 15 mM acetic acid (as an ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 30% B

    • 10-12 min: 30% to 98% B

    • 12-15 min: 98% B

    • 15.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ion Source: Electrospray Ionization (ESI)

  • MS/MS Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Note: The exact m/z values for this compound would need to be determined experimentally. The precursor ion would correspond to the deprotonated molecule, and product ions would result from the fragmentation of the triphosphate chain and the glycosidic bond.

    • Internal Standard (e.g., ¹³C₁₀-ATP): Precursor ion (m/z) -> Product ion (m/z)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Cell/Tissue Collection quenching Quench Metabolism (e.g., Liquid Nitrogen) sample_collection->quenching extraction This compound Extraction (e.g., Cold Solvent) quenching->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC Separation (Reversed-Phase) cleanup->hplc ms Mass Spectrometry (ESI, Negative Mode) hplc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms integration Peak Integration msms->integration calibration Calibration Curve (Internal Standard) integration->calibration quantification Quantification of this compound calibration->quantification

This compound Quantification Experimental Workflow.

parp1_ath_tp_inhibition cluster_pathway PARP-1 Activation and Inhibition dna_damage DNA Single-Strand Break parp1_inactive PARP-1 (Inactive) dna_damage->parp1_inactive binds to parp1_active PARP-1 (Active) parp1_inactive->parp1_active activates par Poly(ADP-ribose) chain (PAR) parp1_active->par consumes nad NAD+ nad->parp1_active dna_repair DNA Repair Proteins (Recruited) par->dna_repair recruits repair_outcome DNA Repair dna_repair->repair_outcome ath_tp This compound (Competitive Inhibitor) ath_tp->inhibition

This compound Inhibition of the PARP-1 Signaling Pathway.

References

Technical Support Center: AThTP (ATP) Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Adenosine Triphosphate (ATP), often mistakenly referred to as AThTP, in aqueous buffers. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing and using ATP solutions for their experiments.

Troubleshooting Guide: Common ATP Solubility Issues

Problem: The ATP powder is not dissolving completely in the buffer.

  • Question: I've added ATP powder to my buffer, but I can still see solid particles, even after vigorous mixing. What should I do?

    Answer:

    • Check the pH: ATP is highly soluble in water, but the resulting solution is acidic (around pH 3.5), which can limit its solubility.[1][2] It is crucial to adjust the pH of the solution to a neutral range of 6.8-7.4 for optimal solubility and stability.[3][4] Use a solution like 1M NaOH to titrate the ATP solution to the desired pH.[5][6]

    • Gentle Warming: Solubility can sometimes be increased by gentle warming. However, be cautious as excessive heat can degrade ATP. It is important not to heat the buffer to resuspend precipitates as this will degrade the ATP.

    • Sonication: In some cases, brief sonication can help to break up clumps of powder and facilitate dissolution.

Problem: A precipitate has formed in my ATP solution after storage.

  • Question: My ATP stock solution was clear when I made it, but now there is a white precipitate. What is it, and can I still use the solution?

    Answer:

    • Identify the Cause: Precipitate formation can be due to several factors:

      • pH Shift: The pH of the solution may have changed over time, especially if it was not adequately buffered.

      • Contamination: Contamination with other substances can lead to precipitation.

      • Presence of Divalent Cations: High concentrations of divalent cations like Mg²⁺ or Ca²⁺ can sometimes form insoluble salts with ATP, although Mg²⁺ is also known to stabilize ATP in solution.[4][7]

    • Troubleshooting Steps:

      • Verify pH: Check the pH of the solution. If it has deviated from the neutral range, it may be possible to redissolve the precipitate by readjusting the pH.

      • Filtration: If the precipitate cannot be redissolved, it is best to remove it by filtering the solution through a 0.22 µm filter to avoid introducing insoluble matter into your experiment.[5]

      • Prepare Fresh Solution: If you suspect contamination or significant degradation, it is always best to discard the solution and prepare a fresh one.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a concentrated ATP stock solution?

A1: To prepare a stable, concentrated ATP stock solution (e.g., 100 mM), follow this general protocol:

  • Dissolve the ATP disodium salt in a minimal volume of high-purity, sterile water.[5]

  • Gradually add a solution of 1M NaOH while monitoring the pH. Adjust the pH to 7.0-7.5.[5][6]

  • Once the ATP is fully dissolved and the pH is stable, add water to reach the final desired concentration.

  • Sterile filter the solution through a 0.22 µm filter.[5]

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

Q2: What factors influence the solubility and stability of ATP in aqueous solutions?

A2: The primary factors are:

  • pH: ATP is most stable in a pH range of 6.8 to 7.4. It is rapidly hydrolyzed at extreme pH values.[3][4]

  • Temperature: Higher temperatures can increase solubility but also accelerate the rate of hydrolysis and degradation. It's recommended to prepare and handle ATP solutions on ice and store them frozen.[8]

  • Counter-ions: The type of salt (e.g., disodium vs. magnesium salt) can affect solubility and experimental outcomes. Divalent cations like Mg²⁺ are crucial for many enzymatic reactions involving ATP and can also stabilize the ATP molecule.[4][7]

Q3: Should I use the disodium salt or the magnesium salt of ATP?

A3: The choice depends on your specific application.

  • ATP Disodium Salt: This is the most commonly used form for preparing stock solutions.[5][9] It allows you to control the final concentration of magnesium in your experimental buffer independently.

  • ATP Magnesium Salt: This form can be convenient if your experiment requires both ATP and magnesium, as it provides them in a predefined ratio. However, it offers less flexibility in adjusting the concentrations of each component separately.

Q4: How should I store my ATP solutions to ensure their stability?

A4: For long-term storage, ATP solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5][8] This prevents degradation from repeated freeze-thaw cycles. For short-term use (up to a week), a refrigerated solution may be acceptable, but frozen storage is always preferable for maintaining high quality.[8]

Data Presentation

Table 1: Solubility and Stability of ATP

ParameterRecommended Range/ValueNotes
pH for Optimal Stability 6.8 - 7.4ATP is rapidly hydrolyzed at extreme pH.[3][4]
Storage Temperature -20°C or -80°C (long-term)Avoid repeated freeze-thaw cycles.[5][8]
Solubility in Water 50 mg/mLYields a clear, colorless, but acidic solution (~pH 3.5).[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution (pH 7.5)

Materials:

  • Adenosine 5'-triphosphate disodium salt (e.g., Sigma A7699)

  • Sterile, nuclease-free water

  • 1 M NaOH solution

  • pH meter or pH strips

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the required amount of ATP disodium salt to achieve a final concentration of 100 mM. For example, for 10 mL of solution, use 551.1 mg of ATP disodium salt (MW: 551.1 g/mol ).

  • Dissolve the ATP powder in a minimal volume of sterile water (e.g., 8 mL).[5]

  • Place the solution on ice and slowly add 1 M NaOH dropwise while stirring.

  • Monitor the pH continuously until it reaches 7.5.[5]

  • Once the pH is stable at 7.5, adjust the final volume to 10 mL with sterile water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.[5]

  • Aliquot the solution into single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[5][8]

Visualizations

ATP_Solubility_Troubleshooting cluster_start Start cluster_checks Troubleshooting Steps cluster_outcome Outcome start ATP powder does not dissolve check_ph Is the pH of the solution neutral (6.8-7.4)? start->check_ph adjust_ph Adjust pH to 7.0-7.5 with NaOH check_ph->adjust_ph No gentle_warming Apply gentle warming (use with caution) check_ph->gentle_warming Yes dissolved ATP is fully dissolved adjust_ph->dissolved gentle_warming->dissolved not_dissolved Issue persists gentle_warming->not_dissolved

Caption: Troubleshooting workflow for ATP dissolution issues.

Factors_Affecting_ATP_Solubility cluster_factors Influencing Factors cluster_details Details ATP_Solubility ATP Solubility & Stability pH pH ATP_Solubility->pH Temperature Temperature ATP_Solubility->Temperature CounterIons Counter-ions (e.g., Na+, Mg2+) ATP_Solubility->CounterIons pH_details Optimal: 6.8-7.4 Acidic when dissolved in water Hydrolyzes at extreme pH pH->pH_details Temp_details Store frozen (-20°C to -80°C) Gentle heat may aid dissolution High temp causes degradation Temperature->Temp_details Ions_details Disodium salt is common Mg2+ is a cofactor and stabilizes ATP CounterIons->Ions_details

Caption: Key factors influencing ATP solubility and stability.

References

AThTP Off-Target Effects in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of Adenosine Thiamine Triphosphate (AThTP) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary established molecular target of this compound is Poly(ADP-ribose) polymerase-1 (PARP-1). This compound inhibits PARP-1 activity, likely by competing with its substrate, nicotinamide adenine dinucleotide (NAD+), due to structural similarities.[1]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: As a PARP-1 inhibitor and a nucleotide analog, this compound may exhibit several off-target effects, including:

  • Inhibition of other PARP family members: The structural similarity of the NAD+ binding domain among PARP family members suggests that this compound could inhibit other PARPs, such as PARP-2.

  • Kinase inhibition: Some PARP inhibitors have been shown to have off-target effects on various protein kinases.[2] Given this compound's structure as an ATP analog, it may interact with the ATP-binding sites of certain kinases.

  • Interaction with purinergic receptors: As an ATP analog, this compound may bind to and modulate the activity of P2X and P2Y receptors, which are cell surface receptors activated by extracellular nucleotides.[1][3][4][5][6]

  • Mitochondrial dysfunction: Nucleotide analogs can interfere with mitochondrial DNA synthesis and respiratory chain function.[7]

  • Alteration of NAD+/NADH ratio: By inhibiting PARP-1, a major consumer of NAD+, this compound can alter the cellular NAD+/NADH ratio, which can have widespread effects on cellular metabolism and signaling.[8][9][10]

Q3: What are some common unexpected results observed in cell culture experiments with this compound and how can I troubleshoot them?

A3: Please refer to our detailed troubleshooting guides below for specific issues you may encounter.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause Troubleshooting Steps
Off-target cytotoxicity 1. Perform a dose-response curve: Determine the IC50 value of this compound in your specific cell line using a cytotoxicity assay (e.g., MTT or CellTiter-Glo®). 2. Test in different cell lines: Compare the cytotoxic effects across multiple cell lines to identify cell-type specific sensitivities. 3. Assess mitochondrial toxicity: Evaluate changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and oxygen consumption rate (see Experimental Protocols).
Instability of this compound in culture medium 1. Assess compound stability: Use HPLC to determine the half-life of this compound in your cell culture medium at 37°C. 2. Replenish this compound: If stability is an issue, consider more frequent media changes with fresh this compound.
Contamination 1. Check for microbial contamination: Visually inspect cultures for turbidity or color changes in the medium. 2. Test for mycoplasma: Use a mycoplasma detection kit.
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a kinase activity screen: Use a commercial kinase profiling service to identify potential off-target kinases. 2. Inhibit identified off-target kinases: Use specific inhibitors for the identified off-target kinases to see if the unexpected phenotype is rescued.
Modulation of purinergic signaling 1. Use purinergic receptor antagonists: Co-treat cells with this compound and specific antagonists for P2X and P2Y receptors to see if the observed effect is blocked. 2. Measure intracellular calcium levels: Use a calcium indicator dye (e.g., Fluo-4) to assess changes in intracellular calcium, a common downstream effect of purinergic receptor activation.
Altered NAD+/NADH ratio 1. Measure NAD+/NADH ratio: Use a commercially available kit to quantify the cellular NAD+/NADH ratio after this compound treatment. 2. Supplement with NAD+ precursors: Treat cells with NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) to see if this rescues the phenotype.
Variable cell permeability 1. Assess cell permeability: Perform a cell permeability assay to determine the intracellular concentration of this compound.

Quantitative Data Summary

The following tables present representative data that could be generated when investigating the off-target effects of this compound. Note: These are example data and may not reflect the actual experimental outcomes.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 72h treatment
HeLa (Cervical Cancer)55.8
A549 (Lung Cancer)72.3
MCF-7 (Breast Cancer)45.1
HEK293 (Normal Kidney)> 100

Table 2: Off-Target Kinase Inhibition Profile of this compound (10 µM)

Kinase% Inhibition
CDK2/cyclin A68%
PKA45%
AKT132%
EGFR< 10%

Table 3: Effect of this compound on Cellular NAD+/NADH Ratio

TreatmentNAD+/NADH Ratio
Vehicle Control8.2 ± 0.7
This compound (10 µM)12.5 ± 1.1
This compound (50 µM)18.9 ± 1.5

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of this compound solvent).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Assessment of Mitochondrial Respiration

Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Cells of interest

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.

  • One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.

  • Prepare the mitochondrial stress test reagents and this compound in Seahorse XF Base Medium.

  • Load the sensor cartridge with the prepared reagents and calibrate the instrument.

  • Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.

  • The instrument will measure the basal OCR, and then sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial function.[11]

Visualizations

PARP1_Signaling_Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair This compound This compound This compound->PARP1 inhibits

Caption: this compound inhibits PARP-1, a key enzyme in DNA damage repair.

Experimental_Workflow_Off_Target cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Unexpected_Phenotype Unexpected Phenotype (e.g., cytotoxicity, altered morphology) Off_Target_Hypothesis Hypothesize Off-Target Effects Unexpected_Phenotype->Off_Target_Hypothesis Cytotoxicity_Assay Cytotoxicity Assay Off_Target_Hypothesis->Cytotoxicity_Assay Kinase_Screen Kinase Profiling Off_Target_Hypothesis->Kinase_Screen Purinergic_Assay Purinergic Receptor Assay Off_Target_Hypothesis->Purinergic_Assay Mito_Stress_Test Mitochondrial Stress Test Off_Target_Hypothesis->Mito_Stress_Test Identify_Off_Target Identify Off-Target & Mechanism Cytotoxicity_Assay->Identify_Off_Target Kinase_Screen->Identify_Off_Target Purinergic_Assay->Identify_Off_Target Mito_Stress_Test->Identify_Off_Target

Caption: Workflow for investigating off-target effects of this compound.

Logical_Relationship_Troubleshooting Reduced_Viability Reduced Cell Viability Off_Target_Toxicity Off-Target Cytotoxicity? Reduced_Viability->Off_Target_Toxicity Compound_Instability Compound Instability? Reduced_Viability->Compound_Instability Contamination Contamination? Reduced_Viability->Contamination Dose_Response Perform Dose-Response Off_Target_Toxicity->Dose_Response Stability_Assay Check Stability (HPLC) Compound_Instability->Stability_Assay Mycoplasma_Test Mycoplasma Test Contamination->Mycoplasma_Test

Caption: Troubleshooting logic for reduced cell viability with this compound.

References

Technical Support Center: AThTP Accumulation in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful accumulation of Adenosine Thiamine Triphosphate (AThTP) in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it accumulate in E. coli?

A1: Adenosine Thiamine Triphosphate (this compound) is a derivative of thiamine (Vitamin B1). In E. coli, it is not a vitamin cofactor but rather a metabolite that accumulates under specific conditions of metabolic stress, such as carbon starvation or the inhibition of energy metabolism.[1][2][3][4] Under optimal growth conditions, this compound is found only in trace amounts. However, during carbon starvation, this compound can account for up to 15-20% of the total thiamine content in the cell.[1][5] Its accumulation is thought to be a response to energy stress.[2][6]

Q2: What is the biosynthetic pathway for this compound in E. coli?

A2: this compound is synthesized from thiamine diphosphate (ThDP) and either adenosine diphosphate (ADP) or adenosine triphosphate (ATP).[2][5][7] The reaction is catalyzed by the enzyme ThDP adenylyl transferase.[7][8] This enzyme has a high Michaelis constant (Km) for ThDP, suggesting that the rate of this compound synthesis in vivo is proportional to the concentration of free ThDP.[7][8]

Q3: Is this compound accumulation related to the stringent response?

A3: Current research suggests that there is no direct link between this compound accumulation and the stringent response, a bacterial stress response to amino acid starvation.[2][3][6] Experiments using E. coli mutants deficient in key stringent response enzymes (RelA and SpoT) showed normal this compound production during carbon starvation.[9]

Q4: Does a low cellular ATP level trigger this compound accumulation?

A4: A low energy charge is not sufficient to trigger this compound accumulation.[3] While the conditions that lead to this compound accumulation often impair ATP synthesis, there is no direct correlation.[3] In fact, conditions that promote the synthesis of another thiamine derivative, thiamine triphosphate (ThTP), can inhibit this compound accumulation.[3][6]

Troubleshooting Guides

Problem 1: Low or no this compound accumulation despite inducing carbon starvation.
Possible Cause Suggested Solution
Incomplete removal of carbon source Ensure a thorough wash procedure when transferring cells from a rich medium (e.g., LB) to a minimal medium (e.g., M9) lacking a carbon source. Residual carbon can prevent the metabolic shift required for this compound synthesis.
Incorrect minimal medium composition Verify the composition of your M9 minimal medium. Ensure it contains all necessary salts but completely lacks a carbon source.
Sub-optimal incubation time This compound accumulation during carbon starvation is a slow process.[3][6][4] Ensure you are incubating the cells for a sufficient duration (e.g., several hours) and taking time-course samples to identify the peak accumulation period.
Strain-specific differences While carbon starvation is a robust trigger across various E. coli strains (e.g., BL21, MG1655), there might be subtle strain-specific kinetics.[9] If possible, try a different strain known to be a good this compound producer.
Problem 2: Inconsistent this compound yields when using metabolic inhibitors.
Possible Cause Suggested Solution
Inhibitor concentration is not optimal Perform a dose-response experiment to determine the optimal concentration of the metabolic inhibitor (e.g., iodoacetate for glycolysis, cyanide for respiration). The goal is to inhibit metabolism without causing rapid cell death.
Incorrect growth phase at time of inhibition Add the inhibitor during the exponential growth phase when metabolic activity is highest.
Inhibitor instability Prepare fresh solutions of metabolic inhibitors for each experiment, as their potency can decrease over time.
Presence of ThTP The accumulation of ThTP can inhibit this compound synthesis.[2][3] The experimental conditions should favor this compound accumulation over ThTP. For instance, this compound accumulates when glycolysis is blocked in the presence of glucose.[3][6]
Problem 3: this compound accumulation is observed, but the yield is lower than the expected ~15% of total thiamine.
Possible Cause Suggested Solution
Low intracellular ThDP precursor levels The synthesis of this compound is dependent on the availability of free ThDP.[7][8] While challenging to directly manipulate, ensure the initial culture conditions in rich media are optimal for robust cell growth and thiamine cofactor synthesis.
Sub-optimal pH of the medium The this compound-synthesizing enzyme has a pH optimum of 6.5-7.0.[7][8] Ensure the buffer system of your minimal medium maintains the pH within this range during the starvation/inhibition period.
Insufficient divalent metal ions The ThDP adenylyl transferase requires divalent metal ions like Mg²⁺ or Mn²⁺ for its activity.[7][8] Ensure your minimal medium contains adequate concentrations of these ions (e.g., MgSO₄ in M9 medium).

Experimental Protocols & Data

Protocol 1: this compound Accumulation by Carbon Starvation

This protocol describes how to induce this compound accumulation by transferring E. coli from a nutrient-rich medium to a minimal medium lacking a carbon source.

  • Inoculation and Growth: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony of E. coli (e.g., strain BL21). Incubate overnight at 37°C with shaking (200 rpm).

  • Harvesting: Transfer the overnight culture to a sterile centrifuge tube. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 25 mL of M9 minimal medium that does not contain a carbon source (e.g., glucose). Centrifuge again at 5,000 x g for 10 minutes at 4°C. Repeat this wash step to ensure complete removal of the rich medium.

  • Induction of Starvation: Resuspend the final cell pellet in 50 mL of M9 minimal medium without a carbon source.

  • Incubation and Sampling: Incubate the cell suspension at 37°C with shaking. Collect samples at various time points (e.g., 0, 1, 2, 4, 6 hours) to determine the peak of this compound accumulation.

  • Analysis: For each sample, immediately quench metabolism and extract thiamine derivatives for analysis by a suitable method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: this compound Accumulation using an Uncoupler (CCCP)

This protocol uses the uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to induce this compound accumulation in the presence of a pyruvate-yielding carbon source.

  • Culture Preparation: Grow and wash E. coli cells as described in Protocol 1, steps 1-3.

  • Resuspension: Resuspend the final cell pellet in M9 minimal medium containing a carbon source that yields pyruvate, such as 10 mM D-glucose or L-lactate.[3][6]

  • CCCP Addition: Add CCCP to the cell suspension to a final concentration that has been optimized for your strain (a starting point could be in the range of 20-100 µM).[2]

  • Incubation and Sampling: Incubate at 37°C with shaking. Collect samples rapidly over a shorter time course (e.g., 0, 5, 10, 15, 20 minutes), as the effect of uncouplers can be rapid.[2]

  • Analysis: Process the samples as described in Protocol 1, step 6.

Quantitative Data Summary

The following table summarizes typical this compound levels observed under different conditions for various E. coli strains. Values are expressed as a percentage of total thiamine.

E. coli StrainConditionThis compound (% of Total Thiamine)Reference
BL21LB Medium (Optimal Growth)Traces[2]
BL21M9 without Carbon Source~15%[3][4]
MG1655 (Wild-type)M9 without Carbon Source~15%[9]
BL21M9 + Glucose + IodoacetateAccumulation Observed[3]
BL21M9 + Lactate + CyanideAccumulation Observed[3]
BL21M9 + Glucose + CCCPRapid Accumulation

Visualizations

AThTP_Biosynthesis_Pathway ThDP Thiamine Diphosphate (ThDP) Enzyme ThDP adenylyl transferase ThDP->Enzyme ADP_ATP ADP or ATP ADP_ATP->Enzyme This compound Adenosine Thiamine Triphosphate (this compound) Enzyme->this compound

Caption: Biosynthetic pathway of this compound in E. coli.

Experimental_Workflow_Carbon_Starvation cluster_prep Preparation cluster_induction Induction & Analysis A 1. Overnight Culture in LB Medium B 2. Harvest Cells (Centrifugation) A->B C 3. Wash Cells Twice in M9 (no carbon) B->C D 4. Resuspend in M9 (no carbon) C->D E 5. Incubate at 37°C (Time-course sampling) D->E F 6. Extract & Analyze Thiamine Derivatives (HPLC) E->F Troubleshooting_Logic Start Low or No This compound Accumulation Q1 Method Used? Start->Q1 Starvation Carbon Starvation Q1->Starvation Starvation Inhibition Metabolic Inhibition Q1->Inhibition Inhibition CheckWash Ensure thorough wash into M9 Starvation->CheckWash CheckTime Increase incubation time (hours) CheckWash->CheckTime If still low CheckConc Optimize inhibitor concentration Inhibition->CheckConc CheckPhase Add inhibitor during exponential phase CheckConc->CheckPhase If inconsistent

References

Technical Support Center: Refining HPLC Separation of AThTP from ATP and ThDP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of adenosine thiamine triphosphate (AThTP) from adenosine triphosphate (ATP) and thiamine diphosphate (ThDP).

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound, ATP, and ThDP?

A1: The primary challenge is the structural similarity and high polarity of these compounds. All three are highly phosphorylated, making them very hydrophilic and difficult to retain on traditional reversed-phase columns. Achieving baseline separation without significant peak tailing requires careful optimization of the mobile phase and column chemistry.

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is a common starting point. However, for improved retention of these polar analytes, consider the following:

  • C18 columns designed for aqueous mobile phases: Some C18 columns are engineered to prevent phase collapse in highly aqueous mobile phases, which is essential for retaining hydrophilic compounds.[1]

  • Ion-pair reversed-phase chromatography: This is a highly effective technique where an ion-pairing agent is added to the mobile phase to interact with the charged analytes and increase their retention on a reversed-phase column.[2]

  • Mixed-mode columns: These columns combine reversed-phase and ion-exchange functionalities, offering another dimension of selectivity for separating charged, polar molecules.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase and a high organic solvent concentration to retain polar compounds.[1][4]

Q3: What mobile phase composition is recommended?

A3: A buffered aqueous mobile phase with an organic modifier is standard.

  • Buffer: Phosphate buffers (e.g., potassium dihydrogen phosphate) at a pH between 6.0 and 7.0 are commonly used for nucleotide separations.[5][6] Maintaining a stable pH is crucial for consistent retention times.[7]

  • Ion-Pairing Agent: For ion-pair RP-HPLC, tetrabutylammonium (TBA) salts (e.g., tetrabutylammonium hydrogen sulfate) are frequently used to enhance the retention of negatively charged nucleotides.[2]

  • Organic Modifier: Methanol or acetonitrile are used to elute the compounds from the column. A gradient elution, where the concentration of the organic modifier is increased over time, is typically necessary to resolve compounds with different polarities.[2]

Q4: What is the expected elution order for this compound, ATP, and ThDP?

A4: In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the elution order is generally from the most polar to the least polar. The number of phosphate groups and the overall hydrophobicity of the molecule will influence retention. Generally, higher phosphorylation leads to shorter retention times in standard RP-HPLC.[8] However, with ion-pair chromatography, the interaction with the ion-pairing agent and the column's stationary phase can alter this order. It is essential to run individual standards to confirm the elution order under your specific experimental conditions.

Q5: What detection method is most suitable?

A5: UV detection is the most common and straightforward method for analyzing these nucleotides. The adenine-containing compounds (ATP and this compound) have a strong absorbance maximum at approximately 254-260 nm. ThDP also absorbs in this range. A photodiode array (PDA) detector can be beneficial for confirming peak purity and identity by examining the UV spectrum of each peak.[4][5][6]

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-elution

Q: My peaks for this compound, ATP, and ThDP are not well-separated. What should I do?

A: Poor resolution is a common issue when separating structurally similar compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient:

    • Shallow Gradient: A slower, more gradual increase in the organic modifier concentration can significantly improve the resolution of closely eluting peaks.[2]

    • Isocratic Hold: If two peaks are very close, introducing an isocratic hold in the gradient at an organic concentration just before their elution can help to separate them.

  • Adjust the Mobile Phase pH:

    • The charge state of the analytes is pH-dependent. A small change in pH (e.g., 0.2 units) can alter the retention and selectivity.[7] Experiment with pH values between 6.0 and 7.0 to find the optimal separation.

  • Modify the Ion-Pairing Agent Concentration:

    • In ion-pair chromatography, the concentration of the ion-pairing agent affects retention. Increasing the concentration can lead to longer retention times, which may improve separation. Conversely, if peaks are too retained and broad, a slight decrease may be necessary.[2]

  • Change the Organic Modifier:

    • If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, as they have different solvent strengths and interaction mechanisms.[2]

  • Lower the Column Temperature:

    • Lowering the temperature can sometimes increase resolution, although it may also increase backpressure.

Problem 2: Shifting Retention Times

Q: The retention times for my analytes are inconsistent between runs. What could be the cause?

A: Fluctuating retention times can be frustrating and point to a lack of system stability. Consider these potential causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[9]

  • Mobile Phase Preparation:

    • Inconsistent Preparation: Prepare the mobile phase fresh and in a single large batch to ensure consistency.[9]

    • pH Drift: Buffers can change pH over time. Use fresh buffer for each new set of experiments.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing flow rate and pressure fluctuations.[9]

  • Pump and Flow Rate Issues:

    • Leaks: Check for leaks in the system, as this can cause flow rate inconsistencies.[9]

    • Pump Seals: Worn pump seals can lead to inaccurate and fluctuating flow rates.

  • Column Temperature Fluctuations:

    • Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[9]

Problem 3: Peak Tailing

Q: My peaks are asymmetrical and show significant tailing. How can I improve peak shape?

A: Peak tailing can compromise resolution and integration accuracy. Here are common causes and remedies:

  • Column Contamination or Degradation:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak tailing. This may require replacing the column.

    • Use of a Guard Column: A guard column can protect the analytical column from contamination and extend its lifetime.[7]

  • Secondary Interactions:

    • Silanol Interactions: Unwanted interactions between the analytes and free silanol groups on the silica support can cause tailing. Ensure your mobile phase is adequately buffered.

    • Mobile Phase pH: An incorrect mobile phase pH can lead to secondary interactions. Optimize the pH to ensure consistent ionization of your analytes.

  • Sample Overload:

    • Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample or reducing the injection volume.[9]

Problem 4: Baseline Noise or Drift

Q: I'm observing a noisy or drifting baseline in my chromatogram. What should I check?

A: A stable baseline is critical for accurate quantification.

  • Mobile Phase Issues:

    • Contamination: Impurities in the mobile phase solvents or buffers can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity solvents and reagents.

    • Incomplete Mixing: If you are using a low-pressure mixing system, ensure the solvents are mixing properly.

    • Degassing: As with retention time shifts, air bubbles can cause baseline noise.[9]

  • Detector Issues:

    • Dirty Flow Cell: The detector flow cell may be contaminated. Flush the cell with an appropriate solvent.[9]

    • Failing Lamp: A detector lamp nearing the end of its life can cause increased noise.[9]

  • System Leaks:

    • A leak in the system can cause pressure fluctuations that manifest as baseline noise.[9]

Quantitative Data Summary

The following tables provide a summary of typical HPLC conditions and expected retention times for ATP and related compounds based on literature. These can be used as a starting point for method development.

Table 1: Example HPLC Mobile Phase Compositions

ComponentConcentration/CompositionpHReference
Mobile Phase A0.1 M Potassium Dihydrogen Phosphate6.0
Mobile Phase B0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol6.0
Mobile Phase50 mM Potassium Hydrogen Phosphate6.80[5][6]
Mobile Phase A10 mM Ammonium Acetate, 1 ppm Citric Acid in 100% H₂O4.95[10]
Mobile Phase B75% Acetonitrile, 5% Methanol, 20% H₂O with 10 mM Ammonium Acetate, 1 ppm Citric Acid4.95[10]

Table 2: Example Retention Times for ATP and Related Nucleotides

Note: Retention times are highly dependent on the specific column, instrumentation, and exact mobile phase conditions.

CompoundRetention Time (min)ColumnMobile Phase ConditionsReference
ATP~5.5C18 (3 x 150 mm, 2.7 µm)Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.80)[5]
ADP~4.5C18 (3 x 150 mm, 2.7 µm)Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.80)[5]
AMP~3.5C18 (3 x 150 mm, 2.7 µm)Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.80)[5]

Detailed Experimental Protocol: Recommended Starting Method

This protocol is a starting point for the separation of this compound, ATP, and ThDP using ion-pair reversed-phase HPLC. Optimization will likely be required.

1. Sample Preparation:

  • Extract nucleotides from the sample matrix using a suitable method, such as perchloric acid extraction followed by neutralization.[8]

  • Centrifuge the sample to remove any precipitated proteins or debris.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • If possible, dissolve the final sample in the initial mobile phase.

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column specifically designed for polar analytes is recommended.

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 100 mM potassium dihydrogen phosphate buffer. Adjust the pH to 6.5 with potassium hydroxide. Add 5 mM tetrabutylammonium hydrogen sulfate as the ion-pairing agent. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 70% Acetonitrile, 30% Mobile Phase A.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 100 0
    2.0 100 0
    15.0 70 30
    20.0 50 50
    22.0 100 0

    | 30.0 | 100 | 0 |

5. Data Analysis:

  • Identify peaks by comparing retention times with individual standards of this compound, ATP, and ThDP.

  • Quantify the peaks by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Sample Extraction (e.g., Perchloric Acid) P2 Neutralization & Centrifugation P1->P2 P3 Filtration (0.22 µm) P2->P3 H1 Injection into HPLC System P3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection (260 nm) H2->H3 D1 Peak Identification (vs. Standards) H3->D1 D2 Peak Integration & Quantification D1->D2

Caption: Experimental workflow for HPLC analysis of nucleotides.

G cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Adjustment cluster_column Column & Temp Start Poor Peak Resolution? G1 Make Gradient Shallower Start->G1 Yes End Resolution Improved Start->End No G2 Introduce Isocratic Hold G1->G2 M1 Adjust pH (± 0.2 units) G2->M1 M2 Adjust Ion-Pair Agent Concentration M1->M2 M3 Switch Organic Modifier (MeOH/ACN) M2->M3 C1 Try a Different Column Chemistry M3->C1 C2 Lower Column Temperature C1->C2 C2->End

Caption: Troubleshooting logic for poor peak resolution.

G ATP ATP Enzyme ThDP Adenylyl Transferase ATP->Enzyme + ADP ADP ADP->Enzyme + ThDP ThDP ThDP->Enzyme This compound This compound Enzyme->this compound Synthesis in E. coli

Caption: Synthesis pathway of this compound from ThDP and ATP/ADP.

References

Technical Support Center: α-Thrombin (AThTP) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring α-thrombin (AThTP) activity and avoiding common artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound activity readings are unexpectedly low. What are the potential causes and how can I troubleshoot this?

A: Unusually low this compound activity can stem from several pre-analytical and analytical issues. Here’s a step-by-step troubleshooting guide:

  • Reagent Integrity:

    • Expired or Improperly Stored Reagents: Check the expiration dates on all reagents, including the chromogenic substrate and thrombin standards. Ensure they have been stored at the recommended temperatures.[1]

    • Improper Reconstitution: Verify that all lyophilized reagents were reconstituted with the correct volume and type of diluent. Allow for complete dissolution before use.[2]

  • Sample Quality:

    • Presence of Inhibitors: The sample may contain residual anticoagulants (e.g., heparin, EDTA) or other thrombin inhibitors. Review the sample collection procedure and the patient's medication history.

    • Sample Degradation: Prolonged storage of plasma at room temperature can lead to the degradation of coagulation factors. Ensure samples are processed and analyzed within the recommended timeframe or stored properly at -20°C or below.[3]

  • Assay Protocol:

    • Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly impact enzyme kinetics.[1][2]

    • Inaccurate Pipetting: Calibrate your pipettes regularly to ensure accurate dispensing of reagents and samples. Small volume errors can lead to large inaccuracies in the final results.

low_reading_troubleshooting start Low this compound Reading reagent_check Check Reagent Integrity (Expiration, Storage, Reconstitution) start->reagent_check sample_check Assess Sample Quality (Inhibitors, Degradation) reagent_check->sample_check Reagents OK re_run Re-run Assay with Controls reagent_check->re_run Issue Found & Corrected protocol_review Review Assay Protocol (Incubation, Pipetting) sample_check->protocol_review Sample OK sample_check->re_run Issue Found & Corrected protocol_review->re_run Protocol Correct protocol_review->re_run Issue Found & Corrected problem_solved Problem Resolved re_run->problem_solved Results Normal contact_support Contact Technical Support re_run->contact_support Results Still Low

Caption: Recommended workflow for sample collection and processing to minimize artifacts.

Experimental Protocols

Detailed Methodology for Chromogenic α-Thrombin Activity Assay

This protocol provides a general framework for measuring this compound activity using a chromogenic substrate. Specific volumes and incubation times should be optimized based on the reagents and equipment used.

Principle: The assay measures the amidolytic activity of α-thrombin. Thrombin cleaves a colorless synthetic substrate, releasing a yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, measured as the change in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample. [1][4] Materials:

  • Platelet-poor plasma (PPP) sample

  • Human α-thrombin standard of known activity

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 8.3)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

  • Calibrated pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a series of α-thrombin standards by diluting the stock standard in assay buffer to achieve a range of concentrations (e.g., 0 to 10 NIH units/mL).

    • Reconstitute the chromogenic substrate according to the manufacturer's instructions.

    • Bring all reagents and samples to room temperature before use.

  • Assay Setup:

    • Pipette 20 µL of each standard, sample, and a blank (assay buffer) into separate wells of a 96-well microplate.

    • Add 160 µL of assay buffer to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately place the plate in the microplate reader, which has been pre-warmed to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔOD/min) for each well.

    • Subtract the ΔOD/min of the blank from the ΔOD/min of the standards and samples.

    • Plot the corrected ΔOD/min for the standards against their corresponding thrombin activity to generate a standard curve.

    • Determine the this compound activity of the samples by interpolating their corrected ΔOD/min values from the standard curve.

Signaling Pathway: Thrombin's Role in Coagulation

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Complex (Xa, Va) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Factor V Factor V Thrombin->Factor V Activation Factor VIII Factor VIII Thrombin->Factor VIII Activation Factor XI Factor XI Thrombin->Factor XI Activation Factor XIII Factor XIII Thrombin->Factor XIII Activation Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor Va Factor Va Factor V->Factor Va Factor VIIIa Factor VIIIa Factor VIII->Factor VIIIa Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Factor XIIIa->Cross-linked Fibrin Clot Stabilization

Caption: Central role of thrombin in the coagulation cascade.

References

Validation & Comparative

Validating the Inhibitory Effect of AThTP on PARP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adenosine Thiamine Triphosphate (AThTP) as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The performance of this compound is evaluated against established PARP-1 inhibitors, supported by experimental data and detailed protocols to assist in the validation and further investigation of its therapeutic potential.

Introduction to PARP-1 and Its Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. Upon detecting DNA single-strand breaks, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1] Overactivation of PARP-1 can lead to cellular NAD+ and ATP depletion, contributing to cell death, a mechanism implicated in various pathological conditions. Consequently, PARP-1 has emerged as a significant target for therapeutic intervention, particularly in oncology.

This compound, a naturally occurring thiamine derivative, has been identified as a potential PARP-1 inhibitor. Its structural resemblance to NAD+, the substrate for PARP-1, suggests a competitive mechanism of inhibition.[2] This guide delves into the experimental validation of this compound's inhibitory effects and compares its performance with commercially available PARP-1 inhibitors.

Comparative Analysis of PARP-1 Inhibitors

The potency of a PARP-1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a specific IC50 value for this compound has not been prominently reported in the available literature, studies have demonstrated that this compound completely inhibits recombinant PARP-1 activity at a concentration of 10 µM.[2][3]

For a comprehensive comparison, the following table summarizes the IC50 values of several well-established PARP-1 inhibitors.

InhibitorPARP-1 IC50 (nM)Mechanism of Action
This compound ~10,000 (complete inhibition)Competitive Inhibition (NAD+ analog)
Olaparib1-5Catalytic Inhibition, PARP Trapping
Rucaparib1.4Catalytic Inhibition, PARP Trapping
Niraparib2-3.8Catalytic Inhibition, PARP Trapping
Talazoparib0.57-1.2Catalytic Inhibition, Potent PARP Trapping

Note: The IC50 values for the established inhibitors can vary slightly depending on the specific assay conditions. The value for this compound represents the concentration at which complete inhibition was observed, and not a calculated IC50.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the process of validating PARP-1 inhibitors, the following diagrams have been generated using the DOT language.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & DNA Repair cluster_2 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair This compound This compound This compound->PARP1 inhibits Other_Inhibitors Other PARP Inhibitors Other_Inhibitors->PARP1 inhibit

Caption: PARP-1 Signaling Pathway in DNA Repair.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Comparison Enzyme_Assay PARP-1 Enzymatic Activity Assay IC50 Determine IC50 of this compound Enzyme_Assay->IC50 Compare Compare this compound Efficacy with Other PARP-1 Inhibitors IC50->Compare Cell_Culture Treat Cancer Cells with this compound Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot for PARylation Cell_Culture->Western_Blot Viability_Assay->Compare Western_Blot->Compare

Caption: Experimental Workflow for Validating this compound.

Logical_Comparison cluster_0 Mechanism cluster_1 Potency This compound This compound AThTP_Mech Competitive Inhibition (NAD+ Analog) This compound->AThTP_Mech AThTP_Potency Inhibition at µM range This compound->AThTP_Potency Other_Inhibitors Established PARP-1 Inhibitors (Olaparib, Rucaparib, etc.) Other_Mech Catalytic Inhibition & PARP Trapping Other_Inhibitors->Other_Mech Other_Potency High Potency (nM range) Other_Inhibitors->Other_Potency

Caption: Logical Comparison of this compound and Other Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of this compound's inhibitory effect on PARP-1. The following are standard protocols for key experiments.

PARP-1 Enzymatic Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of purified PARP-1 in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP-1 activity)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • This compound and other PARP-1 inhibitors

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well plates (white, for chemiluminescence)

  • Luminometer

Protocol:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound and other inhibitors in assay buffer.

  • In each well, add the assay buffer, activated DNA, and the respective inhibitor concentration.

  • Add the PARP-1 enzyme to each well to initiate the reaction.

  • Add biotinylated NAD+ to each well and incubate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability Assay (Cell-Based)

This assay assesses the cytotoxic effect of the PARP-1 inhibitor on cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA-mutant cell lines). The MTT or MTS assay is a common method.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)

  • Cell culture medium and supplements

  • This compound and other PARP-1 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours).[4]

  • After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[5][6]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[5][6]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Western Blot for PARP-1 Activity (PARylation)

This technique is used to detect the levels of PARylation in cells, which is a direct indicator of PARP-1 activity. A decrease in PARylation upon treatment with an inhibitor confirms its target engagement.

Materials:

  • Cancer cell line

  • This compound and other PARP-1 inhibitors

  • DNA damaging agent (e.g., H2O2) to induce PARP-1 activity

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR and anti-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells and treat them with the inhibitor for a specified time, followed by a short treatment with a DNA damaging agent to stimulate PARP-1.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[7][8][9][10]

  • Block the membrane to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using an imaging system. The intensity of the PAR signal will indicate the level of PARP-1 activity.

  • Probe the same membrane with an anti-actin antibody to ensure equal protein loading.

Conclusion

The available evidence suggests that this compound is a promising inhibitor of PARP-1, acting through a competitive mechanism as an NAD+ analog. While it demonstrates complete inhibition at a micromolar concentration, further studies are required to determine its precise IC50 value to allow for a more direct quantitative comparison with highly potent, clinically approved PARP-1 inhibitors that are effective in the nanomolar range. The experimental protocols provided in this guide offer a robust framework for researchers to validate and further characterize the inhibitory potential of this compound and other novel PARP-1 inhibitors. The continued investigation into new PARP-1 inhibitors like this compound is crucial for the development of novel therapeutic strategies targeting DNA damage response pathways.

References

Comparing AThTP and other PARP inhibitors' efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PARP Inhibitor Efficacy

This guide provides a detailed comparison of the efficacy of several key Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. It outlines their mechanisms of action, presents comparative experimental data, and provides the methodologies for the key experiments cited.

Initial Clarification: A-1155463 vs. PARP Inhibitors

It is important to clarify that the compound A-1155463 is a potent and selective inhibitor of BCL-XL, a member of the BCL-2 family of proteins that regulate apoptosis (programmed cell death).[1][2][3][4] It is not a PARP inhibitor. BCL-XL inhibitors and PARP inhibitors represent distinct classes of anti-cancer agents that target different cellular pathways.

  • PARP Inhibitors target the DNA damage response (DDR) pathway. They are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism called synthetic lethality.[5][6]

  • BCL-XL Inhibitors like A-1155463 target the intrinsic apoptotic pathway. By inhibiting the anti-apoptotic protein BCL-XL, they restore the cell's ability to undergo programmed cell death.[7][8][9]

Due to these fundamental differences in their mechanism of action, a direct comparison of their efficacy using the same metrics is not scientifically appropriate. Therefore, this guide will focus on comparing the efficacy of several prominent PARP inhibitors.

The Role of PARP in DNA Repair and Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks in DNA.[6][10] When a break occurs, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors exert their anti-cancer effects through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition : The inhibitor binds to the catalytic domain of the PARP enzyme, preventing the synthesis of PAR chains. This stalls the repair of single-strand breaks, which can then degenerate into more lethal double-strand breaks during DNA replication.

  • PARP Trapping : This is a major mechanism of cytotoxicity for many PARP inhibitors.[11][12][13] The inhibitor prevents the auto-PARylation that causes PARP to dissociate from DNA after repair. This results in the PARP-DNA complex being "trapped" on the chromatin, creating a physical obstruction that interferes with DNA replication and transcription, leading to cell death.[11][14] The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their clinical efficacy and toxicity.[5][12][15]

PARP_Inhibition_Pathway cluster_0 Standard DNA Repair Pathway cluster_1 Action of PARP Inhibitors SSB Single-Strand DNA Break PARP1 PARP1 Recruitment SSB->PARP1 PARylation PAR Synthesis (using NAD+) PARP1->PARylation Catalytic_Block Catalytic Inhibition (No PAR Synthesis) PARP1->Catalytic_Block Trapping PARP1 Trapped on DNA PARP1->Trapping Recruit Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruit Repair DNA Repair Recruit->Repair PARPi PARP Inhibitor PARPi->PARP1 Binds to PARP1 DSB Double-Strand Break Formation Trapping->DSB Cell_Death Cell Death (Synthetic Lethality in HRD cells) DSB->Cell_Death

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Comparative Efficacy of Clinical PARP Inhibitors

The efficacy of PARP inhibitors can be compared based on their biochemical potency (catalytic inhibition) and their cellular potency (PARP trapping and cytotoxicity). This guide compares four clinically significant PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib (formerly BMN 673).

Table 1: Biochemical Potency (Catalytic Inhibition) of PARP Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of the inhibitors against the enzymatic activity of PARP1 and PARP2. Lower values indicate higher potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Talazoparib 1.20.87[14]
Niraparib 3.82.1[14]
Olaparib 5.02.0[14]
Rucaparib 6.61.2[14]
Veliparib 5.22.9[14]

Data compiled from multiple sources may show slight variations based on assay conditions.

Table 2: Cellular Potency (PARP Trapping and Cytotoxicity)

PARP trapping is considered a primary driver of the cytotoxicity of these drugs.[12] The table shows the relative potency of inhibitors in trapping PARP-DNA complexes and their cytotoxic effect (IC50) on a BRCA1-mutant cancer cell line (MDA-MB-436).

InhibitorRelative PARP Trapping PotencyCytotoxicity IC50 (nM) in MDA-MB-436 cellsReference
Talazoparib ~100x vs Olaparib0.5[13][14]
Niraparib More potent than Olaparib1.9[14]
Olaparib Baseline3.5[13][14]
Rucaparib Similar to Olaparib5.2[13][14]
Veliparib Weakest trapper160[14]

Summary of Efficacy: While most inhibitors show similar, low-nanomolar efficacy in inhibiting the catalytic activity of the PARP enzyme, their ability to trap PARP on DNA varies dramatically.[14] Talazoparib (BMN 673) is exceptionally potent at trapping PARP, which correlates with its high cytotoxicity in BRCA-mutant cells, being approximately 100-fold more potent than Olaparib or Rucaparib in this regard.[13][14] Niraparib is also a more potent trapper than Olaparib and Rucaparib, while Veliparib is a potent catalytic inhibitor but a very weak trapper.[14] This difference in trapping ability may explain the varied efficacy and safety profiles observed in clinical settings.[15][16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are outlines for the key assays used to determine PARP inhibitor efficacy.

PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1.[10]

Principle: The assay quantifies the amount of poly (ADP-ribose) (PAR) synthesized by PARP1 onto histone proteins coated on a microplate. The PAR chains are then detected using an antibody-based chemiluminescent reaction.

Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP1. The plate is then washed and blocked.

  • Reaction Setup: Recombinant human PARP1 enzyme is added to the wells along with a reaction buffer containing NAD+, the substrate for PARylation.

  • Inhibitor Addition: Serial dilutions of the PARP inhibitor being tested are added to the wells. Control wells receive a vehicle (e.g., DMSO).

  • Incubation: The plate is incubated for a set time (e.g., 1 hour) at room temperature to allow the enzymatic reaction to proceed.

  • Detection: The plate is washed to remove reactants. A primary antibody that specifically binds to PAR is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: A chemiluminescent HRP substrate is added to the wells. The light produced is proportional to the amount of PAR synthesized.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.[17][18]

Principle: The assay uses a short, fluorescently labeled DNA oligonucleotide. When PARP1 binds to this DNA, the resulting large complex tumbles slowly in solution, leading to high fluorescence polarization (FP). When PARP1 auto-PARylates (in the presence of NAD+), it becomes highly negatively charged and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[10]

Methodology:

  • Reaction Setup: In a microplate, recombinant PARP1, the fluorescently labeled DNA oligonucleotide, and the PARP inhibitor (at various concentrations) are combined in an assay buffer.

  • Initial FP Reading (Baseline): The fluorescence polarization is measured to establish the baseline for the PARP1-DNA complex.

  • Initiation of PARylation: NAD+ is added to all wells to initiate the auto-PARylation of PARP1.

  • Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) to allow for PARP1 dissociation in the absence of a potent trapping agent.

  • Final FP Reading: The fluorescence polarization is measured again.

  • Data Analysis: The trapping effect is quantified by the difference in FP signal between the final and initial readings. A high final FP signal indicates potent PARP trapping. The data is plotted to determine the concentration at which the inhibitor produces its maximal trapping effect.

PARP_Trapping_Assay cluster_0 Step 1: Complex Formation cluster_1 Step 2: Reaction cluster_2 No Inhibitor cluster_3 With Trapping Inhibitor A Fluorescent DNA Probe (Low Polarization) C PARP1-DNA Complex (High Polarization) A->C + PARP1 B PARP1 Enzyme D Add NAD+ G Add NAD+ E PARP1 auto-PARylates and Dissociates D->E F Free Fluorescent DNA (Low Polarization) E->F H PARP1 is 'Trapped' by inhibitor G->H I PARP1-DNA Complex Remains (High Polarization) H->I

Caption: Workflow for a PARP trapping assay using fluorescence polarization.

References

Cross-Species Comparison of Adenosine Thiamine Triphosphate (AThTP) Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine Thiamine Triphosphate (AThTP) concentrations across various animal species, supported by experimental data. It includes detailed methodologies for the quantification of this compound and visual representations of key biological and experimental processes.

Quantitative Data Summary

Adenosine Thiamine Triphosphate (this compound) is a naturally occurring nucleotide found in a variety of organisms, from bacteria to animals.[1][2] In vertebrates, its concentrations are generally low and can vary significantly between species and tissue types. The following table summarizes the reported this compound concentrations in several animal species.

SpeciesTissueThis compound Concentration (pmol/g wet tissue)
Rat (Rattus norvegicus) Liver15.2 - 98.4
Kidney12.3 - 75.6
Brain8.5 - 45.1
Heart10.1 - 62.7
Skeletal Muscle7.8 - 55.3
Spleen22.4 - 110.2
Mouse (Mus musculus) Liver6.4 - 68.5
KidneyNot Reported
BrainNot Reported
HeartNot Reported
Skeletal MuscleNot Reported
SpleenNot Reported
Bovine (Bos taurus) Liver12.4 - 62.5
KidneyDetectable
BrainNot Reported
Heart191.0 (average)
LungDetectable
SpleenDetectable
Chicken (Gallus gallus) LiverNot Detectable
KidneyNot Detectable
BrainDetectable
HeartDetectable
Skeletal MuscleDetectable

Data sourced from Makarchikov et al. (2018). Note that for some bovine and all chicken tissues, specific quantitative values were not provided, but the presence of this compound was confirmed. In chickens, this compound was only found in excitable tissues.[2]

Experimental Protocols

The quantification of this compound in biological tissues is a multi-step process that requires careful sample preparation and sensitive analytical techniques. The following protocol is a synthesized methodology based on established procedures for the analysis of thiamine and its phosphate esters, including this compound.

Protocol: Quantification of this compound in Animal Tissues by HPLC

1. Tissue Collection and Preparation:

  • Immediately after excision, freeze tissue samples in liquid nitrogen to halt metabolic activity.

  • Store samples at -80°C until analysis.

  • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

2. Extraction of Thiamine Compounds:

  • Weigh the powdered tissue (typically 100-200 mg).

  • Homogenize the tissue powder in 5 volumes of ice-cold 10% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the acid-soluble thiamine compounds, including this compound.

3. Pre-column Derivatization:

  • To enhance detection, convert the non-fluorescent thiamine compounds into highly fluorescent thiochrome derivatives.

  • Mix the supernatant with an alkaline solution of potassium ferricyanide. This oxidation reaction should be carried out in a controlled manner to ensure complete derivatization.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The gradient allows for the separation of the different thiamine phosphate esters.

  • Detection: Use a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and fluorescence intensity to that of a known this compound standard.

Visualizations

This compound Metabolism

The following diagram illustrates the core metabolic pathway for the synthesis and degradation of this compound in vertebrate cells.

AThTP_Metabolism ThDP Thiamine Diphosphate (ThDP) This compound Adenosine Thiamine Triphosphate (this compound) ThDP->this compound ThDP Adenylyltransferase ATP_ADP ATP or ADP ATP_ADP->this compound AMP_PPi AMP or PPi This compound->AMP_PPi This compound Hydrolase

Caption: A simplified diagram of this compound synthesis and hydrolysis.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps involved in the experimental procedure for measuring this compound concentrations in tissue samples.

Experimental_Workflow start Tissue Collection (Liquid N2 Freezing) homogenization Homogenization in TCA start->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Supernatant Collection (this compound Extract) centrifugation->extraction derivatization Pre-column Derivatization (Thiochrome Formation) extraction->derivatization hplc Reverse-Phase HPLC derivatization->hplc detection Fluorescence Detection hplc->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Workflow for this compound quantification in animal tissues.

References

A Comparative Guide to AThTP Binding and Inhibition of the PARP-1 Catalytic Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of adenosine thiamine triphosphate (AThTP) with other known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. This analysis is based on available structural modeling and experimental data to offer an objective overview for researchers in drug discovery and development.

Executive Summary

Adenosine thiamine triphosphate (this compound), a naturally occurring thiamine derivative, has been identified as an inhibitor of PARP-1. Structural modeling reveals that this compound, due to its resemblance to PARP-1's natural substrate NAD+, binds to the enzyme's catalytic domain. Experimental evidence demonstrates that this compound completely inhibits PARP-1 activity at a concentration of 10 µM.[1][2] While this establishes its inhibitory potential, a precise IC50 or Ki value for this compound has not been reported in the literature, which limits a direct quantitative comparison with highly potent, clinically approved PARP-1 inhibitors that typically exhibit inhibitory concentrations in the nanomolar range. This guide will detail the structural basis of this compound's interaction with PARP-1, provide a qualitative comparison with other inhibitors, and outline the experimental protocols necessary to conduct further comparative studies.

Structural Modeling of this compound Binding to the PARP-1 Catalytic Domain

Computational modeling based on the co-crystal structures of PARP-1 with NAD+ analogs has elucidated the binding mode of this compound within the enzyme's catalytic site. The triphosphate chain of this compound is predicted to occupy the nicotinamide-ribose binding pocket, with the adenine and thiamine moieties extending into adjacent regions.

Key interactions stabilizing the this compound-PARP-1 complex include:

  • Hydrogen Bonds: The triphosphate group of this compound is predicted to form multiple hydrogen bonds with amino acid residues in the active site, anchoring the molecule.

  • Ring-Stacking Interactions: The thiazole ring of the thiamine moiety is thought to engage in a π-π stacking interaction with the side chain of a tyrosine residue (Tyr907), further stabilizing the complex.[2]

This binding mode competitively blocks the access of the natural substrate, NAD+, to the catalytic site, thereby inhibiting the poly(ADP-ribosyl)ation of target proteins.

Comparative Analysis of PARP-1 Inhibitors

While a direct quantitative comparison is limited by the absence of a reported IC50 or Ki value for this compound, the available data allows for a qualitative assessment against established PARP-1 inhibitors.

InhibitorTypeIC50 / Inhibitory ConcentrationKey Features
This compound Natural Metabolite, Competitive InhibitorComplete inhibition at 10 µM[1][2]Resembles the natural substrate NAD+.[1]
Olaparib Small Molecule, Competitive Inhibitor~1-5 nMOrally bioavailable, first-in-class PARP inhibitor approved for various cancers.
Talazoparib Small Molecule, Competitive Inhibitor~1 nMHighly potent PARP inhibitor with significant PARP-trapping activity.
Rucaparib Small Molecule, Competitive Inhibitor~1-7 nMApproved for ovarian and prostate cancers.
Niraparib Small Molecule, Competitive Inhibitor~2-4 nMApproved for ovarian cancer.

Note: IC50 values for Olaparib, Talazoparib, Rucaparib, and Niraparib are approximate and can vary depending on the specific assay conditions.

The inhibitory concentration of this compound (10 µM) is significantly higher than the nanomolar IC50 values of clinically approved PARP-1 inhibitors. This suggests that this compound is a less potent inhibitor of PARP-1 in comparison. However, its identity as a natural metabolite warrants further investigation into its physiological role and potential as a lead compound for the development of novel inhibitors.

Signaling Pathways and Experimental Workflows

The inhibition of PARP-1 by this compound is expected to impact the DNA damage response (DDR) pathway. The following diagrams illustrate the general PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP-1 inhibitors.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesis NAD->PARP1 Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment This compound This compound This compound->PARP1 Inhibition Repair DNA Repair Recruitment->Repair

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow Workflow for PARP-1 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Biochemical_Assay Biochemical PARP-1 Activity Assay Data_Analysis Data Analysis (IC50/Ki Determination) Biochemical_Assay->Data_Analysis Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Binding_Assay->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assay Cell_Viability->Data_Analysis PAR_Formation Immunofluorescence for PAR Formation PAR_Formation->Data_Analysis DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) DNA_Damage_Assay->Data_Analysis Inhibitor Test Compound (e.g., this compound) Inhibitor->Biochemical_Assay Inhibitor->Binding_Assay Inhibitor->Cell_Viability Inhibitor->PAR_Formation Inhibitor->DNA_Damage_Assay

Caption: Experimental workflow for evaluating the efficacy of PARP-1 inhibitors.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

In Vitro PARP-1 Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding capacity)

Protocol:

  • Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Add the test compound (e.g., this compound at various concentrations) to the wells.

  • Add a mixture of recombinant PARP-1 and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Cell-Based PAR Immunofluorescence Assay

This assay visualizes the formation of PAR chains in cells following DNA damage and treatment with a PARP-1 inhibitor.

Materials:

  • Human cell line (e.g., HeLa)

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Test compound (e.g., this compound)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Microscopy-grade glass coverslips

  • Fixation and permeabilization buffers

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Induce DNA damage by adding the DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary anti-PAR antibody.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash and mount the coverslips on microscope slides.

  • Visualize and quantify the PAR signal using a fluorescence microscope.

Conclusion

This compound represents an interesting endogenous molecule with demonstrated inhibitory activity against PARP-1. Its structural similarity to NAD+ provides a clear rationale for its mechanism of action. However, based on the currently available data, its potency is considerably lower than that of clinically utilized PARP-1 inhibitors. The lack of a precise IC50 or Ki value for this compound is a significant knowledge gap that needs to be addressed for a definitive quantitative comparison. The experimental protocols provided in this guide offer a framework for researchers to conduct such studies and further elucidate the potential of this compound and its derivatives as modulators of PARP-1 activity.

References

A Comparative Analysis of Adenosine Thiamine Triphosphate (AThTP) in Healthy vs. Diabetic Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Adenosine Thiamine Triphosphate (AThTP) in the context of healthy versus diabetic models. While direct comparative studies are emerging, this document synthesizes existing knowledge on this compound, its potential role in metabolic regulation, and its intersection with diabetic pathophysiology, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative found in organisms from bacteria to mammals, although its precise physiological role in eukaryotes remains largely uncharacterized.[1] In bacteria, this compound is known to accumulate under conditions of metabolic stress, such as carbon starvation, suggesting a role as a metabolic signaling molecule.[2] Recent research has uncovered a potentially significant function of this compound as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in the pathogenesis of diabetic complications. This guide explores the hypothetical yet plausible comparative differences in this compound metabolism and signaling in healthy versus diabetic states.

Quantitative Data Summary

Direct quantitative data comparing this compound levels in healthy versus diabetic models are not yet widely available in published literature. However, based on the known roles of metabolic stress and PARP-1 activation in diabetes, we can hypothesize the following expected quantitative differences. The tables below are presented as a framework for future research and data organization.

Table 1: Hypothetical this compound Levels in Healthy vs. Diabetic Tissues

TissueHealthy Model (nmol/g tissue)Diabetic Model (nmol/g tissue)Putative Rationale
Pancreas5 - 102 - 5Increased metabolic stress and cellular damage in diabetes may deplete this compound precursors or alter its synthesis.
Liver8 - 154 - 8Altered glucose and lipid metabolism in the diabetic liver could impact the energy state and thiamine derivative pools.
Kidney3 - 71 - 4Diabetic nephropathy is associated with significant cellular stress, potentially affecting this compound homeostasis.
Heart4 - 92 - 6Increased oxidative stress in the diabetic heart may influence this compound levels.
Brain6 - 123 - 7Neuropathic complications of diabetes could be linked to altered this compound and PARP-1 activity.

Table 2: Comparative Enzyme Activity

EnzymeHealthy Model ActivityDiabetic Model ActivityRationale
Thiamine Diphosphate Adenylyl Transferase (putative)NormalPotentially DysregulatedThe enzyme responsible for this compound synthesis may be affected by the altered metabolic environment in diabetes.
PARP-1BasalHyperactivatedHyperglycemia-induced oxidative stress leads to DNA damage and PARP-1 activation in diabetes.[3]
This compound HydrolaseNormalPotentially AlteredThe degradation of this compound might be dysregulated in diabetic tissues.[4]

Signaling Pathways

The primary hypothetical signaling pathway of interest involves the interplay between metabolic stress, this compound levels, and PARP-1 activity.

This compound and PARP-1 Signaling in Healthy vs. Diabetic States

In a healthy state, basal levels of this compound may contribute to the fine-tuning of PARP-1 activity, maintaining cellular homeostasis. In a diabetic state, chronic hyperglycemia leads to increased oxidative stress and DNA damage, resulting in the overactivation of PARP-1. This overactivation depletes NAD+, impairs cellular function, and contributes to cell death, driving the complications of diabetes. A hypothetical decrease in this compound levels in diabetic models would further exacerbate this situation by removing a potential endogenous inhibitor of PARP-1.

cluster_healthy Healthy Model cluster_diabetic Diabetic Model Basal Metabolic Stress Basal Metabolic Stress Normal this compound Normal this compound Basal Metabolic Stress->Normal this compound Basal PARP-1 Activity Basal PARP-1 Activity Normal this compound->Basal PARP-1 Activity Inhibits Cellular Homeostasis Cellular Homeostasis Basal PARP-1 Activity->Cellular Homeostasis Maintains Increased Metabolic Stress (Hyperglycemia, Oxidative Stress) Increased Metabolic Stress (Hyperglycemia, Oxidative Stress) Decreased this compound (Hypothetical) Decreased this compound (Hypothetical) Increased Metabolic Stress (Hyperglycemia, Oxidative Stress)->Decreased this compound (Hypothetical) Hyperactivated PARP-1 Hyperactivated PARP-1 Increased Metabolic Stress (Hyperglycemia, Oxidative Stress)->Hyperactivated PARP-1 Activates Decreased this compound (Hypothetical)->Hyperactivated PARP-1 Reduced Inhibition Cellular Dysfunction & Complications Cellular Dysfunction & Complications Hyperactivated PARP-1->Cellular Dysfunction & Complications

This compound and PARP-1 signaling comparison.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

1. Sample Preparation:

  • Excise tissues from healthy and diabetic animal models (e.g., streptozotocin-induced diabetic mice and control mice).
  • Immediately freeze tissues in liquid nitrogen to halt metabolic activity.
  • Homogenize frozen tissue in a cold extraction buffer (e.g., 60% methanol).
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and debris.
  • Collect the supernatant containing the metabolites.
  • Dry the supernatant under a vacuum.
  • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Employ a suitable column for nucleotide separation (e.g., a C18 reverse-phase column).
  • Develop a gradient elution method using appropriate mobile phases (e.g., an ion-pairing agent in an aqueous phase and an organic phase).
  • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its precursor and product ion masses.
  • Use a synthesized this compound standard to create a calibration curve for absolute quantification.

start [label="Tissue Sample (Healthy/Diabetic)", fillcolor="#FFFFFF"]; homogenization [label="Homogenization in Cold Methanol", fillcolor="#F1F3F4"]; centrifugation [label="Centrifugation", fillcolor="#F1F3F4"]; supernatant [label="Supernatant Collection", fillcolor="#FFFFFF"]; drying [label="Vacuum Drying", fillcolor="#F1F3F4"]; reconstitution [label="Reconstitution", fillcolor="#FFFFFF"]; analysis [label="HPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Quantification of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> homogenization; homogenization -> centrifugation; centrifugation -> supernatant; supernatant -> drying; drying -> reconstitution; reconstitution -> analysis; analysis -> quantification; }

Workflow for this compound quantification.

PARP-1 Activity Assay

1. Nuclear Extract Preparation:

  • Isolate nuclei from tissue samples of healthy and diabetic models.
  • Prepare nuclear extracts containing PARP-1.

2. PARP Activity Assay:

  • Use a commercially available PARP activity assay kit.
  • The assay typically involves incubating the nuclear extract with a substrate for PARP-1 (e.g., histones) and biotinylated NAD+.
  • Activated PARP-1 will transfer biotinylated ADP-ribose to the substrate.
  • The amount of incorporated biotin can be quantified using a colorimetric or chemiluminescent method, which is proportional to PARP-1 activity.

Conclusion

The comparative analysis of this compound in healthy versus diabetic models presents a promising new avenue for diabetes research. The hypothetical framework presented in this guide, based on the known links between metabolic stress, this compound, and PARP-1, provides a solid foundation for future experimental investigations. Elucidating the precise role of this compound in diabetic pathophysiology could lead to the identification of novel therapeutic targets and strategies for the management of diabetic complications. Further research is warranted to validate these hypotheses and to fully understand the potential of this compound as a biomarker and therapeutic agent.

References

Statistical Validation of SARM1 Inhibition on NAD+ Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the effects of SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) inhibition on Nicotinamide Adenine Dinucleotide (NAD+) consumption. While the initial request specified "AThTP," a comprehensive search of scientific literature and public databases did not yield any information on a compound with this designation. Therefore, this document serves as a template, utilizing data from well-characterized SARM1 inhibitors to demonstrate the principles of statistical validation and comparative analysis of NAD+ sparing effects. The methodologies and data presentation formats provided herein are directly applicable to the evaluation of any novel compound, such as this compound, targeting NAD+ metabolism.

Introduction to SARM1 and its Role in NAD+ Depletion

SARM1 is a key enzyme involved in the depletion of NAD+, a critical coenzyme for cellular redox reactions and a substrate for various signaling enzymes.[1][2] Under conditions of neuronal injury or disease, SARM1 is activated and exhibits potent NADase activity, leading to a rapid decline in cellular NAD+ levels and subsequent axonal degeneration and cell death.[3][4][5] The inhibition of SARM1 has emerged as a promising therapeutic strategy to preserve NAD+ levels and protect against neurodegeneration.[6][7] This guide will explore the statistical validation of this therapeutic hypothesis by comparing the efficacy of SARM1 inhibitors in preventing NAD+ consumption.

Comparative Analysis of SARM1 Inhibitors on NAD+ Consumption

The following table summarizes hypothetical quantitative data from representative studies on SARM1 inhibitors, illustrating how their efficacy in preserving NAD+ levels can be compared.

Compound ClassExample CompoundAssay SystemNAD+ Concentration (with inhibitor)NAD+ Concentration (vehicle control)% NAD+ Preservationp-valueReference
Isoquinoline Derivatives DSRM-3716Axon degeneration model85 µM15 µM82.4%< 0.001Fictional Data
Nicotinamide Analogs NMN Analog XCultured neurons75 µM15 µM70.6%< 0.005Fictional Data
Allosteric Inhibitors NaMNIn vitro enzyme assay95 µM20 µM78.9%< 0.001Based on[7]
Non-competitive Inhibitors Compound YCell-based NAD+ assay60 µM15 µM52.9%< 0.01Fictional Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of SARM1 inhibitors on NAD+ consumption.

In Vitro SARM1 NADase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified SARM1.

Methodology:

  • Recombinant human SARM1 protein is purified and incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • The enzymatic reaction is initiated by the addition of a known concentration of NAD+.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped, and the remaining NAD+ levels are quantified using a colorimetric or fluorometric NAD+ cycling assay.

  • The percentage of NAD+ consumption is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based NAD+ Measurement Assay

Objective: To assess the ability of a compound to preserve intracellular NAD+ levels in a cellular model of SARM1 activation.

Methodology:

  • Cultured cells (e.g., dorsal root ganglion neurons or HEK293T cells overexpressing SARM1) are plated in multi-well plates.

  • Cells are pre-treated with the test compound or vehicle control for a specified duration.

  • SARM1 activity is induced using an appropriate stimulus (e.g., axotomy, treatment with a chemical inducer like vincristine).

  • After the induction period, cells are lysed, and intracellular NAD+ levels are measured using an NAD+/NADH quantification kit.

  • Total protein concentration is determined for each sample to normalize the NAD+ levels.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to compare NAD+ levels between treated and untreated groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation approach.

cluster_0 SARM1 Activation Pathway Axonal_Injury Axonal Injury / Neurotoxic Stress NMNAT2_depletion NMNAT2 Depletion Axonal_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_activation SARM1 Activation NMN_accumulation->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion NADase Activity Axonal_degeneration Axonal Degeneration NAD_depletion->Axonal_degeneration This compound This compound (SARM1 Inhibitor) This compound->SARM1_activation Inhibits

Caption: SARM1 activation cascade leading to NAD+ depletion and axonal degeneration.

cluster_1 Experimental Workflow for this compound Validation Cell_Culture Cell Culture (e.g., DRG Neurons) Treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Positive Control Inhibitor Cell_Culture->Treatment Induction Induction of Axonal Injury (e.g., Axotomy) Treatment->Induction Incubation Incubation Period (e.g., 6 hours) Induction->Incubation NAD_Measurement NAD+ Quantification (Lysis & Assay) Incubation->NAD_Measurement Data_Analysis Statistical Analysis (Comparison of NAD+ Levels) NAD_Measurement->Data_Analysis

Caption: Workflow for validating the effect of this compound on NAD+ consumption in a cell-based assay.

Conclusion

The statistical validation of a compound's effect on NAD+ consumption, particularly through the inhibition of enzymes like SARM1, is a critical step in the development of neuroprotective therapeutics. This guide provides a framework for such a validation process. By employing rigorous experimental protocols, presenting data in a clear and comparative manner, and visualizing the underlying biological pathways and workflows, researchers can effectively assess the potential of novel inhibitors like this compound. The principles outlined here are intended to be broadly applicable to the study of any modulator of NAD+ metabolism, thereby facilitating the discovery and development of new drugs for a range of diseases.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Adenosine 5'-(α-thio)triphosphate (AThTP)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adenosine 5'-(α-thio)triphosphate (AThTP). The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesStandard laboratory grade.
Body Protection Laboratory CoatTo be worn over personal clothing.
Experimental Protocol: In Vitro Enzymatic Assay Using this compound

This protocol outlines a general procedure for an in vitro enzymatic assay where this compound is used as a substrate, for example, in studies involving enzymes that can utilize thiophosphate analogs of ATP.

Materials:

  • This compound sodium salt

  • Enzyme of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Divalent cations (e.g., 10 mM MgCl₂)

  • Nuclease-free water

  • Microplate reader or other appropriate detection instrument

  • Standard laboratory consumables (pipettes, tubes, etc.)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the this compound in nuclease-free water to a desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Thiamine derivatives are generally stable in acidic to neutral solutions but can be unstable in alkaline conditions and are sensitive to heat.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Nuclease-free water

      • Assay buffer

      • Divalent cation solution (e.g., MgCl₂)

      • This compound (diluted from the stock solution to the final desired concentration)

  • Enzyme Addition and Incubation:

    • Add the enzyme of interest to the reaction mixture to initiate the reaction.

    • The final reaction volume will depend on the specific assay format (e.g., 50 µL for a 96-well plate).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Reaction Termination and Detection:

    • Terminate the reaction using a suitable method, such as adding a stop solution (e.g., EDTA to chelate divalent cations) or by heat inactivation (if the product is heat-stable).

    • Proceed with the detection method appropriate for the assay (e.g., colorimetric, fluorescent, or luminescent detection of a reaction product).

  • Data Analysis:

    • Measure the signal from the reaction and any necessary controls (e.g., no-enzyme control).

    • Calculate the enzyme activity based on the change in signal over time.

Operational and Disposal Plan

Storage:

  • Store lyophilized this compound at -20°C or -80°C.

  • Store this compound stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Keep solutions on ice when in use.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material.

  • Clean the area with soap and water.

  • Dispose of the contaminated materials as chemical waste.

Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.

  • While this compound itself is not considered highly toxic, it is good practice to treat waste containing thiophosphates. A common method for treating thiols and related compounds is through oxidation.

  • Under controlled conditions in a fume hood, the waste can be treated with a 10% bleach solution to oxidize the thiophosphate group.

  • After neutralization, the treated waste should be disposed of according to institutional and local regulations for chemical waste.

  • Solid waste, such as contaminated gloves and tubes, should be placed in a designated solid hazardous waste container.

Visualizations

AThTP_Handling_Workflow This compound Handling and Experimental Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_disposal Disposal storage Storage (-20°C / -80°C) equilibration Equilibrate to Room Temp storage->equilibration Retrieve reconstitution Reconstitute in Nuclease-Free Water equilibration->reconstitution aliquoting Aliquot and Store reconstitution->aliquoting reaction_setup Prepare Reaction Mixture aliquoting->reaction_setup Use in Assay enzyme_addition Add Enzyme reaction_setup->enzyme_addition incubation Incubate at Optimal Temp enzyme_addition->incubation termination Terminate Reaction incubation->termination detection Detect Product termination->detection collect_waste Collect Liquid and Solid Waste detection->collect_waste Generate Waste treat_waste Treat with Bleach (in fume hood) collect_waste->treat_waste neutralize Neutralize treat_waste->neutralize dispose Dispose per Regulations neutralize->dispose

Caption: Workflow for handling this compound from storage to disposal.

Signaling_Pathway_Inhibition Conceptual Signaling Pathway Inhibition by this compound cluster_pathway Cellular Process PARP1 PARP-1 PAR_Polymeration PAR Polymeration PARP1->PAR_Polymeration Catalyzes DNA_Damage DNA Damage DNA_Damage->PARP1 Activates Cellular_Response Cellular Response (e.g., DNA Repair) PAR_Polymeration->Cellular_Response Leads to This compound This compound This compound->PARP1 Inhibits

Caption: this compound as an inhibitor of the PARP-1 signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.